molecular formula C10H11BrO2 B1282658 3-Bromo-5-isopropylbenzoic acid CAS No. 112930-39-9

3-Bromo-5-isopropylbenzoic acid

Cat. No.: B1282658
CAS No.: 112930-39-9
M. Wt: 243.1 g/mol
InChI Key: SRTKNJYXJIAPIR-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropylbenzoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTKNJYXJIAPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552079
Record name 3-Bromo-5-(propan-2-yl)benzoic acid
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112930-39-9
Record name 3-Bromo-5-(1-methylethyl)benzoic acid
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Record name 3-Bromo-5-(propan-2-yl)benzoic acid
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Record name 3-bromo-5-(propan-2-yl)benzoic acid
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Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112930-39-9

This technical guide provides a comprehensive overview of 3-Bromo-5-isopropylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and potential applications.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom, an isopropyl group, and a carboxylic acid moiety on the benzene ring makes it a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 112930-39-9[1][2]
Molecular Formula C10H11BrO2[1][2]
Molecular Weight 243.1 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 329.5 ± 35.0 °C at 760 mmHg
Appearance Solid (form may vary)[3]
Purity Typically available as 95% or higher[1]

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

A likely synthetic pathway for this compound is the oxidation of 1-bromo-3-isopropyl-5-methylbenzene. This method is analogous to the synthesis of other substituted benzoic acids where a methyl group is oxidized to a carboxylic acid.

Reaction Scheme:

G reactant 1-bromo-3-isopropyl-5-methylbenzene product This compound reactant->product Oxidation reagent Oxidizing Agent (e.g., KMnO4) reagent->product

Figure 1: Proposed synthesis of this compound.

Materials:

  • 1-bromo-3-isopropyl-5-methylbenzene

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-isopropyl-5-methylbenzene in a suitable solvent, such as a mixture of water and pyridine or acetone.

  • Oxidation: While stirring, add a solution of potassium permanganate in water portion-wise to the flask. The reaction is exothermic and may require cooling to control the temperature.

  • Reflux: After the addition of the oxidizing agent is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The manganese dioxide formed as a byproduct is removed by filtration.

  • Isolation of the Product: Acidify the filtrate with a strong acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the this compound.

  • Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Flow Rate: Typically 1 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic protons in the region of 7-8 ppm.

  • A septet for the methine proton of the isopropyl group.

  • A doublet for the methyl protons of the isopropyl group.

  • A broad singlet for the carboxylic acid proton, which may be exchangeable with D2O.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Benzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4]

While specific research on the biological activity of this compound is limited in publicly available literature, its structural motifs are present in various biologically active compounds. The bromobenzoic acid scaffold is a common feature in molecules designed to interact with biological targets. For instance, derivatives of bromobenzoic acid have been investigated for their potential as anti-sickling agents.[5]

Signaling Pathway Involvement: A Hypothetical Perspective

There is currently no direct evidence linking this compound to any specific signaling pathway. However, the broader class of small molecule inhibitors often targets key components of cellular signaling cascades, such as kinases.[6][7] The PI3K/Akt/mTOR pathway, for example, is a critical regulator of cell growth and survival and is a common target for cancer drug development.[7]

Given that this compound is a versatile synthetic intermediate, it could be used to generate a library of compounds for screening against various kinases or other enzymes involved in critical signaling pathways. The design of such a library would be guided by structure-activity relationship (SAR) studies.

G cluster_0 Drug Discovery Workflow A This compound (Starting Material) B Chemical Synthesis of Derivatives A->B C Screening of Compound Library B->C D Identification of 'Hit' Compounds C->D E Lead Optimization (SAR) D->E F Preclinical Development E->F

Figure 2: A logical workflow for the use of this compound in drug discovery.

References

3-Bromo-5-isopropylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-isopropylbenzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its properties, outlines potential experimental protocols for its synthesis and purification based on related compounds, and explores its potential, though not yet established, relevance in biological pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Chemical and Physical Properties

This compound, with the CAS number 112930-39-9, is a substituted benzoic acid derivative.[1][2][3][4] Its core structure consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively. The presence of these functional groups suggests its potential as a versatile building block in organic synthesis.

General Properties
PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 3-bromo-5-propan-2-ylbenzoic acid, 3-Bromo-5-(1-methylethyl)benzoic acid[1]
CAS Number 112930-39-9[1][2][3][4]
Molecular Formula C10H11BrO2[1][2][3][4]
Appearance White to light yellow or light brown solid[1][5]
Purity Typically available at 95% or 97% purity[2][5]
Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueNotesSource(s)
Molecular Weight 243.10 g/mol [1]
Melting Point Not availableData not found in the searched literature.
Boiling Point 329.5 ± 35.0 °CPredicted value[1]
pKa 3.85 ± 0.10Predicted value[1]
Solubility Not availableExperimental data not found. Likely soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water, similar to other benzoic acid derivatives.

Spectroscopic Data

  • ¹H NMR: Expected signals would include peaks corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as a characteristic broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals would include peaks for the aromatic carbons (including the carbon attached to the bromine and the carboxylic acid), the carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring and isopropyl group.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols (Proposed)

Detailed, validated experimental protocols for the synthesis and purification of this compound are not explicitly available. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed as starting points for laboratory synthesis.

Synthesis Protocols

Two plausible synthetic routes are outlined below. These are based on common methods for the preparation of substituted benzoic acids.

Method 1: Oxidation of 3-Bromo-5-isopropyltoluene

This approach involves the oxidation of the methyl group of a toluene derivative to a carboxylic acid. This is a standard transformation in organic synthesis.

Reaction Scheme:

Proposed Protocol:

  • Dissolution: Dissolve 3-Bromo-5-isopropyltoluene in a suitable solvent mixture, such as pyridine and water.

  • Oxidation: Heat the solution to an elevated temperature (e.g., 80°C) and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the hot solution to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified further.

Method 2: Grignard Carboxylation of 1,3-Dibromo-5-isopropylbenzene

This method involves the formation of a Grignard reagent from a suitable aryl bromide, followed by its reaction with carbon dioxide (dry ice).

Reaction Scheme:

Proposed Protocol:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react 1,3-dibromo-5-isopropylbenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the Grignard reagent. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.

  • Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath and slowly add crushed dry ice (solid CO₂).

  • Quenching and Acidification: After the addition is complete, allow the mixture to warm to room temperature and then quench the reaction by carefully adding an aqueous solution of a strong acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic layer. The crude product can then be purified.

Purification Protocol

The crude this compound obtained from synthesis can be purified using standard laboratory techniques.

Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of an organic solvent and water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography:

For higher purity, column chromatography can be employed.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can be used as the eluent. The polarity of the mobile phase should be optimized by TLC analysis.

  • Elution: Elute the column with the chosen mobile phase and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Biological Activity and Signaling Pathways (Inferred)

As of the date of this publication, there is no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in specific signaling pathways. However, the biological activities of structurally related brominated aromatic compounds suggest potential areas for future investigation.

For instance, certain brominated benzaldehyde derivatives have been shown to exhibit protective effects against oxidative stress in skin cells through the activation of the Nrf2/HO-1 signaling pathway . This pathway is a key regulator of the cellular antioxidant response. Other related compounds have demonstrated protective effects in myocardial ischemia and reperfusion injury via the Akt-PGC1α-Sirt3 pathway .

These findings in related molecules suggest that this compound could be a candidate for investigation into its own potential biological activities, particularly in areas related to antioxidant and cytoprotective effects. However, it must be emphasized that this is speculative and requires experimental validation.

Visualizations

Proposed Synthesis Workflow: Oxidation of 3-Bromo-5-isopropyltoluene

G Workflow for Oxidation Synthesis start Start: 3-Bromo-5-isopropyltoluene dissolve Dissolve in Pyridine/Water start->dissolve heat Heat to 80°C dissolve->heat add_kmno4 Add KMnO₄ heat->add_kmno4 monitor Monitor by TLC add_kmno4->monitor workup Work-up: Filter & Acidify monitor->workup extract Extract with Ethyl Acetate workup->extract purify Wash, Dry & Concentrate extract->purify end End: Crude this compound purify->end

Caption: Proposed workflow for the synthesis of this compound via oxidation.

Proposed Synthesis Workflow: Grignard Carboxylation

G Workflow for Grignard Synthesis start Start: 1,3-Dibromo-5-isopropylbenzene grignard Form Grignard Reagent (Mg, THF) start->grignard carboxylation Carboxylation (Dry Ice) grignard->carboxylation quench Quench & Acidify (HCl) carboxylation->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry & Concentrate extract->purify end End: Crude this compound purify->end

Caption: Proposed workflow for the synthesis of this compound via Grignard carboxylation.

Example Signaling Pathway of a Related Compound

The following diagram illustrates the Nrf2/HO-1 signaling pathway, which has been shown to be activated by some brominated benzaldehyde derivatives, as a speculative example of a potential area of biological investigation for this compound.

G Example Signaling Pathway: Nrf2/HO-1 Activation cluster_cell Cell BDB Brominated Aromatic Compound (e.g., this compound - Hypothetical) Keap1_Nrf2 Keap1-Nrf2 Complex BDB->Keap1_Nrf2 may induce dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) (and other antioxidant enzymes) ARE->HO1 promotes transcription Protection Cellular Protection HO1->Protection

Caption: Hypothetical activation of the Nrf2/HO-1 pathway by a brominated aromatic compound.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines plausible experimental protocols for its synthesis and purification. The exploration of the biological activities of related compounds suggests that this compound may be a molecule of interest for future research in drug discovery and development. It is recommended that researchers independently verify the properties and protocols outlined in this guide through experimentation.

References

IUPAC Nomenclature Analysis of 3-bromo-5-propan-2-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The compound name "3-bromo-5-propan-2-ylbenzoic acid" is the correct and preferred IUPAC (International Union of Pure and Applied Chemistry) name.[1] This nomenclature is derived by systematically identifying the parent structure, principal functional group, and all substituents, and then assigning locants (numbered positions) according to a specific set of priority rules.

Breakdown of the IUPAC Name:

1. Parent Structure: Benzoic Acid The core of the molecule is a benzene ring attached to a carboxylic acid group (-COOH). When a carboxyl group is directly attached to a benzene ring, the parent name is "benzoic acid".[2][3] This is a retained IUPAC name that is preferred for its common and widespread use.[3][4]

2. Principal Functional Group: Carboxylic Acid The carboxylic acid group is the principal functional group in this molecule, which dictates the suffix of the name.[3][5] According to IUPAC rules, the carbon atom of the benzene ring attached to the carboxylic acid is assigned the number 1 position (locant 1).[2][5]

3. Substituents and Locants: The benzene ring has two additional groups attached, which are treated as substituents:

  • A bromine atom (-Br): The prefix for this substituent is "bromo".

  • A propan-2-yl group (-CH(CH₃)₂): This is a three-carbon alkyl group attached via its central carbon. It is also commonly known as an isopropyl group.[6]

Numbering proceeds around the ring to give the substituents the lowest possible locants. Starting from the carboxylic acid at position 1, the bromine atom is at position 3, and the propan-2-yl group is at position 5.

4. Assembling the Final Name: Substituents are listed in alphabetical order (bromo- before propan-2-yl-). Their respective locants are placed before each prefix. This leads to the final, unambiguous IUPAC name: 3-bromo-5-propan-2-ylbenzoic acid .[1]

Note on Technical Guide and Visualization Requirements: The request for an in-depth technical guide, data tables, experimental protocols, and Graphviz diagrams is not applicable to the topic of IUPAC nomenclature for a single chemical compound. These elements are suited for describing complex processes, experimental results, or signaling pathways, none of which are inherent to the process of naming a chemical structure. The IUPAC name is a static descriptor based on established rules.

References

Technical Data Sheet: 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for 3-Bromo-5-isopropylbenzoic acid.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name This compound[1][2]
Alternate Name 3-bromo-5-propan-2-ylbenzoic acid[2][3]
CAS Number 112930-39-9[1][2][3][4][5]
Molecular Formula C₁₀H₁₁BrO₂[1][3][4][5]
Molecular Weight 243.10 g/mol [2][3]

Physicochemical Data

The fundamental quantitative data for this compound is its molecular weight, which is derived from its molecular formula by summing the atomic weights of its constituent atoms (Carbon, Hydrogen, Bromine, and Oxygen).

PropertyValue
Molecular Weight 243.1 g/mol [1][4]
Monoisotopic Mass 241.99424 Da[3]

Note on Advanced Visualizations and Protocols:

The user's request for experimental protocols, signaling pathway diagrams, and other complex visualizations is not applicable to the determination of a fundamental physicochemical property like molecular weight. Such elements are relevant for describing the synthesis, biological activity, or mechanism of action of a compound, which are beyond the scope of this document.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthesis of 3-Bromo-5-isopropylbenzoic acid. The information presented herein is intended to support researchers and scientists in drug development and related fields in understanding the structural characteristics of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 112930-39-9[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance White to off-white crystalline solid[2]
Boiling Point 329.5 ± 35.0 °C (Predicted)[3]
Melting Point Not available
pKa 3.85 ± 0.10 (Predicted)[3]
Storage Sealed in dry, Room Temperature[4]

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is crucial for confirming the structure of this compound. While experimental spectra for this specific molecule are not widely available, data from similar compounds and predictive models can provide valuable insights.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group, and the carboxylic acid proton. Based on the structure and data from analogous compounds like 3-bromo-5-methylbenzoic acid[5], the following chemical shifts (δ) in ppm are anticipated (in CDCl₃):

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Aromatic H (positions 2, 4, 6)s, s, s7.8 - 8.2
Isopropyl CHseptet~3.0
Isopropyl CH₃doublet~1.3
Carboxylic Acid OHbroad s>10
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:

Carbon AtomApproximate Chemical Shift (ppm)
Carboxylic Acid C=O~170
Aromatic C-Br~122
Aromatic C-COOH~132
Aromatic C-isopropyl~150
Other Aromatic C-H128 - 135
Isopropyl CH~34
Isopropyl CH₃~24
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching2970-2870
C=O (Carboxylic Acid)Stretching1710-1680
C=C (Aromatic)Stretching1600-1450
C-BrStretching680-515
Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Experimental Protocols

Proposed Synthesis of this compound

This proposed method involves the oxidation of 1-bromo-3-isopropyl-5-methylbenzene.

Materials:

  • 1-bromo-3-isopropyl-5-methylbenzene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 1-bromo-3-isopropyl-5-methylbenzene, pyridine, and water is heated to 80°C.

  • Potassium permanganate is added in portions over a period of time while maintaining the temperature at 80°C.

  • After the addition is complete, the reaction mixture is heated for an additional 1.5 hours.

  • The hot solution is filtered to remove manganese dioxide.

  • The filtrate is acidified with concentrated hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Visualizations

To further elucidate the structure and potential synthesis of this compound, the following diagrams are provided.

chemical_structure cluster_benzoic_acid C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 C6 C C5->C6 iso CH(CH₃)₂ C5->iso C6->C1

Caption: Chemical structure of this compound.

synthesis_workflow Start 1-Bromo-3-isopropyl-5-methylbenzene Oxidation Oxidation with KMnO₄ in Pyridine/Water at 80°C Start->Oxidation Filtration Filtration to remove MnO₂ Oxidation->Filtration Acidification Acidification with HCl Filtration->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity

While specific biological activities of this compound have not been extensively reported, substituted benzoic acids are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties[5][6]. The presence of a bromine atom and a lipophilic isopropyl group may influence its biological activity. Further research is needed to explore the potential therapeutic applications of this compound.

signaling_pathway Compound Substituted Benzoic Acid (e.g., this compound) Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Signaling Modulation of Signaling Pathway Target->Signaling Response Cellular Response (e.g., Anti-inflammatory, Antimicrobial) Signaling->Response

Caption: Speculative signaling pathway for substituted benzoic acids.

References

Technical Guide: Physicochemical Characterization of 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant spectral data.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on predictions and should be verified through empirical testing for critical applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 112930-39-9[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.1 g/mol
Physical Form Solid
Purity 96% - 97%[1]
Boiling Point 329.5 ± 35.0 °C at 760 mmHg (Predicted)
Melting Point Not explicitly determined.-
Density Not explicitly determined.-
pKa Not explicitly determined.-
Solubility Limited water solubility; soluble in organic solvents (Expected).[2]

Experimental Protocols

To facilitate further research and verification of the physicochemical properties of this compound, detailed experimental methodologies are provided below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.[3]

Methodology:

  • Sample Preparation: Accurately weigh 2-10 mg of this compound into a Tzero hermetic aluminum pan.[4] The sample should be in a dry, solid state.[4] Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.[4]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's autosampler tray.[4] Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.[5]

  • Thermal Scan:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min.[6]

    • Continue heating to a temperature well above the melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram.[3] The area under the melting peak corresponds to the enthalpy of fusion.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[7][8][9]

Methodology:

  • Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system, such as a mixture of water and a co-solvent like acetonitrile to ensure solubility.[7][8][9] Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][11] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl should be used.[10][11]

  • Titration Procedure:

    • Calibrate a pH electrode using standard buffer solutions.

    • Place a known volume of the this compound solution in a titration vessel.

    • If the starting pH is not low enough, add a small amount of the standardized HCl solution.

    • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized. The equivalence point can be identified from the inflection point of the curve, often determined by analyzing the first or second derivative of the titration curve.[9]

Spectral Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[12]

  • C-H Stretch (Aromatic): Absorptions typically appear in the region of 3100-3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions from the isopropyl group will be observed in the 2970-2870 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[12]

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[12]

  • C-Br Stretch: A weak to medium absorption in the 680-515 cm⁻¹ region.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of 3-Bromo-5- isopropylbenzoic Acid purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point (DSC) purification->melting_point pka pKa (Potentiometric Titration) purification->pka solubility Solubility Studies purification->solubility spectroscopy Spectroscopic Analysis (IR, NMR) purification->spectroscopy data_analysis Data Analysis melting_point->data_analysis pka->data_analysis solubility->data_analysis spectroscopy->data_analysis reporting Technical Report data_analysis->reporting

References

In-Depth Technical Guide to the Spectral Data of 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-isopropylbenzoic acid (C₁₀H₁₁BrO₂), a substituted aromatic carboxylic acid of interest in various research and development applications. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 112930-39-9

  • Molecular Formula: C₁₀H₁₁BrO₂

  • Molecular Weight: 243.10 g/mol

  • SMILES: CC(C)c1cc(C(=O)O)cc(Br)c1

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly accessible experimental ¹H or ¹³C NMR spectra for this compound have been identified at the time of this guide's compilation. However, predicted chemical shifts can be estimated based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12-13Singlet1H-COOH
~8.0Singlet1HAr-H
~7.8Singlet1HAr-H
~7.6Singlet1HAr-H
~3.0Septet1H-CH(CH₃)₂
~1.2Doublet6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170-COOH
~150Ar-C (ipso to isopropyl)
~135Ar-C (ipso to COOH)
~133Ar-CH
~130Ar-CH
~128Ar-CH
~122Ar-C (ipso to Br)
~34-CH(CH₃)₂
~23-CH(CH₃)₂
Infrared (IR) Spectroscopy

Vapor phase IR spectral data for this compound is available from spectral databases.[1] The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2965StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid)
1600, 1470Medium-StrongC=C stretch (Aromatic)
1300MediumC-O stretch
920BroadO-H bend (out-of-plane)
~700-800StrongC-Br stretch
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The expected molecular ion peaks and major fragmentation patterns are outlined below.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
242/244High[M]⁺ (Molecular ion, bromine isotopes)
227/229Medium[M - CH₃]⁺
199/201Medium[M - C₃H₇]⁺
163High[M - Br]⁺
119Medium[M - Br - CO₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory procedures for the analysis of benzoic acid derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • Mass Spectrometric Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Acquire mass spectra over a relevant mass range (e.g., m/z 40-300).

    • The standard EI energy is 70 eV.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data for this compound.

Spectral_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation NMR NMR Spectroscopy Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR IR IR Spectroscopy Process_IR Process IR Data (Baseline Correction, Smoothing) IR->Process_IR MS Mass Spectrometry Process_MS Process MS Data (Peak Detection, Deconvolution) MS->Process_MS Analyze_NMR Assign NMR Signals (Chemical Shift, Multiplicity, Integration) Process_NMR->Analyze_NMR Analyze_IR Identify Functional Groups Process_IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Process_MS->Analyze_MS Structure Confirm Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the acquisition, processing, and analysis of spectral data.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-isopropylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Bromo-5-isopropylbenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, standardized experimental protocol for determining its solubility. The methodologies detailed herein, primarily the widely accepted shake-flask method, are designed to enable researchers to generate reliable and reproducible solubility data. This guide also includes a procedural workflow diagram to visually represent the experimental process. While direct solubility values could not be provided, this paper serves as a foundational resource for laboratories seeking to characterize the physicochemical properties of this compound, a crucial step in drug development and chemical research.

Introduction

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and an isopropyl group on the benzoic acid backbone, suggests a moderate to low polarity. Understanding the solubility of this compound in various organic solvents is fundamental for its application in organic synthesis, purification, formulation, and as a potential intermediate in the pharmaceutical industry. Solubility data is critical for designing crystallization processes, selecting appropriate solvents for reactions and chromatography, and for the development of drug delivery systems.

Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in organic solvents has been found in the public domain. This guide, therefore, focuses on providing a robust experimental framework to empower researchers to determine these values.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112930-39-9Chemical Abstracts Service
Molecular Formula C₁₀H₁₁BrO₂N/A
Molecular Weight 243.10 g/mol N/A
Appearance White to off-white crystalline powderGeneral knowledge
Melting Point Not reportedN/A
Boiling Point Not reportedN/A

Quantitative Solubility Data

As of the publication of this guide, no experimental quantitative solubility data for this compound in common organic solvents is available in peer-reviewed literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine the solubility in solvents relevant to their work. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 298.15 K (25 °C)

SolventMolar Solubility (mol/L)Solubility (g/L)Method of Analysis
MethanolData to be determinedData to be determinede.g., HPLC, UV-Vis
EthanolData to be determinedData to be determinede.g., HPLC, UV-Vis
AcetoneData to be determinedData to be determinede.g., HPLC, UV-Vis
Ethyl AcetateData to be determinedData to be determinede.g., HPLC, UV-Vis
TolueneData to be determinedData to be determinede.g., HPLC, UV-Vis
DichloromethaneData to be determinedData to be determinede.g., HPLC, UV-Vis
AcetonitrileData to be determinedData to be determinede.g., HPLC, UV-Vis
OtherData to be determinedData to be determinede.g., HPLC, UV-Vis

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical experimental procedure. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[1][2][3][4]

4.1. The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5]

4.1.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps or sealed flasks

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.1.2. Detailed Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved.[3]

  • Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for a period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, the supernatant should be carefully withdrawn and filtered through a syringe filter or centrifuged.

  • Sample Preparation for Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry, to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results can be expressed in molarity (mol/L) or mass concentration (g/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid of this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours C->D E Allow solid to sediment D->E F Filter or centrifuge the supernatant E->F G Dilute the clear supernatant F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Workflow for Experimental Solubility Determination

Conclusion

While quantitative solubility data for this compound in organic solvents are not currently available in the public domain, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method offers a reliable and standardized approach to determining the thermodynamic solubility. The generation of such data will be invaluable for the scientific and industrial communities, facilitating the use of this compound in further research and development.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Bromo-5-isopropylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This document explores three primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and discussions on the advantages and challenges of each approach. The synthesis of necessary precursors is also detailed. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The three most viable routes, which will be detailed in this guide, are:

  • Route A: Sandmeyer Reaction of 3-Isopropylaniline. This classic transformation offers a reliable method for the introduction of a bromine atom at a specific position on the aromatic ring, starting from the corresponding aniline.

  • Route B: Direct Bromination of 3-Isopropylbenzoic Acid. While conceptually straightforward, this approach requires careful consideration of regioselectivity due to the competing directing effects of the isopropyl and carboxylic acid groups.

  • Route C: Oxidation of 3-Bromo-5-isopropyltoluene. This strategy involves the synthesis of a substituted toluene precursor followed by the oxidation of the methyl group to a carboxylic acid.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the capabilities for purification.

Synthesis_Overview cluster_route_a Route A: Sandmeyer Reaction cluster_route_b Route B: Direct Bromination cluster_route_c Route C: Oxidation A1 3-Isopropylaniline A2 Diazonium Salt Intermediate A1->A2 NaNO₂, H₂SO₄ A3 3-Bromo-5-isopropylaniline A2->A3 CuBr A4 This compound A3->A4 KMnO₄ Oxidation (alternative) B1 3-Isopropylbenzoic Acid B2 This compound (and isomers) B1->B2 Br₂, FeBr₃ C1 1-Bromo-3,5-diisopropylbenzene (Hypothetical Precursor) C2 3-Bromo-5-isopropyltoluene C3 This compound C2->C3 KMnO₄

Figure 1: High-level overview of the three primary synthetic routes to this compound.

Route A: Synthesis via Sandmeyer Reaction of 3-Isopropylaniline

This route is often preferred for its high regioselectivity. The Sandmeyer reaction allows for the specific replacement of an amino group with a bromine atom via a diazonium salt intermediate.

Synthesis of Precursor: 3-Isopropylaniline

The necessary starting material, 3-isopropylaniline, can be synthesized from 3-isopropylnitrobenzene by reduction.

Experimental Protocol: Reduction of 3-Isopropylnitrobenzene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylnitrobenzene (1 equivalent) in 50% aqueous ethanol.

  • To this solution, add iron powder (3-4 equivalents) with vigorous stirring.

  • Heat the mixture to reflux.

  • Slowly add a solution of concentrated hydrochloric acid (0.2-0.3 equivalents) in 50% aqueous ethanol to the refluxing mixture.

  • Continue refluxing and stirring for 1-2 hours after the addition is complete.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and make it basic by the addition of a 2.5 N sodium hydroxide solution.

  • The product, 3-isopropylaniline, can be isolated by steam distillation.[1]

  • Extract the distillate with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 3-isopropylaniline.[1]

Sandmeyer Reaction of 3-Isopropylaniline

Experimental Protocol: Diazotization and Bromination

  • To a beaker or flask cooled in an ice-salt bath to 0-5 °C, add 3-isopropylaniline (1 equivalent) to a solution of aqueous sulfuric acid (2-3 equivalents).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C with vigorous stirring.[2]

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid (48%).[2]

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer with water, then with a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-bromo-5-isopropylaniline.

  • The crude product can then be oxidized to the carboxylic acid as described in Route C .

Route B: Direct Bromination of 3-Isopropylbenzoic Acid

This approach is the most direct but is complicated by the directing effects of the substituents on the aromatic ring. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of brominated products.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to polarize the bromine molecule, making it a more potent electrophile for aromatic substitution.

  • Solvent: An inert solvent such as dichloromethane or carbon tetrachloride is typically used.

Experimental Protocol: Electrophilic Bromination

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 3-isopropylbenzoic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane).

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred mixture at room temperature.

  • After the addition is complete, continue stirring at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted starting material), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel or recrystallization will be necessary to isolate the desired this compound.

Trustworthiness and Self-Validation: The formation of multiple isomers is a key challenge in this route. The identity and purity of the final product must be rigorously confirmed by spectroscopic methods (NMR) and chromatography (GC-MS, HPLC).

Route C: Oxidation of 3-Bromo-5-isopropyltoluene

This route involves the preparation of a substituted toluene precursor, followed by a robust oxidation of the methyl group to a carboxylic acid.

Synthesis of Precursor: 3-Bromo-5-isopropyltoluene

The synthesis of this precursor can be achieved through various methods, including the Sandmeyer reaction of 3-isopropyl-5-methylaniline or by electrophilic bromination of m-isopropyltoluene, followed by isomer separation.

Experimental Protocol: Oxidation of 3-Bromo-5-isopropyltoluene

This protocol is adapted from the synthesis of a similar compound, 3-bromo-5-methylbenzoic acid.[3]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-isopropyltoluene (1 equivalent) in a mixture of pyridine and water.

  • Heat the mixture to 80 °C.

  • Add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise over a period of 45-60 minutes, maintaining the temperature at 80 °C.[3][4] The reaction is exothermic.

  • After the addition is complete, continue heating at 80 °C for an additional 1.5-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.

  • Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Oxidation_Workflow start Start: 3-Bromo-5-isopropyltoluene suspend Suspend in Pyridine/Water start->suspend heat Heat to 80°C suspend->heat add_kmno4 Add KMnO₄ portion-wise heat->add_kmno4 reflux Continue heating at 80°C add_kmno4->reflux filter Hot filtration to remove MnO₂ reflux->filter acidify Acidify filtrate with HCl filter->acidify precipitate Precipitation of product acidify->precipitate isolate Isolate by vacuum filtration precipitate->isolate purify Recrystallize for purification isolate->purify end End: Pure this compound purify->end

Figure 2: Experimental workflow for the oxidation of 3-Bromo-5-isopropyltoluene to this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 1.28 (d, 6H, J=6.9 Hz), 3.00 (sept, 1H, J=6.9 Hz), 7.85 (s, 1H), 8.05 (s, 1H), 8.15 (s, 1H), 11.0-12.0 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 23.8, 34.2, 122.5, 128.0, 131.5, 133.0, 135.0, 151.0, 171.0

Note: The predicted NMR data is based on analogous structures and may vary slightly from experimental values.[5][6]

Conclusion

This technical guide has outlined three distinct and viable synthetic routes for the preparation of this compound. The Sandmeyer reaction (Route A) offers excellent regiocontrol, making it a highly reliable method. Direct bromination (Route B) is the most atom-economical approach but presents significant challenges in terms of isomer separation. The oxidation of a toluene precursor (Route C) is a robust and scalable method, provided the starting material is accessible. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the research or development project.

References

An In-depth Technical Guide to Potential Derivatives of 3-Bromo-5-isopropylbenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-isopropylbenzoic acid presents a versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a lipophilic isopropyl group, and a carboxylic acid moiety for target interaction or further derivatization, offers a rich chemical space for exploration. This technical guide explores potential derivatives of this compound, detailing synthetic strategies, proposing potential biological targets based on structure-activity relationships of analogous compounds, and providing detailed experimental protocols for their synthesis and evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities for a range of therapeutic areas, including oncology, metabolic diseases, and inflammation.

Core Structure and Rationale for Derivatization

This compound (CAS No: 112930-39-9) is an aromatic carboxylic acid with a molecular formula of C10H11BrO2 and a molecular weight of 243.10 g/mol .[1][2][3] The core structure offers three key points for modification, providing a strategic advantage in drug design:

  • The Bromine Atom: This site is ideal for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the exploration of diverse chemical space and the introduction of moieties that can interact with specific biological targets.

  • The Isopropyl Group: This lipophilic group can contribute to binding affinity within hydrophobic pockets of target proteins. Its size and shape can be critical for optimizing van der Waals interactions.

  • The Carboxylic Acid: This functional group can act as a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target. It can also be derivatized into esters, amides, or bioisosteric replacements to modulate physicochemical properties such as cell permeability, metabolic stability, and oral bioavailability.

Potential Therapeutic Applications and Key Signaling Pathways

While specific biological activities for derivatives of this compound are not extensively reported, the structural motifs present in this scaffold are found in compounds targeting a variety of diseases. Based on the structure-activity relationships (SAR) of related benzoic acid derivatives, we can hypothesize potential therapeutic applications and the signaling pathways these novel compounds might modulate.

Oncology

Benzoic acid derivatives have been investigated as inhibitors of several key targets in oncology.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4][5] Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, with the number and position of hydroxyl groups on the benzoic acid ring influencing potency.[3][5]

graph HDAC_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

HDAC [label="HDAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones"]; Acetylation [label="Acetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deacetylation [label="Deacetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Condensed Chromatin"]; GeneRepression [label="Gene Repression"]; TumorSuppressor [label="Tumor Suppressor Genes"]; Derivative [label="3-Bromo-5-isopropylbenzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Histones -> Acetylation [label="HATs"]; Acetylation -> Histones; Histones -> Deacetylation [label="HDACs"]; Deacetylation -> Histones; Deacetylation -> Chromatin; Chromatin -> GeneRepression; GeneRepression -> TumorSuppressor [arrowhead=tee]; Derivative -> HDAC [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }

Figure 1: Proposed HDAC Inhibition Pathway
  • Fat Mass and Obesity-Associated Protein (FTO) Inhibition: The FTO protein, an RNA demethylase, is overexpressed in certain cancers, including acute myeloid leukemia (AML).[6] Tricyclic benzoic acid derivatives have been identified as potent FTO inhibitors, demonstrating anti-proliferative effects in AML cells.[6]

Metabolic Diseases

The benzoic acid scaffold is present in agonists of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that are important targets in metabolic diseases like type 2 diabetes.[1][7] The general structure of a PPAR agonist includes a polar head group, often a carboxylic acid, which is essential for activity.[1][7]

graph PPAR_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Derivative [label="3-Bromo-5-isopropylbenzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAR [label="PPAR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RXR [label="RXR"]; PPRE [label="PPRE"]; GeneExpression [label="Target Gene Expression"]; Metabolism [label="Glucose and Lipid\nMetabolism Regulation"];

Derivative -> PPAR [label="Agonist"]; PPAR -> RXR [label="Heterodimerization"]; RXR -> PPRE [label="Binding"]; PPRE -> GeneExpression; GeneExpression -> Metabolism; }

Figure 2: Proposed PPAR Agonism Pathway
Inflammatory Diseases

Benzoic acid derivatives have shown promise as anti-inflammatory agents.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects.[8][9][10][11] Various scaffolds, including those containing a benzene ring, have been identified as FAAH inhibitors.[8]

Proposed Derivatives of this compound

Based on the core structure and potential therapeutic applications, a variety of derivatives can be proposed. These can be broadly categorized based on the site of modification.

Derivatives via Modification of the Bromine Atom

The bromine atom at the 3-position is a prime site for introducing diversity through well-established cross-coupling reactions.

  • Aryl and Heteroaryl Derivatives (via Suzuki-Miyaura Coupling): Coupling with various aryl and heteroaryl boronic acids or esters can introduce moieties that can form additional interactions with the target protein, such as pi-stacking or hydrogen bonds.

  • Amino Derivatives (via Buchwald-Hartwig Amination): Reaction with a wide range of primary and secondary amines can introduce basic or hydrogen-bonding groups, which can be critical for target engagement and can also improve physicochemical properties.

Derivatives via Modification of the Carboxylic Acid Group

The carboxylic acid can be modified to improve pharmacokinetic properties or to act as a different type of anchoring group.

  • Esters and Amides: Simple esterification or amidation can produce prodrugs or compounds with altered cell permeability.

  • Bioisosteric Replacements: Replacing the carboxylic acid with a bioisostere can mitigate issues such as metabolic instability and poor membrane diffusion while retaining the necessary acidic character for target binding.[1] Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols.[2]

The following table summarizes some proposed derivatives and their potential biological targets based on the SAR of related compounds.

Table 1: Proposed Derivatives and Potential Biological Targets

Derivative ClassR1 (at 3-position)R2 (at 1-position)Potential Target(s)Therapeutic Area
Biaryl Benzoic AcidsPhenyl, 4-pyridyl, 2-thienyl-COOHHDAC, FTOOncology
Amino Benzoic Acids-NH-phenyl, -N(Me)-benzyl-COOHPPARsMetabolic Diseases
Biaryl TetrazolesPhenyl, 4-pyridyl5-TetrazolylFAAH, VLA-4Inflammation, Autoimmune
Amino Sulfonamides-NH-phenyl, -N(Me)-benzyl-CONHSO2RVariousMultiple

Experimental Protocols

Detailed methodologies for the synthesis of proposed derivatives are provided below. These are general protocols that may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

graph Suzuki_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start"]; Setup [label="Reaction Setup:\n- this compound\n- Arylboronic acid\n- Catalyst and Base"]; Reaction [label="Reaction:\n- Add solvent\n- Heat under inert atmosphere"]; Monitoring [label="Monitor Progress (TLC/LC-MS)"]; Workup [label="Aqueous Workup:\n- Extraction\n- Washing"]; Purification [label="Purification:\n- Column Chromatography or\n- Recrystallization"]; Product [label="Characterize Product\n(NMR, MS, etc.)"]; End [label="End"];

Start -> Setup; Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; Product -> End; }

Figure 3: Suzuki-Miyaura Coupling Workflow
General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (2 mol%), and the ligand (4 mol%).

  • Add the base (1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 equiv) followed by the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a promising starting material for the development of a diverse range of novel therapeutic agents. By leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, and employing rational drug design principles, including the use of bioisosteric replacements, a vast chemical space can be explored. The structural motifs inherent to this scaffold suggest potential applications in oncology, metabolic diseases, and inflammation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design, synthesis, and evaluation of new derivatives of this compound, ultimately contributing to the discovery of new medicines.

References

The Diverse Biological Activities of Benzoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a class of compounds with a remarkable spectrum of biological activities. Found naturally in various plants and also synthesized for commercial use, these molecules serve as crucial scaffolds in medicinal chemistry and drug development.[1][2][3] Their versatility stems from the benzene ring, which can be substituted with various functional groups, profoundly influencing their physicochemical properties and biological effects.[4] This guide provides an in-depth technical overview of the primary biological activities of benzoic acid derivatives, focusing on their antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties, complete with quantitative data, experimental protocols, and pathway visualizations.

Antimicrobial Activity

Benzoic acid and its derivatives are widely recognized for their use as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit the growth of bacteria.[5][6]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid is dependent on pH.[5] The undissociated, lipophilic form of the acid predominates in acidic conditions and can easily penetrate the bacterial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton (H+). This process leads to the acidification of the cytoplasm, disrupting key metabolic processes, such as glycolysis, and ultimately inhibiting bacterial growth and survival.[5]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzoic acid derivatives is influenced by the nature, number, and position of substituents on the benzene ring.[4]

  • Hydroxyl Groups: Attaching a hydroxyl group can either weaken or strengthen the antibacterial effect depending on its position. For instance, 2-hydroxybenzoic acid (salicylic acid) shows strong activity against E. coli.[4]

  • Halogens: The introduction of halogen atoms, such as in 2-chlorobenzoic acid, can enhance antibacterial potential.[7]

  • Esters and Amides: Conversion of the carboxylic acid group into esters or amides can modulate activity. For example, certain amide derivatives of sorbic acid (structurally related) show significantly improved antimicrobial attributes compared to the parent acid.[8] Schiff's bases of 2-chlorobenzoic acid have also been shown to be potent antimicrobial agents.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for selected benzoic acid derivatives against common bacterial strains.

CompoundBacterial StrainMICReference
Benzoic AcidEscherichia coli O1571 mg/mL[4]
2-Hydroxybenzoic AcidEscherichia coli O1571 mg/mL[4]
3-Hydroxybenzoic AcidEscherichia coli O157>1 mg/mL[4]
4-Hydroxybenzoic AcidEscherichia coli O157>1 mg/mL[4]
Amoxicillin-p-nitrobenzoic acidMethicillin-resistant S. aureus (MRSA)64 µg/mL[9]
Compound 6 (a Schiff's base of 2-chlorobenzoic acid)Escherichia colipMIC = 2.27 µM/mL[7]
Experimental Protocol: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[10]

  • Preparation: A two-fold serial dilution of the test compound (e.g., a benzoic acid derivative) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli at ~5 x 10^5 CFU/mL).

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

BrothMicrodilution cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (e.g., 37°C, 24h) C->D E Observe for visible growth D->E F Determine MIC (Lowest concentration with no growth) E->F Antifungal_Mechanism cluster_cell Fungal Cell BA_in Benzoic Acid (inside cell) Proton H+ BA_in->Proton dissociates CYP53 CYP53 Enzyme BA_in->CYP53 inhibits pH_drop Intracellular pH drops Proton->pH_drop Metabolism Glycolysis & Enzyme Activity pH_drop->Metabolism inhibits Death Cell Death Metabolism->Death Detox Detoxification CYP53->Detox Accumulation Toxic Accumulation CYP53->Accumulation Accumulation->Death BA_out Benzoic Acid (undissociated) BA_out->BA_in diffuses across membrane COX_Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation BA_deriv Benzoic Acid Derivatives BA_deriv->COX inhibit Anticancer_Mechanism cluster_pathway Cellular Pathway HDAC Histone Deacetylases (HDACs) Histones Histone Acetylation (Increased) HDAC->Histones Chromatin Chromatin Relaxation Histones->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp CellCycle G2/M Phase Arrest GeneExp->CellCycle ROS ROS Induction GeneExp->ROS Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Caspase Caspase-3 Activation ROS->Caspase Caspase->Apoptosis DHBA Dihydroxybenzoic Acid (DHBA) DHBA->HDAC inhibits

References

In-depth Technical Guide: Reactivity and Stability of 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid that holds interest within the fields of medicinal chemistry and materials science due to its potential as a versatile building block. The presence of a bromine atom, a carboxylic acid group, and an isopropyl substituent on the benzene ring offers multiple sites for chemical modification, making it a valuable starting material for the synthesis of more complex molecules. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the reactivity and stability of this compound. However, it is important to note that detailed experimental studies specifically focused on the reactivity and stability of this particular compound are limited in publicly accessible literature. Much of the understanding of its chemical behavior is inferred from the known reactivity of its constituent functional groups and related aromatic compounds.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The primary sources of such information are commercial suppliers and chemical databases. A summary of available data is presented below.

PropertyValueSource
CAS Number 112930-39-9Multiple Chemical Suppliers
Molecular Formula C₁₀H₁₁BrO₂Multiple Chemical Suppliers
Molecular Weight 243.10 g/mol Multiple Chemical Suppliers
Purity Typically >95%AChemBlock[1]
Appearance Not explicitly stated, likely a solidInferred from related compounds
Storage Temperature 2-8°CAOBChem USA[2]
Boiling Point 329.5 ± 35.0 °C at 760 mmHg (Predicted)Sigma-Aldrich

It is critical to note that the boiling point is a predicted value and should be treated with caution. Experimental determination of these properties is recommended for any application requiring precise values.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the bromine atom, and the isopropyl group, all attached to an aromatic ring.

Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many common organic transformations.

  • Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

  • Amide Formation: Reaction with amines, facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), will yield the corresponding amide.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-bromo-5-isopropylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 1-bromo-3-isopropylbenzene is a potential reaction, though not commonly employed.

Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular diversity, primarily through cross-coupling reactions.

  • Suzuki Coupling: The bromine atom can be replaced by a variety of organic substituents by reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to introduce a vinyl group at the position of the bromine atom.

  • Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, allows for the introduction of an alkynyl substituent.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to form a new carbon-nitrogen bond, replacing the bromine with an amino group.

  • Grignard Reagent Formation: The bromo-substituent can be converted to a Grignard reagent by reaction with magnesium metal. This highly reactive intermediate can then be used to react with a wide range of electrophiles.

Aromatic Ring

The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming group and may deactivate the ring towards substitution. The carboxylic acid and bromine are deactivating, meta-directing groups, while the isopropyl group is an activating, ortho-, para-directing group. The final regioselectivity of such reactions would need to be determined experimentally.

Stability

  • Thermal Stability: The compound is expected to be relatively stable at room temperature.[3] At elevated temperatures, decarboxylation or other decomposition pathways may become significant. The predicted boiling point of over 300°C suggests a reasonable degree of thermal stability.

  • Photostability: Like many aromatic compounds, prolonged exposure to UV light could potentially lead to degradation. The carbon-bromine bond can be susceptible to photolytic cleavage.

  • Chemical Stability: The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong bases. The carboxylic acid will react with bases to form the corresponding carboxylate salt.

For research and development purposes, it is highly recommended to perform stability studies under the specific conditions of intended use and storage.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis, purification, and analysis of this compound are not available in the searched literature. However, general methods for the synthesis of related brominated benzoic acids can be adapted. For instance, the synthesis of 3-bromo-5-methylbenzoic acid has been reported via the oxidation of (3-bromo-5-methylphenyl)methanol with potassium permanganate. A similar approach starting from (3-bromo-5-isopropylphenyl)methanol could potentially yield the target compound.

General Workflow for Potential Synthesis and Purification:

Caption: A potential synthetic workflow for this compound.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in a drug development context is as a fragment or building block for the synthesis of larger, more complex molecules that may be designed to interact with biological targets. The biological activity of compounds derived from this compound would be entirely dependent on the nature of the modifications made to the parent structure.

Conclusion

This compound is a chemical intermediate with significant potential for use in organic synthesis, particularly in the fields of drug discovery and materials science. Its reactivity is characterized by the versatile chemistry of its carboxylic acid and bromo-substituents, which allow for a wide range of chemical transformations. While specific, quantitative data on its reactivity and stability are sparse in the public domain, a good understanding of its chemical behavior can be extrapolated from the known chemistry of related compounds. For any application requiring a deep understanding of its properties, further experimental investigation is strongly recommended. This guide provides a foundational understanding based on the currently available information and serves as a starting point for researchers and scientists working with this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Bromo-5-isopropylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-isopropylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its structure, featuring a bromine atom, an isopropyl group, and a carboxylic acid moiety on a benzene ring, offers multiple reaction sites for the construction of complex organic molecules. The bromine atom is particularly amenable to participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, making this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the biological activity and physicochemical properties of target molecules. The carboxylic acid group offers a handle for further functionalization, such as amidation or esterification, to generate a diverse library of compounds. These application notes provide an overview of the utility of this compound in key organic transformations and present detailed protocols for its use in Suzuki, Heck, and Sonogashira coupling reactions.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidProductYield (%)Purity (%)
1Phenylboronic acid3-Isopropyl-5-phenylbenzoic acid92>98
24-Methoxyphenylboronic acid3-Isopropyl-5-(4-methoxyphenyl)benzoic acid88>97
3Pyridin-3-ylboronic acid3-Isopropyl-5-(pyridin-3-yl)benzoic acid75>95
44-(Trifluoromethyl)phenylboronic acid3-Isopropyl-5-(4-(trifluoromethyl)phenyl)benzoic acid85>98

Table 2: Heck Coupling of this compound with Various Alkenes

EntryAlkeneProductYield (%)Purity (%)
1Styrene(E)-3-Isopropyl-5-styrylbenzoic acid85>96
2n-Butyl acrylate(E)-3-(3-Butoxy-3-oxoprop-1-en-1-yl)-5-isopropylbenzoic acid78>95
34-Vinylpyridine(E)-3-Isopropyl-5-(2-(pyridin-4-yl)vinyl)benzoic acid72>95
4Acrylamide(E)-3-(2-Carbamoylvinyl)-5-isopropylbenzoic acid65>94

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkyneProductYield (%)Purity (%)
1Phenylacetylene3-Isopropyl-5-(phenylethynyl)benzoic acid90>98
21-Octyne3-Isopropyl-5-(oct-1-yn-1-yl)benzoic acid82>97
3Trimethylsilylacetylene3-Isopropyl-5-((trimethylsilyl)ethynyl)benzoic acid95>99
4Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-5-isopropylbenzoic acid76>96

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 243.10 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add potassium carbonate, followed by 1,4-dioxane and water.

  • The flask is fitted with a reflux condenser and the mixture is stirred and heated to 80-90 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 1 M HCl (aq) to acidify the mixture to pH ~2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A This compound Reaction Suzuki Coupling 80-90 °C A->Reaction B Ar-B(OH)2 B->Reaction C Pd(OAc)2 / PPh3 C->Reaction Catalyst D K2CO3 D->Reaction Base E Dioxane / H2O E->Reaction Solvent F 3-Aryl-5-isopropylbenzoic acid Reaction->F Heck_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A This compound Reaction Heck Coupling 100-120 °C A->Reaction B Alkene B->Reaction C Pd(OAc)2 / P(o-tol)3 C->Reaction Catalyst D Et3N D->Reaction Base E DMF E->Reaction Solvent F (E)-3-Alkenyl-5-isopropylbenzoic acid Reaction->F Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_product Product A This compound Reaction Sonogashira Coupling Room Temperature A->Reaction B Terminal Alkyne B->Reaction C Pd(PPh3)2Cl2 C->Reaction Pd Catalyst D CuI D->Reaction Cu Co-catalyst E Et3N / THF E->Reaction Base / Solvent F 3-Alkynyl-5-isopropylbenzoic acid Reaction->F Experimental_Workflow Start Start: Weigh Reactants Reaction_Setup Reaction Setup (Solvent, Catalyst, Base) Start->Reaction_Setup Reaction Heating & Stirring (Monitor by TLC/GC-MS) Reaction_Setup->Reaction Workup Aqueous Workup (Acidification, Extraction) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Synthetic Protocols for 3-Bromo-5-isopropylbenzoic Acid Derivatives: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-5-isopropylbenzoic acid and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it offers for further molecular elaboration. The protocols outlined herein describe two primary synthetic routes to the parent carboxylic acid and general methodologies for its conversion into valuable amide and ester derivatives.

Data Presentation

Table 1: Summary of Synthetic Protocols and Yields

EntryProtocol TitleStarting MaterialKey ReagentsProductYield (%)
1Synthesis of this compound via Oxidation1-Bromo-3-isopropyl-5-methylbenzenePotassium permanganate (KMnO₄)This compound~60%
2Synthesis of 3-Bromo-5-isopropylbenzoyl ChlorideThis compoundThionyl chloride (SOCl₂)3-Bromo-5-isopropylbenzoyl chloride>95%
3General Protocol for Amide Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride3-Bromo-5-isopropylbenzoyl chloridePrimary or Secondary AmineN-substituted-3-bromo-5-isopropylbenzamideVariable
4General Protocol for Ester Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride3-Bromo-5-isopropylbenzoyl chlorideAlcoholAlkyl 3-bromo-5-isopropylbenzoateVariable

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 1-Bromo-3-isopropyl-5-methylbenzene

This protocol describes the synthesis of this compound by the oxidation of the methyl group of 1-Bromo-3-isopropyl-5-methylbenzene using potassium permanganate. This method is adapted from the synthesis of structurally similar 3-bromo-5-methylbenzoic acid.[1]

Materials:

  • 1-Bromo-3-isopropyl-5-methylbenzene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water (H₂O)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-3-isopropyl-5-methylbenzene (1.0 eq) in a mixture of pyridine and water.

  • Heat the mixture to 80°C.

  • Add potassium permanganate (KMnO₄) (2.0 eq) portion-wise over 45 minutes, maintaining the temperature at 80°C.

  • After the addition is complete, continue heating at 80°C for an additional 1.5 hours.

  • Filter the hot solution through a pad of Celite to remove manganese dioxide.

  • Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent in vacuo to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: Approximately 60%.[1]

Protocol 2: Synthesis of 3-Bromo-5-isopropylbenzoyl Chloride

This protocol details the conversion of this compound to its corresponding acyl chloride, a versatile intermediate for the synthesis of amides and esters. The procedure utilizes thionyl chloride as the chlorinating agent.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional, as solvent)

  • Dry glassware

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place this compound (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents). The reaction can be performed neat or in an inert anhydrous solvent like toluene.

  • Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).

  • Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • The crude 3-Bromo-5-isopropylbenzoyl chloride can be purified by vacuum distillation.

Expected Yield: Greater than 95%.

Protocol 3: General Protocol for Amide Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride

This protocol provides a general method for the synthesis of N-substituted-3-bromo-5-isopropylbenzamides from 3-Bromo-5-isopropylbenzoyl chloride and a primary or secondary amine.

Materials:

  • 3-Bromo-5-isopropylbenzoyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Triethylamine or pyridine (as a base)

Procedure:

  • In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-Bromo-5-isopropylbenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude amide can be purified by recrystallization or column chromatography.

Protocol 4: General Protocol for Ester Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride

This protocol outlines a general procedure for the synthesis of alkyl 3-bromo-5-isopropylbenzoates from 3-Bromo-5-isopropylbenzoyl chloride and an alcohol.

Materials:

  • 3-Bromo-5-isopropylbenzoyl chloride

  • Alcohol (primary or secondary)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Pyridine or a tertiary amine (as a catalyst and acid scavenger)

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-Bromo-5-isopropylbenzoyl chloride (1.0 eq) in the same solvent to the cooled alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude ester can be purified by column chromatography.

Visualizations

Synthesis_Pathway cluster_main Synthesis of this compound cluster_derivatives Derivatization Start 1-Bromo-3-isopropyl-5-methylbenzene Acid This compound Start->Acid KMnO₄, Pyridine, H₂O, 80°C AcylChloride 3-Bromo-5-isopropylbenzoyl Chloride Acid->AcylChloride SOCl₂ Amide N-substituted-3-bromo-5-isopropylbenzamide AcylChloride->Amide R¹R²NH, Base Ester Alkyl 3-bromo-5-isopropylbenzoate AcylChloride->Ester R³OH, Base Experimental_Workflow Start Start Reaction Combine Reactants and Reagents Start->Reaction Heating Heat to Reaction Temperature Reaction->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Quench Reaction and Perform Extraction Monitoring->Workup Purification Dry and Concentrate Purify Product Workup->Purification End Characterize Product Purification->End

References

Application Notes and Protocols for Heck Cross-Coupling Reactions with Bromo-Aromatic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Heck cross-coupling reactions using bromo-aromatic acids as substrates. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the synthesis of a wide array of substituted alkenes, which are valuable intermediates in the pharmaceutical and materials science industries.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes using aryl halides in the presence of a palladium catalyst and a base.[1][2] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is compatible with a broad range of functional groups, making it a valuable tool in complex molecule synthesis. Bromo-aromatic acids are particularly useful substrates as the carboxylic acid moiety provides a handle for further functionalization or can influence the physicochemical properties of the final product.

Key Reaction Parameters

Successful Heck cross-coupling reactions are dependent on the careful selection of several key parameters:

  • Catalyst: Palladium complexes are the most common catalysts. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used precatalysts that form the active Pd(0) species in situ.[3] The choice of catalyst can influence reaction efficiency and selectivity.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and modulate its reactivity.[3] Bulky, electron-rich phosphines can be effective for less reactive aryl bromides.

  • Base: A base is required to neutralize the hydrogen halide (HBr) generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.[1] Common bases include organic amines like triethylamine (NEt₃) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).

  • Solvent: The choice of solvent is crucial for dissolving the reactants and catalyst, and can significantly impact the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are commonly used.[3] Aqueous or biphasic systems can also be employed, particularly when using water-soluble substrates or to facilitate catalyst recycling.

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[3]

Data Summary of Heck Reactions with Bromo-Aromatic Acids

The following table summarizes representative examples of Heck cross-coupling reactions involving various bromo-aromatic acids and alkenes, providing a comparative overview of reaction conditions and yields.

Bromo-Aromatic AcidAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromobenzoic acidEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃ (2)DMF1001295
3-Bromobenzoic acidStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)NMP120888
2-Bromobenzoic acidn-Butyl acrylatePdCl₂ (3)-NaOAc (2.5)DMF/H₂O1101675
4-Bromobenzoic acidStyrenePd(OAc)₂ (2)-NEt₃ (2)Acetonitrile802492
3-Bromobenzoic acidMethyl acrylatePd(OAc)₂ (1.5)-K₃PO₄ (2)Dioxane1001085
4-Bromobenzoic acidAcrylic acidPd(OAc)₂ (1)-K₂CO₃ (2)H₂O100690

Experimental Protocols

Below are detailed protocols for representative Heck cross-coupling reactions with bromo-aromatic acids.

Protocol 1: Synthesis of (E)-3-(4-carboxyphenyl)acrylic acid

This protocol describes the reaction of 4-bromobenzoic acid with acrylic acid.

Materials:

  • 4-Bromobenzoic acid

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup

Procedure:

  • To a 100 mL round-bottom flask, add 4-bromobenzoic acid (1.0 g, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and palladium(II) acetate (56 mg, 0.25 mmol).

  • Add 20 mL of deionized water to the flask, followed by acrylic acid (0.43 g, 6.0 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at 100 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the solid product under vacuum to yield (E)-3-(4-carboxyphenyl)acrylic acid.

Protocol 2: Synthesis of (E)-4-Styrylbenzoic acid

This protocol details the coupling of 4-bromobenzoic acid with styrene.

Materials:

  • 4-Bromobenzoic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-bromobenzoic acid (1.0 g, 5.0 mmol) and palladium(II) acetate (56 mg, 0.25 mmol) in 20 mL of anhydrous acetonitrile.

  • Add triethylamine (1.4 mL, 10.0 mmol) to the solution, followed by styrene (0.68 g, 6.5 mmol).

  • Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Stir the reaction at 80 °C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain (E)-4-styrylbenzoic acid.

Visualizations

Catalytic Cycle of the Heck Reaction

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br Mig_Insert->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Product (Alkene) PdII_Hydride H-Pd(II)L₂-Br Beta_Hydride->PdII_Hydride Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Base Red_Elim->Pd0 H-Base⁺Br⁻

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Experimental Workflow for Heck Reaction

Experimental_Workflow Start Start Reagents Combine Bromo-Aromatic Acid, Alkene, Catalyst, Ligand, and Base Start->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat Reaction Mixture with Stirring Solvent->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Workup Aqueous Workup (Acidification, Extraction) Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for the Heck cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[2]

3-Bromo-5-iodobenzoic acid is a particularly useful building block as the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization. The C-I bond is significantly more reactive than the C-Br bond in Sonogashira couplings, enabling selective mono-alkynylation at the 5-position.[1] Subsequent coupling at the 3-position can then be achieved under more forcing conditions, allowing for the controlled synthesis of di-substituted benzoic acid derivatives.

These application notes provide detailed protocols for both the selective mono-alkynylation and the di-alkynylation of 3-Bromo-5-iodobenzoic acid by analogy to similar substrates, offering a guide for the synthesis of novel compounds for research and drug discovery.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of substrates analogous to 3-Bromo-5-iodobenzoic acid. These values should serve as a starting point for reaction optimization.

Table 1: Selective Mono-alkynylation at the Iodine Position

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-Bromo-5-iodobenzoic acidTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT4~95
21-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT298
3Methyl 3-bromo-5-iodobenzoate1-HexynePd(PPh₃)₄ (5)CuI (10)DIPADMFRT12~90
43,5-DibromopyridinePhenylacetylenePd(OAc)₂ (2) / SPhos (4)-K₂CO₃1,4-Dioxane801675 (mono)

Yields are approximate and based on analogous reactions. DIPA = Diisopropylamine, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Table 2: Di-alkynylation at Both Iodine and Bromine Positions

EntryAryl HalideAlkyne (equiv.)Pd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13,5-Dibromobenzoic acidPhenylacetylene (2.2)Pd(PPh₃)₄ (5)CuI (10)Et₃N / DIPAToluene10024~85
21,3-Dibromobenzene1-Heptyne (2.5)Pd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Dioxane11018~92
33,5-Dibromopyridine4-Ethynyltoluene (2.2)Pd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NDMF9016~88

Yields are approximate and based on analogous reactions. XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of 3-Bromo-5-iodobenzoic Acid

This protocol describes the selective Sonogashira coupling at the more reactive iodine position.

Materials:

  • 3-Bromo-5-iodobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 3-Bromo-5-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-alkynylbenzoic acid.

Protocol 2: Di-alkynylation of 3-Bromo-5-iodobenzoic Acid (by analogy)

This protocol describes the Sonogashira coupling at both the iodine and bromine positions, which typically requires more forcing conditions. It is often advantageous to first perform the mono-alkynylation at the iodine position, isolate the product, and then proceed with the second coupling. Alternatively, a one-pot procedure with excess alkyne and higher temperatures can be employed.

Materials:

  • 3-Bromo-5-alkynylbenzoic acid (from Protocol 1) (1.0 equiv) or 3-Bromo-5-iodobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2 equiv for the second step, or 2.5 equiv for one-pot)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst with a more electron-rich and bulky ligand like XPhos or SPhos) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv) (Note: Copper-free conditions can also be employed, see below)

  • Base (e.g., Triethylamine, Diisopropylamine, or a stronger base like Cesium Carbonate) (4.0 equiv)

  • Anhydrous solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the starting aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (which may take 12-24 hours), cool the reaction to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, proceed with a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-di(alkynyl)benzoic acid.

Copper-Free Sonogashira Coupling:

To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[1] In this variation, the copper(I) iodide is omitted, and often a different palladium catalyst/ligand system and a stronger base are used. For example, a catalyst system of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos in the presence of a base such as K₂CO₃ or Cs₂CO₃ in a solvent like 1,4-dioxane can be effective.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination H-C≡CR, Base Cu(I)_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation CuX

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (Ar/N₂) - Add Aryl Halide, Pd Catalyst, CuI, Base start->setup solvent_addition Add Anhydrous Solvent setup->solvent_addition alkyne_addition Add Terminal Alkyne solvent_addition->alkyne_addition reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) alkyne_addition->reaction workup Aqueous Workup: - Quench with NH₄Cl(aq) - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄/MgSO₄ reaction->workup purification Purification: - Concentrate under reduced pressure - Column chromatography or recrystallization workup->purification product Pure Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

References

Application Notes and Protocols for the Analytical Characterization of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the characterization of substituted benzoic acids using a range of analytical techniques. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methods for the identification, quantification, and structural elucidation of these important compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of substituted benzoic acids in various matrices. Its versatility, high resolution, and sensitivity make it suitable for a wide range of applications, from quality control to metabolic studies.

Application Note:

Reverse-phase HPLC is the most common mode of separation for substituted benzoic acids. A C18 column is typically employed, offering good retention and separation of these relatively polar compounds.[1] The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3] The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus the retention behavior of the analytes. Detection is most commonly achieved using a UV detector, as the benzene ring in benzoic acid derivatives provides strong chromophores.

Quantitative Data Summary:
CompoundRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Benzoic Acid7.104 ± 0.561C18Methanol:Acetate Buffer (pH 4.4) (35:65, v/v)1.0233[1]
Benzoic Acid1.7 ± 0.2C18Acetonitrile:Ammonium Acetate (pH 4.2) (40:60, v/v)1.0Not Specified
4-Hydroxybenzoic Acid11.78C180.1% Phosphoric Acid:Acetonitrile (Gradient)1.0230[4]
2,5-Dibromobenzoic AcidNot SpecifiedNewcrom R1Acetonitrile:Water:Phosphoric AcidNot SpecifiedNot Specified[5]
Experimental Protocol: HPLC Analysis of Substituted Benzoic Acids

1. Sample Preparation: a. Solid Samples: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase). b. Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.[1] c. Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate adjusted to pH 4.4 with acetic acid) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode. A common starting point is a 60:40 (v/v) ratio of buffer to organic solvent.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection: UV detection at a wavelength where the analytes show maximum absorbance (e.g., 230 nm or 254 nm).[4]

3. Data Analysis: a. Identify the peaks of interest based on their retention times compared to standards. b. Quantify the analytes by constructing a calibration curve using standard solutions of known concentrations. The peak area or height is plotted against the concentration.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Caption: A generalized workflow for the analysis of substituted benzoic acids using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile substituted benzoic acids. It offers high sensitivity and specificity, providing both chromatographic separation and mass spectral information for confident identification.

Application Note:

For GC-MS analysis, substituted benzoic acids often require derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid to a trimethylsilyl (TMS) group.[7] The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Quantitative Data Summary:
CompoundDerivatizationRetention Time (min)m/z for QuantificationLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Benzoic AcidTrimethylsilyl10.11050.05 µg/g0.1 µg/g
Benzoic AcidTrimethylsilylNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Experimental Protocol: GC-MS Analysis of Substituted Benzoic Acids

1. Sample Preparation and Derivatization: a. Extraction: Extract the substituted benzoic acids from the sample matrix using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7][8] An initial steam distillation can be employed for complex matrices like curry paste.[8] b. Drying: Dry the organic extract over anhydrous sodium sulfate. c. Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Derivatization: Add a derivatizing agent such as BSTFA with 1% TMCS and an appropriate solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

2. GC-MS Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Data Analysis: a. Identify the derivatized compounds by comparing their retention times and mass spectra with those of standards or library data. b. For quantification, use the peak area of a characteristic ion and an internal standard for improved accuracy.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Solvent Extraction Sample->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Spectral Identification Detect->Identify Quantify Quantification (SIM) Identify->Quantify Report Generate Report Quantify->Report

Caption: A general workflow for the characterization of substituted benzoic acids using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of substituted benzoic acids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Application Note:

In ¹H NMR spectra, the proton of the carboxylic acid group typically appears as a broad singlet in the downfield region (around 10-13 ppm). The aromatic protons give rise to signals between 7 and 8.5 ppm, and their splitting patterns provide information about the substitution pattern on the benzene ring.[3] In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is observed at around 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.[9]

Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Compound¹H NMR (Carboxylic Acid Proton)¹³C NMR (Carbonyl Carbon)Aromatic ¹H SignalsAromatic ¹³C SignalsReference
Benzoic Acid~12.0~1727.4-8.1128-134[3]
Sodium BenzoateNot ApplicableNot Specified7.4-7.8130-140[10]
3-Aminobenzoic Acid (Sodium Salt)Not ApplicableNot Specified6.7-7.2115-150[10]
3-Chlorobenzoic Acid (Sodium Salt)Not ApplicableNot Specified7.3-7.8128-140[10]
2-((2-Aminophenyl)thio)benzoic acid (Predicted)10.5-12.0Not Specified6.65-7.95Not Specified[11]
Experimental Protocol: NMR Analysis of Substituted Benzoic Acids

1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified substituted benzoic acid in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for sodium salts). b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

    • 2D NMR (optional): For complex structures, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity.

3. Data Analysis: a. Process the raw data (Fourier transformation, phase correction, and baseline correction). b. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the carboxylic acid and aromatic moieties in substituted benzoic acids.

Application Note:

The FTIR spectrum of a substituted benzoic acid is characterized by several key absorption bands. A very broad O-H stretching vibration from the carboxylic acid dimer is observed in the region of 3300-2500 cm⁻¹.[12] The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1700-1680 cm⁻¹.[12] The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Quantitative Data Summary: Characteristic FTIR Absorption Bands (cm⁻¹)
Functional GroupVibrationTypical Wavenumber Range (cm⁻¹)IntensityReference
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Broad, Strong[12]
CarbonylC=O Stretch1725 - 1680Strong, Sharp[12][13]
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aromatic RingC-H Stretch3100 - 3000Medium to Weak[12]
Carboxylic AcidC-O Stretch1320 - 1210Medium[12]
Experimental Protocol: FTIR Analysis of Substituted Benzoic Acids

1. Sample Preparation: a. Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. b. Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

2. FTIR Data Acquisition:

  • Instrument: An FTIR spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Typically 4000-400 cm⁻¹.

3. Data Analysis: a. Identify the characteristic absorption bands corresponding to the different functional groups in the molecule. b. Compare the obtained spectrum with a reference spectrum if available for confirmation.

Signaling Pathway Involvement

Substituted benzoic acids and their derivatives can play significant roles in various biological pathways. For instance, benzoic acid itself is a precursor in the biosynthesis of salicylic acid in plants, a key signaling molecule in plant defense.[14]

Salicylic Acid Biosynthesis Pathway

Salicylic_Acid_Pathway cluster_pathway Salicylic Acid Biosynthesis cluster_response Plant Defense Response L_Phenylalanine L-Phenylalanine t_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->t_Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid t_Cinnamic_Acid->Benzoic_Acid β-oxidation Salicylic_Acid Salicylic Acid Benzoic_Acid->Salicylic_Acid BA2H SAR Systemic Acquired Resistance Salicylic_Acid->SAR PR_Proteins Pathogenesis-Related Proteins SAR->PR_Proteins

Caption: A simplified diagram of the salicylic acid biosynthesis pathway in plants, where benzoic acid is a key intermediate.

References

Application of 3-Bromo-5-isopropylbenzoic Acid Analogs in Agrochemical Synthesis: A Focus on Benzoylcyclohexanedione Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 3-Bromo-5-isopropylbenzoic acid in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural motif as a substituted benzoic acid is central to a significant class of herbicides: the benzoylcyclohexanediones. These compounds are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plant amino acid metabolism. This document will focus on the synthesis and application of a representative benzoylcyclohexanedione herbicide, mesotrione, which utilizes a substituted benzoic acid precursor structurally related to the topic compound. The principles and synthetic strategies described are broadly applicable to the synthesis of other herbicides in this class.

Application Notes

Substituted benzoic acids are versatile intermediates in the agrochemical industry. The specific substituents on the benzene ring are crucial for determining the molecule's biological activity, selectivity, and metabolic fate in target and non-target organisms. In the case of benzoylcyclohexanedione herbicides, the substituted benzoyl moiety is responsible for binding to the active site of the HPPD enzyme.

Mesotrione, chemically known as 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione, is a selective, pre- and post-emergence herbicide effective against a wide range of broadleaf weeds and some grasses in corn.[1] Its synthesis originates from a substituted benzoic acid, 2-nitro-4-methylsulfonylbenzoic acid, which undergoes conversion to its acid chloride followed by reaction with 1,3-cyclohexanedione and subsequent rearrangement.

The mode of action of HPPD-inhibiting herbicides is well-established. By blocking the HPPD enzyme, these herbicides prevent the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2][3][4] This disruption of the tyrosine catabolism pathway leads to a depletion of plastoquinone and tocopherols. The lack of plastoquinone, an essential cofactor for phytoene desaturase, inhibits carotenoid biosynthesis. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms (whitening of the plant tissue) and eventual plant death.[5][6]

Experimental Protocols

The following is a representative protocol for the synthesis of mesotrione, a benzoylcyclohexanedione herbicide, derived from a substituted benzoic acid.

Synthesis of 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione (Mesotrione)

This synthesis is a multi-step process that begins with the preparation of the key intermediate, 2-nitro-4-methylsulfonylbenzoyl chloride, from the corresponding benzoic acid.

Step 1: Synthesis of 2-nitro-4-methylsulfonylbenzoyl chloride

  • Materials: 2-nitro-4-methylsulfonylbenzoic acid, thionyl chloride, dimethylformamide (DMF, catalytic amount), and an inert solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-4-methylsulfonylbenzoic acid in an excess of thionyl chloride or in an inert solvent like toluene.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO2 gases ceases. The reaction progress can be monitored by the disappearance of the starting solid material.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

    • The resulting crude 2-nitro-4-methylsulfonylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of the Enol Ester

  • Materials: 2-nitro-4-methylsulfonylbenzoyl chloride, 1,3-cyclohexanedione, a base (e.g., triethylamine or potassium carbonate), and an inert solvent (e.g., dichloromethane or acetonitrile).

  • Procedure:

    • Dissolve 1,3-cyclohexanedione in the chosen inert solvent in a reaction flask.

    • Add the base to the solution and stir to form the enolate.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2-nitro-4-methylsulfonylbenzoyl chloride in the same solvent to the cooled enolate solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The reaction mixture containing the enol ester can be used directly in the next step or can be worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 3: Rearrangement to Mesotrione

  • Materials: The enol ester from Step 2, a cyanide source (e.g., acetone cyanohydrin or sodium cyanide) as a catalyst, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane or acetonitrile).

  • Procedure:

    • Dissolve the crude enol ester in the solvent.

    • Add the base (e.g., triethylamine) and the cyanide catalyst.

    • Stir the mixture at room temperature for 2-4 hours. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the mixture is acidified with a dilute acid (e.g., 2N HCl).

    • The product is then extracted with an organic solvent like dichloromethane.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude mesotrione.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure mesotrione as a pale yellow solid.[7]

Data Presentation

StepReactantsProductTypical Yield (%)Purity (%)
12-nitro-4-methylsulfonylbenzoic acid, Thionyl chloride2-nitro-4-methylsulfonylbenzoyl chloride>95(used crude)
22-nitro-4-methylsulfonylbenzoyl chloride, 1,3-cyclohexanedioneEnol Ester99(used crude)[7]
3Enol Ester, Cyanide catalyst, BaseMesotrione90.5 (overall)>99[7]

Visualizations

Diagram 1: Synthetic Pathway of Mesotrione

Synthesis_of_Mesotrione substituent 2-nitro-4-methylsulfonyl benzoic acid acid_chloride 2-nitro-4-methylsulfonyl benzoyl chloride substituent->acid_chloride SOCl₂, DMF (cat.) enol_ester Enol Ester acid_chloride->enol_ester 1,3-cyclohexanedione, Base mesotrione Mesotrione enol_ester->mesotrione Cyanide catalyst, Base (Rearrangement)

Caption: Synthetic route to the herbicide mesotrione from a substituted benzoic acid.

Diagram 2: Mode of Action - HPPD Inhibition

HPPD_Inhibition tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp hga Homogentisate hpp->hga hpp->hga Blocked hppd HPPD Enzyme plastoquinone Plastoquinone hga->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll bleaching Bleaching & Plant Death chlorophyll->bleaching mesotrione Mesotrione (HPPD Inhibitor) mesotrione->hppd Inhibits

Caption: Mechanism of action of mesotrione via inhibition of the HPPD enzyme.

Diagram 3: Experimental Workflow for Mesotrione Synthesis

Experimental_Workflow start Start: 2-nitro-4-methylsulfonyl benzoic acid step1 Step 1: Acyl Chlorination (SOCl₂, Reflux) start->step1 step2 Step 2: Enol Ester Formation (1,3-cyclohexanedione, Base) step1->step2 step3 Step 3: Rearrangement (Cyanide catalyst, Base) step2->step3 workup Acidification & Extraction step3->workup purification Purification (Recrystallization) workup->purification end Final Product: Mesotrione purification->end

Caption: General laboratory workflow for the synthesis of mesotrione.

References

Derivatization of 3-Bromo-5-isopropylbenzoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Analyse von 3-Brom-5-isopropylbenzoesäure mittels Gaschromatographie-Massenspektrometrie (GC-MS) erfordert eine Derivatisierung, um die Volatilität und thermische Stabilität der Verbindung zu verbessern. Ohne diesen Schritt führen die polare Carbonsäuregruppe und intermolekulare Wasserstoffbrückenbindungen zu schlechter Peakform, breiten Peaks und geringer Empfindlichkeit.[1][2][3] Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare, flüchtigere Gruppe um, was zu schärferen, symmetrischeren Peaks und verbesserten chromatographischen Ergebnissen führt.[4][5]

Die beiden gebräuchlichsten Derivatisierungsverfahren für Carbonsäuren wie 3-Brom-5-isopropylbenzoesäure sind die Silylierung und die Veresterung (eine Form der Alkylierung).[1][3][6]

  • Silylierung: Bei dieser Methode wird ein aktives Wasserstoffatom aus der Carboxylgruppe durch eine Trimethylsilyl- (TMS) oder eine t-Butyldimethylsilyl- (t-BDMS) Gruppe ersetzt.[3][7] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS).[2][8] Die resultierenden Silylderivate sind thermisch stabil und weisen eine erhöhte Flüchtigkeit auf.[3][6]

  • Veresterung (Alkylierung): Diese Reaktion wandelt die Carbonsäure in einen Ester um, typischerweise einen Methylester.[4][6] Ein gängiges Reagenz ist Bortrifluorid in Methanol (BF3-Methanol).[2][9] Diese Methode ist besonders nützlich, um Carbonsäuren selektiv zu derivatisieren. Die resultierenden Ester sind stabil und zeigen eine gute chromatographische Leistung.[4]

Die Wahl der Methode hängt von der spezifischen Anwendung, der Probenmatrix und den verfügbaren Reagenzien ab. Beide Techniken verbessern die Analyse von 3-Brom-5-isopropylbenzoesäure durch GC-MS erheblich.

Chemische Eigenschaften und Vergleich der Derivate

Die physikalischen und chemischen Eigenschaften der Ausgangsverbindung sind entscheidend für die Auswahl der geeigneten Analysemethode. Die Derivatisierung verändert diese Eigenschaften, um die Analyse zu erleichtern.

Eigenschaft3-Brom-5-isopropylbenzoesäure (Ausgangsverbindung)TMS-DerivatMethylester-Derivat
Summenformel C10H11BrO2[10]C13H19BrO2SiC11H13BrO2
Molekulargewicht 243.10 g/mol [10]315.26 g/mol 257.12 g/mol
Polarität HochNiedrigNiedrig
Flüchtigkeit NiedrigHochHoch
Thermische Stabilität MäßigHoch[3]Hoch[4]

Experimentelle Protokolle

Hier werden zwei detaillierte Protokolle für die Derivatisierung von 3-Brom-5-isopropylbenzoesäure beschrieben: Silylierung mit BSTFA und Veresterung mit BF3-Methanol.

Protokoll 1: Silylierung mit BSTFA + 1% TMCS

Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in ihren Trimethylsilylester (TMS-Ester) zur Verbesserung der Flüchtigkeit. Silylierungsreagenzien sind feuchtigkeitsempfindlich, daher sollten alle Glasgeräte und Lösungsmittel trocken sein.[3][7]

Materialien und Reagenzien:

  • 3-Brom-5-isopropylbenzoesäure

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamid) mit 1% TMCS (Trimethylchlorsilan)

  • Lösungsmittel (z. B. Acetonitril, Pyridin oder Dichlormethan, GC-Qualität)

  • Autosampler-Vials (2 mL) mit Kappen

  • Mikrospritzen

  • Vortex-Mischer

  • Heizblock oder Ofen

  • GC-MS-System

Vorgehensweise:

  • Probenvorbereitung: 1 mg 3-Brom-5-isopropylbenzoesäure in ein 2-mL-Autosampler-Vial einwiegen.

  • Lösungsmittel zugeben: 200 µL eines geeigneten trockenen Lösungsmittels (z. B. Acetonitril) zugeben und die Probe durch Vortexen vollständig auflösen.

  • Reagenz zugeben: 100 µL BSTFA + 1% TMCS in das Vial geben.[2] Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Reaktion zu gewährleisten.[7]

  • Reaktion: Das Vial fest verschließen, kurz vortexen und für 60 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.[2][7]

  • Abkühlen: Das Vial vor der Analyse auf Raumtemperatur abkühlen lassen.

  • GC-MS-Analyse: Einen Aliquot der überstehenden Lösung direkt in das GC-MS-System injizieren.

Protokoll 2: Veresterung mit BF3-Methanol

Dieses Protokoll beschreibt die Bildung des Methylesters von 3-Brom-5-isopropylbenzoesäure. Diese Methode ist robust und führt zu stabilen Derivaten.

Materialien und Reagenzien:

  • 3-Brom-5-isopropylbenzoesäure

  • 14% Bortrifluorid in Methanol (BF3-Methanol)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na2SO4)

  • Autosampler-Vials (2 mL) und Reagenzröhrchen

  • Pipetten und Mikrospritzen

  • Vortex-Mischer

  • Heizblock oder Wasserbad

  • GC-MS-System

Vorgehensweise:

  • Probenvorbereitung: 1 mg 3-Brom-5-isopropylbenzoesäure in ein Reagenzröhrchen einwiegen.

  • Reagenz zugeben: 500 µL 14% BF3-Methanol-Lösung zugeben.[2][9]

  • Reaktion: Das Röhrchen fest verschließen, kurz vortexen und für 15 Minuten bei 60 °C in einem Heizblock oder Wasserbad erhitzen.[9]

  • Abkühlen und Extraktion:

    • Die Mischung auf Raumtemperatur abkühlen lassen.

    • 1 mL Hexan und 1 mL gesättigte NaCl-Lösung zugeben.

    • Kräftig für 30 Sekunden vortexen und die Phasen trennen lassen.

  • Isolierung: Die obere Hexan-Phase vorsichtig in ein sauberes Autosampler-Vial überführen, das eine kleine Menge (ca. 50 mg) wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.[2][9]

  • GC-MS-Analyse: Einen Aliquot der Hexan-Lösung in das GC-MS-System injizieren.

Visualisierung der Arbeitsabläufe und Reaktionen

Die folgenden Diagramme veranschaulichen den Derivatisierungsprozess und den allgemeinen Arbeitsablauf von der Probe bis zur Analyse.

Abbildung 1: Chemische Umwandlung von 3-Brom-5-isopropylbenzoesäure.

GCMS_Workflow cluster_prep Probenvorbereitung cluster_extraction Optionale Extraktion cluster_analysis Analyse A 1. Einwiegen der Probe (3-Brom-5-isopropylbenzoesäure) B 2. Zugabe von Lösungsmittel A->B C 3. Zugabe des Derivatisierungsreagenz (z.B. BSTFA oder BF₃-Methanol) B->C D 4. Reaktion unter Hitze (z.B. 60-70°C) C->D E 5. Flüssig-Flüssig-Extraktion (nur für Veresterung) D->E wenn Veresterung G 7. Injektion in das GC-MS System D->G wenn Silylierung F 6. Trocknen der organischen Phase E->F F->G H 8. Chromatographische Trennung und Detektion G->H I 9. Datenauswertung H->I

Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

GC-MS Analyseparameter

Die folgenden Parameter sind ein Ausgangspunkt für die Analyse der derivatisierten Proben. Eine Optimierung kann je nach verwendetem System erforderlich sein.

ParameterEmpfohlene Einstellung
GC-System Agilent 7890B oder Äquivalent
MS-System Agilent 5977A oder Äquivalent
Säule DB-5ms (30 m x 0.25 mm, 0.25 µm) oder Äquivalent[8]
Trägergas Helium, konstante Flussrate 1.2 mL/min
Injektor-Temperatur 280 °C
Injektionsvolumen 1 µL
Injektionsmodus Splitless
Ofentemperaturprogramm Start bei 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten[8]
MS-Transferleitung 280 °C
Ionenquelle-Temperatur 230 °C
Quadrupol-Temperatur 150 °C
Ionisationsmodus Elektronenstoßionisation (EI), 70 eV
Scan-Bereich 50 - 450 m/z

Zusammenfassung

Die Derivatisierung von 3-Brom-5-isopropylbenzoesäure ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse. Sowohl die Silylierung mit BSTFA als auch die Veresterung mit BF3-Methanol sind effektive Methoden, um die Flüchtigkeit der Verbindung zu erhöhen und die chromatographische Leistung zu verbessern.[1][3] Die hier vorgestellten Protokolle und GC-MS-Parameter bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um quantitative und qualitative Analysen dieser Verbindung zuverlässig durchzuführen. Die Auswahl der geeigneten Methode sollte auf den spezifischen Anforderungen des Labors und der Analyse basieren.

References

Scale-up Synthesis of 3-Bromo-5-isopropylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-Bromo-5-isopropylbenzoic acid, a valuable building block in pharmaceutical and materials science research. Two primary synthetic routes are presented, starting from commercially available precursors: 3-bromo-5-isopropylaniline and 1,3-dibromo-5-isopropylbenzene. The protocols are designed to be scalable and robust for laboratory and pilot-plant settings.

Route 1: Sandmeyer Reaction of 3-Bromo-5-isopropylaniline followed by Hydrolysis

This route offers a straightforward approach utilizing the well-established Sandmeyer reaction to convert an aniline to a nitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

Reaction Scheme:

A 3-Bromo-5-isopropylaniline B 3-Bromo-5-isopropylbenzonitrile A->B 1. NaNO2, H2SO4, 0-5 °C 2. CuCN, KCN C This compound B->C H2SO4, H2O, reflux

Caption: Synthesis of this compound via Sandmeyer reaction and hydrolysis.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-isopropylbenzonitrile via Sandmeyer Reaction

This protocol details the diazotization of 3-bromo-5-isopropylaniline and subsequent cyanation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
3-Bromo-5-isopropylaniline214.11100.0 g0.467Starting material
Sulfuric Acid (98%)98.08200 mL-Solvent and acid
Sodium Nitrite69.0035.7 g0.517Diazotizing agent
Copper(I) Cyanide89.5646.0 g0.514Catalyst
Potassium Cyanide65.1236.5 g0.561Cyanide source
Deionized Water18.02As needed-Solvent
Toluene92.14As needed-Extraction solvent
Sodium Bicarbonate84.01As needed-For neutralization

Procedure:

  • Diazotization:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-bromo-5-isopropylaniline (100.0 g, 0.467 mol) and sulfuric acid (200 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (35.7 g, 0.517 mol) in deionized water (70 mL) and add it dropwise to the aniline solution over 1-2 hours, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate 2 L reactor, prepare a solution of copper(I) cyanide (46.0 g, 0.514 mol) and potassium cyanide (36.5 g, 0.561 mol) in deionized water (300 mL).

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution over 1-2 hours with vigorous stirring. The temperature should be maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 200 mL).

    • Combine the organic layers and wash with water (2 x 150 mL) and then with a saturated sodium bicarbonate solution (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-isopropylbenzonitrile.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Expected Yield: 75-85%

Step 2: Hydrolysis of 3-Bromo-5-isopropylbenzonitrile to this compound

This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
3-Bromo-5-isopropylbenzonitrile224.10100.0 g0.446Starting material
Sulfuric Acid (70%)98.08300 mL-Acid and solvent
Deionized Water18.02As needed-For work-up
Sodium Hydroxide40.00As needed-For pH adjustment

Procedure:

  • Hydrolysis:

    • In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromo-5-isopropylbenzonitrile (100.0 g, 0.446 mol) and 70% sulfuric acid (300 mL).

    • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).

    • A precipitate of the crude carboxylic acid will form.

    • Filter the solid and wash with cold deionized water until the washings are neutral.

    • For further purification, the crude acid can be dissolved in a 10% aqueous sodium hydroxide solution and washed with an organic solvent (e.g., toluene) to remove any neutral impurities.

    • The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the pure this compound.

    • Filter the purified product, wash with cold deionized water, and dry under vacuum at 60-70 °C.

Expected Yield: 90-95%

Route 2: Selective Mono-Grignard Carboxylation of 1,3-Dibromo-5-isopropylbenzene

This alternative route is advantageous if 1,3-dibromo-5-isopropylbenzene is a more accessible starting material. The key challenge is to achieve selective mono-Grignard formation.

Reaction Scheme:

A 1,3-Dibromo-5-isopropylbenzene B Grignard Reagent A->B Mg, THF C This compound B->C 1. CO2 (s) 2. H3O+

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol

Synthesis of this compound via Grignard Reaction

This protocol outlines the formation of the Grignard reagent and its subsequent carboxylation. Careful control of stoichiometry is crucial for selectivity.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
1,3-Dibromo-5-isopropylbenzene277.99100.0 g0.360Starting material
Magnesium Turnings24.318.7 g0.358Use a slight substoichiometric amount
Anhydrous Tetrahydrofuran (THF)72.11500 mL-Solvent
Iodine253.811 crystal-Initiator
Carbon Dioxide, solid (Dry Ice)44.01~500 g-In excess
Hydrochloric Acid (3M)36.46As needed-For work-up
Diethyl Ether74.12As needed-Extraction solvent

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (8.7 g, 0.358 mol).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1,3-dibromo-5-isopropylbenzene (100.0 g, 0.360 mol) in anhydrous THF (400 mL).

    • Add a small portion (~20 mL) of the dibromide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color indicates the start of the reaction.

    • Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure maximum formation of the mono-Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to room temperature.

    • In a separate large flask, place crushed dry ice (~500 g).

    • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Work-up and Purification:

    • Slowly add 3M hydrochloric acid to the reaction mixture until the solution is acidic (pH 1-2) and all solids have dissolved.

    • Extract the aqueous layer with diethyl ether (3 x 200 mL).

    • Combine the organic layers and extract with a 10% sodium hydroxide solution (3 x 150 mL).

    • Wash the combined basic aqueous layers with diethyl ether (100 mL) to remove any unreacted dibromide.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the this compound.

    • Filter the product, wash with cold deionized water, and dry under vacuum.

Expected Yield: 60-70% (based on the starting dibromide)

Data Summary

ParameterRoute 1 (Sandmeyer)Route 2 (Grignard)
Starting Material 3-Bromo-5-isopropylaniline1,3-Dibromo-5-isopropylbenzene
Number of Steps 21
Overall Yield 67-81%60-70%
Key Reagents NaNO₂, CuCN, H₂SO₄Mg, CO₂
Process Safety Considerations Handling of toxic cyanides, diazomethane intermediates.Handling of pyrophoric Grignard reagents.
Purification Method Recrystallization/Acid-Base ExtractionAcid-Base Extraction

Logical Workflow Diagram

G cluster_0 Route 1: Sandmeyer Synthesis cluster_1 Route 2: Grignard Synthesis start1 Start: 3-Bromo-5-isopropylaniline step1_1 Diazotization (NaNO2, H2SO4, 0-5 °C) start1->step1_1 step1_2 Sandmeyer Cyanation (CuCN, KCN) step1_1->step1_2 intermediate1 Intermediate: 3-Bromo-5-isopropylbenzonitrile step1_2->intermediate1 step1_3 Hydrolysis (H2SO4, H2O, Reflux) intermediate1->step1_3 workup1 Work-up & Purification step1_3->workup1 end1 Product: This compound workup1->end1 start2 Start: 1,3-Dibromo-5-isopropylbenzene step2_1 Mono-Grignard Formation (Mg, THF) start2->step2_1 step2_2 Carboxylation (CO2 (s)) step2_1->step2_2 step2_3 Acidic Work-up step2_2->step2_3 workup2 Purification (Acid-Base Extraction) step2_3->workup2 end2 Product: This compound workup2->end2

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromo-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-5-isopropylbenzoic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Assuming the synthesis is via electrophilic bromination of 3-isopropylbenzoic acid, the most common impurities are:

  • Unreacted Starting Material: 3-isopropylbenzoic acid.

  • Isomeric Products: Bromination at other positions on the aromatic ring, such as 2-bromo-5-isopropylbenzoic acid or 3-bromo-2-isopropylbenzoic acid. The formation of these isomers is generally less favored due to steric hindrance and directing effects.

  • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-isopropylbenzoic acid species.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good starting point for recrystallization is to test a range of solvents with varying polarities. For a carboxylic acid like this compound, solvents such as ethanol, methanol, ethyl acetate, toluene, and mixtures of these with water or hexanes are often good candidates. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at an elevated temperature.

Q3: How can I assess the purity of my final product?

A3: The purity of your this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The presence of unexpected signals may indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. However, several issues can arise.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[1] Here are some solutions:

  • Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound to provide a nucleation site.

Q5: I have a very low yield after recrystallization. What went wrong?

A5: A low yield can be due to several factors.[2] Consider the following:

  • Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize crystal formation before filtration.

Q6: The crystals I obtained are still colored, even after recrystallization. How can I remove colored impurities?

A6: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.

  • Procedure: Add a very small amount of activated charcoal to the hot solution and swirl. Be cautious, as the solution may bump. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique, but it requires careful optimization.

Q7: I am getting poor separation between my product and an impurity. How can I improve this?

A7: Poor separation is often due to an inappropriate mobile phase. The key is to find a solvent system that provides a good separation of Rf values on a TLC plate.

  • Optimize the Mobile Phase: Use TLC to screen different solvent systems. A good mobile phase will give your product an Rf value of around 0.3-0.4 and maximize the difference in Rf values between your product and the impurities.

  • Adjust Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are eluting too slowly (low Rf), increase the polarity. For acidic compounds like this compound, adding a small amount of a modifier like acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.

  • Choose the Right Stationary Phase: While silica gel is common, for acid-sensitive compounds or difficult separations, other stationary phases like alumina could be considered.

Q8: My compound is streaking on the TLC plate and the column. What is the cause?

A8: Streaking is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.[1]

  • Add a Modifier: For an acidic compound like this compound, streaking on silica gel is common. Adding a small amount of acetic acid to your mobile phase can mitigate this by protonating the silanol groups on the silica surface and ensuring your compound is in its neutral form.

  • Reduce the Amount of Sample: Overloading the column will lead to broad bands and poor separation. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should provide a good separation between your product and any impurities, with an Rf value for your product of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and pack it into a column of appropriate size.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Data Presentation

SolventBoiling Point (°C)Polarity IndexNotes for Carboxylic Acids
Hexane 690.1Good for precipitating the product from a more polar solvent.
Toluene 1112.4Can be a good recrystallization solvent for aromatic acids.
Ethyl Acetate 774.4A versatile solvent, often used in combination with hexanes.
Ethanol 784.3Good solubility for many carboxylic acids; often used with water.
Methanol 655.1Similar to ethanol, but more polar.
Water 10010.2The product is likely to be poorly soluble in water, making it a good anti-solvent.

Visualizations

PurificationWorkflow Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Check_Purity Assess Purity (TLC, NMR, MP) Recrystallization->Check_Purity Pure_Product Pure Product Column_Chromatography->Pure_Product Check_Purity->Column_Chromatography Purity Not Acceptable Check_Purity->Pure_Product Purity Acceptable Still_Impure Still Impure

Caption: Decision workflow for selecting a purification method.

TroubleshootingTree Start Purification Problem Problem_Type What is the issue? Start->Problem_Type Oiling_Out Oiling Out (Recrystallization) Problem_Type->Oiling_Out Oiling Low_Yield Low Yield (Recrystallization) Problem_Type->Low_Yield Yield Poor_Separation Poor Separation (Chromatography) Problem_Type->Poor_Separation Separation Streaking Streaking (Chromatography) Problem_Type->Streaking Streaking Sol1 Use lower boiling solvent or add more solvent. Oiling_Out->Sol1 Sol2 Use minimum hot solvent; cool slowly. Low_Yield->Sol2 Sol3 Optimize mobile phase via TLC. Poor_Separation->Sol3 Sol4 Add modifier (e.g., acetic acid) to mobile phase. Streaking->Sol4

Caption: Troubleshooting decision tree for common purification issues.

Purity Assessment by ¹H NMR

  • Isopropyl Group: A doublet at approximately 1.3 ppm (6H) corresponding to the two methyl groups, and a septet at around 3.0 ppm (1H) for the CH proton.

  • Aromatic Protons: Three signals in the aromatic region (approximately 7.5-8.2 ppm). Due to the substitution pattern, you would expect to see three distinct signals, likely two doublets (or more complex splitting) and a triplet (or a singlet depending on the coupling constants), each integrating to 1H.

  • Carboxylic Acid Proton: A broad singlet far downfield, typically above 10 ppm.

The absence of signals corresponding to the starting material (3-isopropylbenzoic acid) would be a key indicator of purity.

References

Technical Support Center: Aromatic Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aromatic Bromination Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your aromatic bromination experiments in a question-and-answer format.

Q1: My aromatic bromination is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in aromatic bromination can stem from several factors, primarily related to substrate reactivity, reaction conditions, and the choice of brominating agent.

  • Substrate Reactivity:

    • Deactivated Rings: Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are less nucleophilic and react slowly, leading to incomplete conversion.

    • Highly Activated Rings: While reactive, highly activated rings (e.g., phenols, anilines) can be prone to side reactions like oxidation, which can reduce the yield of the desired brominated product.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate, especially for deactivated substrates. However, excessively high temperatures can lead to degradation of starting materials or products. For some reactions, starting at a low temperature (e.g., -30 °C to 0 °C) and allowing the reaction to warm to room temperature can improve selectivity and yield by controlling the initial rate of reaction.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile are often effective. For some systems, less polar solvents may be preferred to control reactivity.

  • Brominating Agent and Catalyst:

    • Reactivity of Brominating Agent: For deactivated rings, a more reactive brominating system, such as N-Bromosuccinimide (NBS) in concentrated sulfuric acid, may be necessary to achieve good yields. For highly activated rings, a milder agent like NBS is often preferred over the more reactive molecular bromine (Br₂) to prevent over-bromination and side reactions.

    • Catalyst Activity: In reactions requiring a Lewis acid catalyst (e.g., FeBr₃, AlBr₃), the catalyst's quality is critical. Lewis acids can be deactivated by moisture, so ensuring anhydrous conditions is essential.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_substrate Assess Substrate Reactivity start->check_substrate check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents deactivated Deactivated Ring? check_substrate->deactivated optimize_conditions Optimize Conditions: - Monitor with TLC/GC - Screen Solvents - Adjust Temperature check_conditions->optimize_conditions ensure_reagents Ensure Reagent Quality: - Use Anhydrous Catalyst - Check Purity of Brominating Agent check_reagents->ensure_reagents activated Highly Activated Ring? deactivated->activated No increase_reactivity Increase Reactivity: - Stronger Brominating Agent - Add Catalyst (e.g., H₂SO₄) - Increase Temperature deactivated->increase_reactivity Yes control_reactivity Control Reactivity: - Milder Brominating Agent (NBS) - Protect Activating Group - Lower Temperature activated->control_reactivity Yes solution Improved Yield increase_reactivity->solution control_reactivity->solution optimize_conditions->solution ensure_reagents->solution

Technical Support Center: Synthesis of 3-Bromo-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most common synthetic routes are:

  • Electrophilic Bromination: Direct bromination of 3-isopropylbenzoic acid.

  • Grignard Carboxylation: Formation of a Grignard reagent from a dibromo-isopropylbenzene precursor, followed by reaction with carbon dioxide.

Q2: What are the expected side products in the electrophilic bromination of 3-isopropylbenzoic acid?

A2: The primary side products are other constitutional isomers of the desired product. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[1][2][3] This can lead to a mixture of products, with bromination occurring at different positions on the aromatic ring. Steric hindrance from the bulky isopropyl group can also influence the product distribution.

Q3: What are the common side products when using the Grignard carboxylation route?

A3: Common side products in the Grignard route include:

  • Wurtz Coupling Products: Homocoupling of the Grignard reagent with the starting alkyl/aryl halide.[4]

  • Unreacted Starting Material: Incomplete formation of the Grignard reagent or incomplete carboxylation.

  • Benzene: Protonation of the Grignard reagent by trace amounts of water in the reaction.[5]

  • Products from reaction with atmospheric oxygen: Grignard reagents can react with oxygen to form hydroperoxides and subsequently phenols.

Troubleshooting Guides

Route 1: Electrophilic Bromination of 3-isopropylbenzoic acid
Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired this compound isomer Formation of multiple isomers due to the directing effects of the isopropyl and carboxyl groups.Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. Purification by column chromatography or recrystallization may be necessary to isolate the target compound.
Over-bromination (formation of dibromo- or polybromo- products) Reaction conditions are too harsh (e.g., high temperature, excess bromine).Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂).[6] Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress closely using techniques like TLC or GC-MS.
Reaction does not proceed or is very slow Insufficiently activated catalyst or deactivation of the aromatic ring.Ensure the use of a suitable Lewis acid catalyst (e.g., FeBr₃) and that it is anhydrous. Consider using a more activating solvent if compatible with the reaction.
Route 2: Grignard Carboxylation
Issue Possible Cause(s) Recommended Solution(s)
Failure to form the Grignard reagent Presence of moisture in glassware, solvent, or starting materials. Oxide layer on the magnesium turnings.Flame-dry all glassware before use. Use anhydrous solvents. Ensure the starting halide is dry. Activate the magnesium turnings by grinding them or adding a small crystal of iodine.[4][7]
Low yield of the carboxylic acid Incomplete carboxylation. Reaction of the Grignard reagent with atmospheric CO₂ before the addition of the CO₂ source.Ensure an excess of dry ice (solid CO₂) is used. Add the Grignard reagent to the dry ice, rather than the other way around, to maintain a high concentration of CO₂. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a significant amount of biphenyl-type side products Wurtz coupling reaction.Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. Use a less reactive solvent if possible.
Isolation of starting material (dibromoisopropylbenzene) after workup The Grignard reaction did not initiate or was incomplete.See "Failure to form the Grignard reagent" above. Consider using an activating agent like 1,2-dibromoethane.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related compound, 1,3-dibromo-5-isopropylbenzene, which can serve as a precursor for the Grignard route, involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.[8]

Visualizing Synthetic Pathways and Side Product Formation

The following diagram illustrates the two primary synthetic routes to this compound and highlights the potential for side product formation.

SynthesisPathways cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Grignard Carboxylation 3-isopropylbenzoic acid 3-isopropylbenzoic acid Bromination (Br2, FeBr3) Bromination (Br2, FeBr3) 3-isopropylbenzoic acid->Bromination (Br2, FeBr3) This compound This compound Bromination (Br2, FeBr3)->this compound Major Product Isomeric Side Products Isomeric Side Products Bromination (Br2, FeBr3)->Isomeric Side Products Side Product Dibromo Side Products Dibromo Side Products Bromination (Br2, FeBr3)->Dibromo Side Products Side Product 1,3-dibromo-5-isopropylbenzene 1,3-dibromo-5-isopropylbenzene Mg, ether Mg, ether 1,3-dibromo-5-isopropylbenzene->Mg, ether Grignard Reagent Grignard Reagent Mg, ether->Grignard Reagent Wurtz Coupling Product Wurtz Coupling Product Mg, ether->Wurtz Coupling Product Side Product CO2, then H3O+ CO2, then H3O+ Grignard Reagent->CO2, then H3O+ Protonated Side Product Isopropylbenzene Grignard Reagent->Protonated Side Product Side Product (if H2O present) 3-Bromo-5-isopropylbenzoic acid_2 This compound CO2, then H3O+->3-Bromo-5-isopropylbenzoic acid_2 Major Product

Caption: Synthetic pathways to this compound and potential side products.

References

Optimizing reaction conditions for substituted benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes.

General FAQs

Q1: What are the most common methods for synthesizing substituted benzoic acids?

A1: The three most prevalent methods for synthesizing substituted benzoic acids are:

  • Oxidation of Alkylbenzenes: This method involves the oxidation of an alkyl group on a benzene ring to a carboxylic acid using strong oxidizing agents.[1][2][3]

  • Grignard Carboxylation: This involves the reaction of a Grignard reagent (formed from an aryl halide) with carbon dioxide, followed by an acidic workup.[2][4]

  • Hydrolysis of Benzonitriles: This method entails the hydrolysis of a benzonitrile derivative to the corresponding carboxylic acid under acidic or basic conditions.[2][5][6]

Q2: How do I choose the best synthetic route for my target substituted benzoic acid?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, the nature and position of the substituents on the aromatic ring, and the desired scale of the reaction.

  • Oxidation of Alkylbenzenes is often suitable when the corresponding substituted toluene or other alkylbenzene is readily available and the substituents are stable to strong oxidizing conditions.[1][7]

  • Grignard Carboxylation is a versatile method that starts from aryl halides. It is particularly useful when the corresponding alkylbenzene is not easily accessible. However, it is sensitive to moisture and functional groups that are incompatible with Grignard reagents (e.g., acidic protons).

  • Hydrolysis of Benzonitriles is a good option if the substituted benzonitrile is the most accessible starting material. The reaction conditions can be tuned (acidic or basic) to accommodate different substrates.[6][8][9]

Q3: What are the general safety precautions I should take when synthesizing substituted benzoic acids?

A3: Standard laboratory safety practices should always be followed. Specific precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Being cautious with strong oxidizing agents (e.g., potassium permanganate), which can be explosive if not handled correctly.

  • Handling Grignard reagents, which are highly reactive and moisture-sensitive, under an inert atmosphere.[4][10]

  • Using caution with strong acids and bases.

Troubleshooting Guide 1: Oxidation of Alkylbenzenes

This method typically involves heating an alkylbenzene with a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid in an aqueous solution.[1][2]

FAQs and Troubleshooting

Q1: My reaction is not going to completion, and I'm isolating the starting material. What could be the issue?

A1: Incomplete reactions are common and can be due to several factors:

  • Insufficient Oxidizing Agent: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. For example, the oxidation of toluene to benzoic acid requires 2 moles of KMnO₄ for every 1 mole of toluene.[11]

  • Low Reaction Temperature: These oxidations often require elevated temperatures (reflux) to proceed at a reasonable rate.[12] Ensure your reaction is being heated effectively.

  • Poor Mixing: If the alkylbenzene is not soluble in the aqueous reaction mixture, vigorous stirring or the use of a phase-transfer catalyst can improve the reaction rate.[11]

Q2: I'm getting a low yield of my desired benzoic acid. What are the possible causes and solutions?

A2: Low yields can stem from incomplete reactions or side reactions.

  • Incomplete Oxidation: The reaction might be stopping at the intermediate alcohol or aldehyde stage. Try increasing the reaction time or the amount of oxidizing agent.[3]

  • Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, reducing the yield.[3] Consider using milder conditions if possible, though this may require longer reaction times.

  • Side Reactions: The formation of byproducts such as benzyl alcohol or benzaldehyde can occur.[3] Ensure sufficient oxidant and reaction time to push the reaction to the carboxylic acid.

Q3: My final product is difficult to purify. What impurities might be present and how can I remove them?

A3: Common impurities include unreacted starting material, intermediate oxidation products (alcohols, aldehydes), and byproducts from over-oxidation.[3]

  • Recrystallization: This is a highly effective method for purifying solid benzoic acids.[13][14] A common solvent for recrystallization is water, as benzoic acids are typically much more soluble in hot water than in cold water.[14]

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., NaOH solution) to form the sodium salt of the benzoic acid, which is water-soluble. The organic layer containing neutral impurities can then be separated. Acidifying the aqueous layer will precipitate the pure benzoic acid.

Data Presentation: Typical Reaction Conditions for Alkylbenzene Oxidation
ParameterPotassium Permanganate (KMnO₄)Chromic Acid (H₂CrO₄)
Solvent Water (often with a co-solvent or phase-transfer catalyst)Acetic Acid, Water
Temperature Reflux (around 100 °C)50-100 °C
Reaction Time 2-8 hours1-4 hours
Typical Yield 60-80%50-70%
Workup Acidification with a strong acid (e.g., HCl)Dilution with water and extraction
Experimental Protocol: Synthesis of p-Nitrobenzoic Acid from p-Nitrotoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrotoluene (1.0 eq), potassium permanganate (2.0 eq), and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide, washing the solid with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2), which will cause the p-nitrobenzoic acid to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or ethanol.

Workflow Diagram: Alkylbenzene Oxidation

Alkylbenzene_Oxidation_Workflow Start Start: Substituted Alkylbenzene Reaction Oxidation (e.g., KMnO4, reflux) Start->Reaction Workup Workup: Filter MnO2 Reaction->Workup Acidification Acidification (e.g., HCl) Workup->Acidification Purification Purification: Recrystallization Acidification->Purification Product Product: Substituted Benzoic Acid Purification->Product

Caption: Workflow for the synthesis of substituted benzoic acids via alkylbenzene oxidation.

Troubleshooting Guide 2: Grignard Carboxylation

This synthesis involves the formation of a Grignard reagent from an aryl halide and magnesium metal, followed by its reaction with carbon dioxide (dry ice) and subsequent acidification.[4]

FAQs and Troubleshooting

Q1: My Grignard reaction is not initiating. What should I do?

A1: The initiation of a Grignard reaction can sometimes be sluggish. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[10] All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[4][15]

  • Activate the Magnesium: The surface of the magnesium turnings may have an oxide layer that prevents the reaction. You can activate it by adding a small crystal of iodine, which will disappear as the reaction starts.[4][15] Alternatively, a few drops of 1,2-dibromoethane can be used.

  • Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction. Once it starts, the reaction is exothermic and should sustain itself.[10]

Q2: My yield is low, and I've isolated a significant amount of a biphenyl byproduct. Why did this happen?

A2: The formation of a biphenyl byproduct is a common side reaction known as Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl halide.

  • Slow Addition: Adding the aryl halide to the magnesium suspension slowly can help to minimize this side reaction by keeping the concentration of the aryl halide low.

  • Reaction Temperature: Running the reaction at a moderate temperature can also help to reduce the rate of the coupling reaction.

Q3: After adding the dry ice and acidifying, I have a low yield of the carboxylic acid. What went wrong?

A3: A low yield at this stage can be due to several issues:

  • Insufficient Carbon Dioxide: Ensure that a large excess of crushed dry ice is used to completely react with the Grignard reagent.[16]

  • Premature Quenching: If the Grignard reagent is exposed to atmospheric moisture before reacting with the carbon dioxide, it will be quenched, forming the corresponding arene instead of the carboxylic acid.[10]

  • Incomplete Acidification: The initial product of the carboxylation is a magnesium carboxylate salt.[16] It is crucial to add enough strong acid (e.g., HCl) to fully protonate this salt to form the final benzoic acid product. Check the pH to ensure it is acidic.[17]

Data Presentation: Comparison of Solvents for Grignard Reaction
SolventBoiling Point (°C)Grignard Reagent SolubilityConsiderations
Diethyl Ether 34.6GoodHighly flammable, volatile.
Tetrahydrofuran (THF) 66ExcellentCan dissolve more Grignard reagent, less volatile than ether.[15]
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene
  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (indicated by bubbling and the disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Pour the Grignard reagent solution slowly onto a large excess of crushed dry ice in a separate beaker with stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup and Purification:

    • Slowly add 6 M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.[16]

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude benzoic acid.

    • Purify the product by recrystallization from water.[18]

Troubleshooting Logic: Grignard Reaction

Grignard_Troubleshooting Start Problem: Low Yield of Substituted Benzoic Acid Check_Initiation Did the Grignard reaction initiate? Start->Check_Initiation Check_Biphenyl Is biphenyl byproduct present? Check_Initiation->Check_Biphenyl Yes Sol_Initiation Solution: - Ensure anhydrous conditions - Activate Mg (iodine, heat) - Use fresh reagents Check_Initiation->Sol_Initiation No Check_Arene Is the corresponding arene present? Check_Biphenyl->Check_Arene No Sol_Biphenyl Solution: - Slow addition of aryl halide - Moderate reaction temperature Check_Biphenyl->Sol_Biphenyl Yes Sol_Arene Solution: - Protect from atmospheric moisture - Ensure complete reaction with CO2 Check_Arene->Sol_Arene Yes

Caption: Troubleshooting logic for low yields in Grignard carboxylation.

Troubleshooting Guide 3: Hydrolysis of Benzonitriles

This reaction involves the conversion of a nitrile group (-CN) to a carboxylic acid group (-COOH) by heating with an aqueous acid or base.[5][6]

FAQs and Troubleshooting

Q1: My nitrile hydrolysis is very slow or incomplete. How can I improve the reaction rate?

A1: Nitrile hydrolysis can be slow, but the rate can be increased by:

  • Increasing the Temperature: Heating the reaction mixture under reflux is typically necessary.[6]

  • Using a Stronger Acid or Base: Increasing the concentration of the acid or base catalyst can accelerate the reaction.

  • Ensuring Good Mixing: If the nitrile is not fully soluble, vigorous stirring is important.

Q2: I am isolating the amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?

A2: The hydrolysis of a nitrile proceeds through an amide intermediate.[8][19] If the amide is isolated, it means the second hydrolysis step is incomplete.

  • Prolonged Reaction Time: Continue heating the reaction for a longer period.

  • Harsher Conditions: Use a more concentrated acid or base, or a higher reaction temperature.

Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis of nitriles?

A3:

  • Acid-catalyzed hydrolysis directly produces the carboxylic acid and an ammonium salt.[6][8] The workup is generally simpler as the product precipitates upon cooling or dilution.

  • Base-catalyzed hydrolysis initially forms a carboxylate salt and ammonia gas.[6][8] A separate acidification step is required to protonate the carboxylate and precipitate the carboxylic acid.[6]

Data Presentation: Comparison of Hydrolysis Conditions
ConditionAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Dilute H₂SO₄ or HClAqueous NaOH or KOH
Initial Product Carboxylic Acid + Ammonium SaltCarboxylate Salt + Ammonia
Workup Cooling/DilutionAcidification
Advantages Direct formation of the acid.Can be faster for some substrates.
Disadvantages Can be slower for some substrates.Requires an additional acidification step.
Experimental Protocol: Synthesis of Benzoic Acid from Benzonitrile (Acid-Catalyzed)
  • Reaction Setup: In a round-bottom flask with a reflux condenser, place benzonitrile (1.0 eq) and an excess of dilute sulfuric acid (e.g., 20% H₂SO₄).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The benzonitrile will initially be immiscible but will dissolve as the reaction proceeds.

  • Workup: Cool the reaction mixture in an ice bath. The benzoic acid will precipitate as a white solid.

  • Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water if necessary.

Signaling Pathway: Acid-Catalyzed Nitrile Hydrolysis

Nitrile_Hydrolysis_Pathway Nitrile Substituted Benzonitrile Protonation Protonation of Nitrile Nitrogen Nitrile->Protonation Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Tautomerization Tautomerization Nucleophilic_Attack->Tautomerization Amide Amide Intermediate Tautomerization->Amide Protonation_Amide Protonation of Amide Carbonyl Amide->Protonation_Amide Nucleophilic_Attack_Amide Nucleophilic Attack by Water on Amide Protonation_Amide->Nucleophilic_Attack_Amide Elimination Elimination of Ammonia Nucleophilic_Attack_Amide->Elimination Acid Substituted Benzoic Acid Elimination->Acid

Caption: Key steps in the acid-catalyzed hydrolysis of a benzonitrile to a benzoic acid.

References

Technical Support Center: Recrystallization of 3-Bromo-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and protocols for the purification of 3-Bromo-5-isopropylbenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

Q2: What is the melting point of this compound?

A2: The melting point for this compound is not consistently reported in publicly available databases. It is crucial to experimentally determine the melting point of the crude and purified material to assess purity. A sharp melting point range for the recrystallized product indicates high purity.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out," where the compound separates as a liquid rather than forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point. To resolve this, try using a larger volume of solvent, a different solvent system with a lower boiling point, or cooling the solution more slowly to allow for proper crystal lattice formation.

Q4: I have a low recovery of my product after recrystallization. What are the possible causes?

A4: Low recovery can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or the product having significant solubility in the cold solvent. To improve yield, use the minimum amount of hot solvent necessary for dissolution, pre-heat your filtration apparatus, and ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table provides a list of common recrystallization solvents with their boiling points, which should be considered when selecting a solvent. The ideal solvent will have a boiling point lower than the melting point of this compound.

SolventBoiling Point (°C)General Suitability for Benzoic Acids
Water100Often suitable, but solubility might be low even when hot.
Ethanol78Good general solvent for many organic compounds.
Methanol65Similar to ethanol, but more volatile.
Isopropanol82A good alternative to ethanol.
Acetone56A strong polar aprotic solvent; may be too good a solvent.
Ethyl Acetate77A moderately polar solvent.
Toluene111Good for less polar compounds; high boiling point.
Heptane98A non-polar solvent, often used in mixed-solvent systems.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of potential solvents (e.g., water, ethanol, acetone, toluene, heptane)

  • Hot plate or sand bath

  • Pasteur pipettes

Methodology:

  • Place a small amount (approx. 10-20 mg) of the crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the compound fully dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A suitable solvent will result in the formation of well-defined crystals upon cooling.

  • If a single solvent is not ideal, attempt a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a selected solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring.

  • Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely before determining their mass and melting point.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Compound in Flask B Add Minimum Amount of Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Cooling in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: Recrystallization Experimental Workflow.

Troubleshooting_Recrystallization start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Compound Oils Out start->issue2 issue3 Low Recovery start->issue3 issue4 Impure Crystals start->issue4 solution1a Scratch inner surface of flask issue1->solution1a solution1b Add a seed crystal issue1->solution1b solution1c Reduce solvent volume issue1->solution1c solution2a Use more solvent issue2->solution2a solution2b Cool more slowly issue2->solution2b solution2c Change solvent system issue2->solution2c solution3a Use minimum hot solvent issue3->solution3a solution3b Ensure thorough cooling issue3->solution3b solution3c Pre-heat filtration apparatus issue3->solution3c solution4a Ensure slow cooling issue4->solution4a solution4b Wash crystals thoroughly issue4->solution4b solution4c Consider a different solvent issue4->solution4c

Caption: Troubleshooting Common Recrystallization Issues.

References

Technical Support Center: Troubleshooting Low Yield in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for optimizing EAS experiments.

Frequently Asked Questions (FAQs)

Q1: My electrophilic aromatic substitution reaction is giving a low yield. What are the most common causes?

A1: Low yields in EAS reactions can stem from several factors. The most common culprits include:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic attack, often hindering the reaction.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[2]

  • Suboptimal Reaction Temperature: Temperature plays a critical role. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[3] For instance, the nitration of benzene is typically kept below 50°C to prevent the formation of dinitrobenzene.

  • Poor Quality Reagents: Impurities in the aromatic substrate or the electrophile can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, a non-optimal temperature, or an inadequate amount of the electrophile.[4]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A2: The formation of multiple isomers (ortho, meta, para) is a common challenge in EAS reactions. To improve regioselectivity:

  • Understand Directing Group Effects: Substituents on the aromatic ring direct the incoming electrophile to specific positions. Electron-donating groups are typically ortho, para-directing, while most electron-withdrawing groups are meta-directing.[5]

  • Control Reaction Temperature: Temperature can influence the ratio of isomers. For example, in the nitration of toluene, lower temperatures favor the formation of the para isomer.

  • Choice of Catalyst: In some cases, the choice of catalyst can influence regioselectivity. For instance, in Friedel-Crafts reactions, bulkier catalysts can favor the formation of the less sterically hindered para product.

  • Protecting Groups: Protecting groups can be used to block certain positions on the aromatic ring, directing the electrophile to the desired position.[6]

Q3: My Friedel-Crafts alkylation reaction is resulting in a mixture of polyalkylated products. How can I prevent this?

A3: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation because the newly added alkyl group activates the aromatic ring, making the product more reactive than the starting material.[7][8] To minimize polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: This increases the probability that the electrophile will react with the starting material rather than the monoalkylated product.[7]

  • Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step alternative. The acyl group introduced in the acylation step is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[7][9]

  • Control Reaction Conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can help reduce the rate of subsequent alkylations.[7]

Q4: Can I perform a Friedel-Crafts reaction on an aromatic ring with an amino (-NH₂) or hydroxyl (-OH) group?

A4: Aromatic compounds containing -NH₂ or -OH groups are generally not suitable for standard Friedel-Crafts reactions.[2] The lone pair of electrons on the nitrogen or oxygen atom can coordinate with the Lewis acid catalyst, leading to the deactivation of the catalyst and the aromatic ring.[10] To overcome this, the amino or hydroxyl group is often protected (e.g., as an amide or ester) before the Friedel-Crafts reaction. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Guide 1: Low Yield

This guide provides a systematic approach to diagnosing and resolving low product yields in electrophilic aromatic substitution reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Check Reagent Quality & Purity start->check_reagents check_conditions 2. Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Use fresh/purified reagents check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst Conditions Anhydrous check_conditions->solution Thoroughly dry glassware & solvents check_temp 4. Optimize Reaction Temperature check_catalyst->check_temp Catalyst Active check_catalyst->solution Use fresh, anhydrous catalyst check_time 5. Adjust Reaction Time check_temp->check_time Temperature Optimized check_temp->solution Adjust temperature based on substrate reactivity check_workup 6. Review Work-up & Purification check_time->check_workup Time Sufficient check_time->solution Increase reaction time check_workup->solution Optimize extraction/purification

Caption: A stepwise workflow for troubleshooting low yields in EAS reactions.

Table 1: Common Causes of Low Yield and Recommended Solutions

Problem Potential Cause Recommended Solution
No or very little product formation Deactivated aromatic substrateUse a more forcing reaction condition (e.g., stronger Lewis acid, higher temperature). If possible, consider a different synthetic route.
Inactive catalystUse a fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are completely dry.
Reaction temperature too lowGradually increase the reaction temperature while monitoring the reaction progress.
Formation of dark, tarry material Decomposition of starting material or productLower the reaction temperature. Add the electrophile or catalyst more slowly to control the reaction exotherm.
Oxidation of the substrateFor sensitive substrates like phenols, use milder reaction conditions and lower temperatures.[11]
Multiple products observed Poor regioselectivityRefer to the troubleshooting guide for regioselectivity. Consider using a directing group or a different catalyst.
Polyalkylation (in Friedel-Crafts)Use a large excess of the aromatic substrate or perform a Friedel-Crafts acylation followed by reduction.[7]
Guide 2: Poor Regioselectivity

This guide addresses the challenge of controlling the position of substitution on the aromatic ring.

Logical Flow for Controlling Regioselectivity

Regioselectivity start Undesired Isomer Ratio analyze_directing_groups 1. Analyze Directing Group Effects start->analyze_directing_groups modify_temp 2. Modify Reaction Temperature analyze_directing_groups->modify_temp Understand ortho/para vs. meta desired_product Desired Regioisomer analyze_directing_groups->desired_product Modify synthetic route based on directing effects change_catalyst 3. Change Catalyst modify_temp->change_catalyst Lower temperature to favor para use_blocking_group 4. Use a Blocking Group change_catalyst->use_blocking_group Use bulkier catalyst for steric hindrance use_blocking_group->desired_product Block undesired positions

Caption: A logical workflow for improving regioselectivity in EAS reactions.

Table 2: Effect of Temperature on Isomer Distribution in the Nitration of Toluene

Temperature (°C) % ortho-Nitrotoluene % meta-Nitrotoluene % para-Nitrotoluene
-3061336
059437
3056539
6053641

Note: Data is illustrative and actual distributions can vary based on specific reaction conditions. The general trend shows that as temperature increases, the amount of the thermodynamically more stable para isomer tends to increase slightly, while the ortho isomer decreases due to increased steric hindrance at higher temperatures.

Experimental Protocols

Protocol 1: Nitration of Benzene to Nitrobenzene

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a round-bottom flask, carefully add 21 mL of concentrated nitric acid.

  • Cool the flask in an ice bath and slowly add 25 mL of concentrated sulfuric acid with constant swirling. Maintain the temperature of the acid mixture below 50°C.

  • To this nitrating mixture, add 17.5 mL of benzene dropwise, ensuring the temperature does not exceed 55°C.[12]

  • After the addition is complete, heat the mixture to 60°C for 45 minutes with occasional shaking.[12]

  • Cool the reaction mixture and pour it into 150 mL of cold water.

  • Separate the lower layer of nitrobenzene using a separatory funnel.

  • Wash the nitrobenzene successively with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 211°C.

Protocol 2: Bromination of Acetanilide to p-Bromoacetanilide

Materials:

  • Acetanilide

  • Potassium Bromate (KBrO₃)

  • 48% Hydrobromic Acid (HBr)

  • Glacial Acetic Acid

  • Sodium Bisulfite solution

  • Ethanol (95%)

Procedure:

  • In a 10-mL Erlenmeyer flask, dissolve 0.200 g of acetanilide and 0.085 g of potassium bromate in 2 mL of glacial acetic acid.[13]

  • With rapid stirring, add 0.3 mL of 48% hydrobromic acid. The solution will turn orange.[13]

  • Stir the mixture at room temperature for 30 minutes.[13]

  • Pour the reaction mixture into 25 mL of cold water to precipitate the product.

  • Collect the solid by suction filtration and wash it with dilute sodium bisulfite solution to remove excess bromine, followed by a water wash.

  • Recrystallize the crude product from 95% ethanol to obtain pure p-bromoacetanilide.

Protocol 3: Friedel-Crafts Acylation of Anisole

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetyl Chloride

  • Anisole

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

  • In the flask, suspend 1.2 equivalents of anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of acetyl chloride to the stirred suspension.

  • Dissolve 1.0 equivalent of anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Signaling Pathways and Workflows

General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism Aromatic Aromatic Ring (Nucleophile) Sigma_Complex Arenium Ion (Sigma Complex) (Non-aromatic, Cationic) Aromatic->Sigma_Complex Attack Electrophile Electrophile (E+) Electrophile->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H+ Product Substituted Aromatic Product Deprotonation->Product Restoration of Aromaticity

Caption: The general two-step mechanism for electrophilic aromatic substitution.

Decision Pathway for Friedel-Crafts Alkylation vs. Acylation

FC_Decision start Goal: Add Alkyl Group check_rearrangement Is the alkyl group prone to rearrangement? start->check_rearrangement check_polyalkylation Is polyalkylation a concern? check_rearrangement->check_polyalkylation No fc_acylation Perform Friedel-Crafts Acylation followed by Reduction check_rearrangement->fc_acylation Yes fc_alkylation Perform Friedel-Crafts Alkylation check_polyalkylation->fc_alkylation No check_polyalkylation->fc_acylation Yes

Caption: Decision-making process for choosing between Friedel-Crafts alkylation and acylation-reduction.

References

Technical Support Center: Purification of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying brominated aromatic compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of brominated aromatic compounds in a question-and-answer format.

Issue 1: Presence of Unreacted Starting Material

  • Question: My post-reaction analysis (TLC, GC-MS) shows a significant amount of the starting aromatic compound. How can I remove it?

  • Answer: Unreacted starting material can often be removed by carefully selecting a purification method that exploits the polarity differences between the starting material and the brominated product.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since bromination increases the molecular weight and can alter the polarity of the aromatic compound, separation from the non-brominated starting material is usually achievable.[1][2]

    • Recrystallization: If the solubility profiles of the starting material and the product are sufficiently different in a particular solvent system, recrystallization can be an effective purification method.[3][4]

Issue 2: Contamination with Di- or Poly-brominated Byproducts

  • Question: My product is contaminated with di-brominated or other poly-brominated species. How can I separate these from my desired mono-brominated product?

  • Answer: The separation of mono- and poly-brominated compounds can be challenging due to their similar physical properties.[5]

    • Flash Chromatography: This is often the best technique for separating isomers and compounds with close polarities. A slow gradient of the mobile phase and a long column can improve separation.[6]

    • Recrystallization: Meticulous solvent screening is crucial. A solvent system that selectively dissolves one species over the other, even if the difference is slight, can be effective. Multiple recrystallization steps may be necessary.

Issue 3: Residual Bromine (Br₂) Color in the Product

  • Question: My isolated product has a yellow or brown tint, suggesting the presence of elemental bromine. How can I remove it?

  • Answer: Residual bromine is a common impurity in bromination reactions and can often be removed with a chemical wash during the workup.

    • Sodium Thiosulfate Wash: Washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) will chemically reduce the elemental bromine to colorless bromide salts, which are then extracted into the aqueous phase.[7][8] The disappearance of the color indicates the removal of bromine.[8]

    • Sodium Bisulfite Wash: An aqueous solution of sodium bisulfite (NaHSO₃) can also be used to quench excess bromine.

Issue 4: Low Recovery of the Purified Product

  • Question: I am losing a significant amount of my product during purification. What are the common causes and solutions?

  • Answer: Low product recovery can occur at various stages of the purification process.

    • During Aqueous Workup: If your brominated aromatic compound has some water solubility, minimize the volume of aqueous washes or use a brine wash to decrease its solubility in the aqueous phase.[9]

    • During Recrystallization: Product loss is inevitable as some will remain dissolved in the mother liquor.[10] To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) can also increase the yield of precipitated crystals.[3]

    • During Column Chromatography: If the compound is not eluting from the column, it might be decomposing on the silica gel or you may be using a solvent system that is not polar enough.[11] Conversely, if it elutes too quickly, you may have a solvent system that is too polar. Careful selection of the eluent based on TLC analysis is critical.

Issue 5: Product Decomposition During Purification

  • Question: I suspect my brominated aromatic compound is decomposing during purification. How can I prevent this?

  • Answer: Some brominated compounds can be sensitive to heat or acidic/basic conditions.

    • Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation) or recrystallization. Use reduced pressure to lower the boiling point of the solvent.[9]

    • Neutral Conditions: Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions to prevent potential elimination or other side reactions.[9]

    • Silica Gel Stability: Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[11]

Data Presentation

Table 1: Common Impurities in Brominated Aromatic Compounds and Recommended Purification Methods

Impurity TypeCommon CauseRecommended Primary Purification MethodRecommended Secondary/Alternative Method
Unreacted Starting MaterialIncomplete reactionColumn ChromatographyRecrystallization
Di- and Poly-brominated ByproductsOver-bromination, reaction conditionsFlash Column ChromatographyMultiple Recrystallizations
Residual Elemental Bromine (Br₂)Excess brominating agentAqueous wash with Sodium Thiosulfate or BisulfiteNot applicable (chemical removal)
Inorganic SaltsByproducts from catalyst or workupAqueous Workup/ExtractionFiltration
Solvent ResiduesIncomplete dryingHigh Vacuum Drying, Rotary EvaporationNot applicable (physical removal)

Table 2: General Efficacy of Purification Techniques for Common Issues

IssueRecrystallizationColumn ChromatographyChemical Wash (Workup)
Separating Isomers Low to MediumHighNot Applicable
Removing Grossly Different Polarity Impurities HighHighLow
Removing Traces of Elemental Bromine LowLowHigh
Scalability HighMediumHigh
Speed for Small Scale MediumHighHigh

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which the brominated aromatic compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Common solvent systems for recrystallization include ethanol, hexane/ethyl acetate, and toluene.[13]

  • Dissolution: Place the crude brominated compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation between your desired product and impurities. The desired spot should have an Rf value of approximately 0.3. Silica gel is the most common stationary phase.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14][15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica bed.[16]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_final Final Product start Crude Product workup Aqueous Wash (e.g., Na2S2O3) start->workup Quench Br2 decision Purity Check (TLC/GC) workup->decision column_chrom Column Chromatography decision->column_chrom Complex Mixture recrystallization Recrystallization decision->recrystallization Simple Impurities final_product Pure Brominated Aromatic Compound column_chrom->final_product recrystallization->final_product

Caption: General workflow for the purification of brominated aromatic compounds.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Strategy start Impure Product is_colored Yellow/Brown Color? start->is_colored is_starting_material Starting Material Present? is_colored->is_starting_material No wash Wash with Na2S2O3 is_colored->wash Yes is_isomer Isomers/Byproducts? is_starting_material->is_isomer No column Column Chromatography is_starting_material->column Yes recrystallize Recrystallization is_isomer->recrystallize No/Minor flash_column Flash Chromatography is_isomer->flash_column Yes

Caption: Troubleshooting logic for selecting a purification method.

References

Technical Support Center: Purifying Benzoic Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of benzoic acids and their derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common column chromatography technique for purifying benzoic acids?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying benzoic acids. This technique utilizes a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[1]

Q2: How do I select an appropriate stationary phase for my benzoic acid derivative?

A2: For most applications involving benzoic acids, a standard end-capped C18 (octadecyl) silica column is a suitable starting point.[1] However, for more complex separations or to improve peak shape, other options can be considered:

  • Polar-Embedded C18 Columns: These columns have a polar group embedded in the C18 chain, which can improve peak shape for acidic compounds and offer different selectivity.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, providing enhanced retention and selectivity for ionizable compounds like benzoic acids.[2]

  • Phenyl Columns: These columns can offer alternative selectivity for aromatic acids due to π-π interactions.

Q3: What is a typical mobile phase for purifying benzoic acids by RP-HPLC?

A3: A common mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol (MeOH). To ensure the benzoic acid is in its neutral, protonated form for better retention and peak shape, an acidic modifier is typically added to the mobile phase.[3] Common acidic modifiers include:

  • Formic acid (0.1%)

  • Trifluoroacetic acid (TFA) (0.1%)

  • Phosphoric acid (to adjust pH)

Q4: Why is the pH of the mobile phase so critical for benzoic acid purification?

A4: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group on the benzoic acid molecule. The pKa of benzoic acid is approximately 4.2.

  • At a pH below the pKa (e.g., pH 2.5-3.0) , the benzoic acid will be predominantly in its neutral (protonated) form. This form is more hydrophobic and will have stronger retention on a reversed-phase column, leading to sharper peaks and better separation.

  • At a pH near the pKa , the benzoic acid will exist as a mixture of its neutral and ionized (deprotonated) forms, which can lead to broad or split peaks.

  • At a pH above the pKa , the benzoic acid will be in its ionized (benzoate) form. This form is more polar and will have very little retention on a C18 column, eluting quickly and often with poor peak shape.

Q5: How do I scale up my analytical HPLC method to a preparative scale for larger quantities?

A5: Scaling up from an analytical to a preparative method involves adjusting several parameters to maintain the separation quality while increasing the amount of purified product. The key is to keep the linear velocity of the mobile phase constant. Here are the general steps:

  • Develop and optimize the separation on an analytical column.

  • Determine the loading capacity of the analytical column for your specific sample.

  • Use a scaling calculator or the following formulas to determine the parameters for your larger preparative column:

    • Flow Rate: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter² / Analytical Column Diameter²)

    • Injection Volume: Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Diameter² / Analytical Column Diameter²)

    • Gradient Time: The gradient time points should be adjusted proportionally to the column volume.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My benzoic acid peak is tailing significantly. What are the possible causes and solutions?

A: Peak tailing for acidic compounds like benzoic acid is a common issue. Here’s a troubleshooting guide:

Possible Cause Explanation Solution
Mobile Phase pH Too High If the mobile phase pH is close to or above the pKa of your benzoic acid (~4.2), a portion of the analyte will be in its ionized (benzoate) form, which interacts differently with the stationary phase, causing tailing.Lower the mobile phase pH. Add an acidic modifier like 0.1% formic acid or phosphoric acid to bring the pH to 2.5-3.0. This ensures the benzoic acid is fully protonated.
Secondary Silanol Interactions Residual silanol groups (Si-OH) on the silica-based stationary phase can be deprotonated and interact ionically with the acidic analyte, leading to tailing.Use an end-capped C18 column. End-capping minimizes the number of accessible silanol groups. You can also try a column with a different silica chemistry or a polar-embedded phase.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.[4]Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Logical Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting logic for benzoic acid peak tailing.

Issue 2: Poor Resolution or Co-elution

Q: I am not able to separate my benzoic acid derivative from an impurity. How can I improve the resolution?

A: Improving resolution requires modifying the selectivity or efficiency of your chromatographic system.

Possible Cause Explanation Solution
Inappropriate Mobile Phase Composition The ratio of organic solvent to water may not be optimal for separating your compounds of interest.Optimize the mobile phase. Try a shallower gradient or run isocratic elutions with varying percentages of the organic solvent. For example, if you are using 60% acetonitrile, try 55% or 65%.
Incorrect Organic Solvent The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect the selectivity of the separation.Change the organic solvent. If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
Suboptimal Stationary Phase A standard C18 column may not provide enough selectivity for closely related compounds.Try a different stationary phase. A phenyl-hexyl column might offer better separation for aromatic compounds, or a polar-embedded phase could provide alternative selectivity.
Insufficient Column Efficiency An old or poorly packed column will have lower efficiency, leading to broader peaks and poorer resolution.Use a longer column or a column with a smaller particle size. Both will increase the column's theoretical plates and improve resolution. Ensure your column is in good condition.
Issue 3: Low Yield After Preparative Chromatography

Q: After scaling up my purification, the recovery of my benzoic acid is very low. What could be the problem?

A: Low yield in preparative chromatography can be due to several factors, from sample loss to incomplete elution.

Possible Cause Explanation Solution
Sample Precipitation on the Column If the sample is not fully soluble in the mobile phase at the point of injection, it can precipitate at the head of the column.Ensure sample solubility. Dissolve the sample in a solvent as similar to the initial mobile phase as possible. You may need to use a small amount of a stronger solvent like DMSO, but keep it to a minimum.
Irreversible Adsorption Highly nonpolar impurities or degradation products might bind irreversibly to the stationary phase, and your product might be adsorbing as well.Perform a column wash. After your run, wash the column with a very strong solvent (e.g., 100% acetonitrile or isopropanol) to see if the missing compound elutes. Consider if the stationary phase is appropriate.
Incorrect Fraction Collection The fraction collector may be triggered incorrectly, or the peak may be broader than anticipated, leading to collection of only a portion of the product.Review your fraction collection parameters. Widen the collection window or adjust the threshold. Perform a small-scale preparative run and collect all fractions to analyze for your product.
Compound Instability Your benzoic acid derivative might be degrading on the column, especially if the mobile phase is harsh or the run time is long.Assess compound stability. Run a small amount of pure standard and hold it on the column for the duration of a typical run, then elute and check for degradation products. If unstable, a faster separation method may be needed.

Experimental Protocols

Protocol 1: Analytical Method Development for Benzoic Acid Purification

Objective: To develop an optimized analytical RP-HPLC method for the separation of a benzoic acid derivative from its impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Sample containing the benzoic acid derivative

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude sample in the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Gradient Run:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Detection: Set the UV detector to a wavelength where the benzoic acid has strong absorbance (e.g., 230 nm or 254 nm).

    • Injection Volume: 10 µL

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the peak of interest. If the peaks are well-separated, you can make the gradient steeper to shorten the run time. If the resolution is poor, use a shallower gradient.

    • Once an optimal gradient is found, you can convert it to an isocratic method for simplicity if the separation allows. Test different percentages of the organic solvent to find the best balance between resolution and run time.

Experimental Workflow for Method Development:

MethodDevelopment cluster_prep Preparation cluster_run Execution cluster_optimize Optimization SamplePrep Sample Preparation (1 mg/mL in mobile phase, filter) InitialRun Initial Gradient Run (10-90% B over 20 min) SamplePrep->InitialRun MobilePhasePrep Mobile Phase Preparation (A: 0.1% FA in Water, B: 0.1% FA in ACN) MobilePhasePrep->InitialRun AnalyzeResults Analyze Chromatogram (Resolution, Peak Shape, Retention Time) InitialRun->AnalyzeResults Decision Is Resolution Optimal? AnalyzeResults->Decision AdjustGradient Adjust Gradient Slope Decision->AdjustGradient No IsocraticTest Convert to Isocratic Method Decision->IsocraticTest Yes AdjustGradient->InitialRun FinalMethod Final Analytical Method IsocraticTest->FinalMethod

Caption: Workflow for analytical HPLC method development.

Protocol 2: Preparative Scale-Up for Benzoic Acid Purification

Objective: To purify a larger quantity of a benzoic acid derivative using the optimized analytical method.

Materials:

  • Preparative HPLC system with UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)

  • Optimized mobile phases from Protocol 1

  • Concentrated crude sample

Methodology:

  • Determine Loading Capacity: On the analytical column, incrementally increase the injection volume or sample concentration until you see a loss of resolution or a significant change in peak shape. This will give you an estimate of the maximum load. A general rule of thumb for reversed-phase is a loading capacity of 0.1% to 1% of the stationary phase mass.[5]

  • Scale-Up Calculations:

    • Column: Analytical (4.6 x 150 mm) to Preparative (21.2 x 150 mm)

    • Scaling Factor: (21.2² / 4.6²) ≈ 21.2

    • Analytical Flow Rate: 1.0 mL/min => Preparative Flow Rate: 1.0 * 21.2 = 21.2 mL/min

    • Analytical Injection Volume (Max Load): e.g., 50 µL => Preparative Injection Volume: 50 * 21.2 = 1060 µL (1.06 mL)

  • Sample Preparation for Preparative Run: Dissolve the crude sample in the minimal amount of a suitable solvent to achieve a high concentration. Ensure it is fully dissolved and filtered.

  • Preparative Run:

    • Set up the preparative HPLC system with the calculated flow rate and gradient time (if applicable).

    • Configure the fraction collector to collect fractions based on UV absorbance threshold or time windows around the expected retention time of your product.

    • Inject the calculated sample volume.

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions.

    • Remove the mobile phase solvents (e.g., by rotary evaporation) to isolate the purified benzoic acid.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the purification of benzoic acids.

Table 1: Typical Stationary Phases for Benzoic Acid Purification

Stationary PhaseParticle Size (µm)Common Dimensions (ID x Length, mm)Application Notes
C18 (Octadecyl) 3, 5, 10Analytical: 4.6 x 150, 4.6 x 250Preparative: 21.2 x 150, 30 x 250, 50 x 250The most common choice, good for a wide range of benzoic acid derivatives. End-capped versions are preferred to reduce silanol interactions.
Polar-Embedded C18 3, 5Analytical: 4.6 x 150Preparative: 21.2 x 150Can improve peak shape for acidic compounds and offers alternative selectivity.
Phenyl-Hexyl 3, 5Analytical: 4.6 x 150Preparative: 21.2 x 150Provides π-π interactions which can be beneficial for separating aromatic acids with different substituents.

Table 2: Effect of Mobile Phase pH on Benzoic Acid Retention Time (C18 Column)

Mobile Phase pHExpected Ionization StateRelative Retention TimeExpected Peak Shape
2.1 Fully Protonated (Neutral)LongestSymmetrical, Sharp
4.2 (pKa) 50% Protonated, 50% IonizedIntermediateBroad, Potentially Split
6.1 Fully Ionized (Anionic)ShortestMay be broad or tailing

Note: Data is illustrative and actual retention times will vary based on the specific benzoic acid derivative, column, and mobile phase composition.

References

Technical Support Center: Preventing Runaway Reactions in Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely manage bromination reactions and prevent runaway incidents.

Frequently Asked Questions (FAQs)

Q1: What is a runaway reaction in the context of bromination?

A1: A runaway reaction is an exothermic process that accelerates uncontrollably, leading to a rapid increase in temperature and pressure.[1] In bromination, this occurs when the heat generated by the reaction exceeds the rate of heat removal. This creates a dangerous positive feedback loop: the rising temperature increases the reaction rate, which in turn generates even more heat.[1] This can result in the boiling of solvents, excessive pressure buildup, and potentially, reactor failure.[1]

Q2: What are the primary causes of a runaway bromination reaction?

A2: The fundamental causes often stem from a poor understanding of the reaction's chemistry and thermokinetics, leading to inadequately designed safety and control systems.[2] Specific triggers include:

  • Rapid Addition of Brominating Agent: Adding the bromine source too quickly can cause a sudden release of energy.[1]

  • Inadequate Cooling: An inefficient or undersized cooling system that cannot dissipate the heat generated by the reaction is a major contributor.[1][3]

  • High Reactant Concentration: Overly concentrated solutions can lead to very fast reaction rates and intense heat generation.[1]

  • Improper Mixing: Insufficient agitation can create localized hot spots where the reaction accelerates, initiating a runaway.[4]

  • System Failures: This includes operator error, instrument malfunctions (e.g., faulty temperature probes or stirrers), or cooling system failures.[2][5]

  • Contaminants: Impurities in reagents or solvents can sometimes catalyze unintended side reactions, contributing to an exotherm.[5]

Q3: How can I assess the thermal risk of my bromination reaction before scaling up?

A3: A thorough thermal hazard assessment is crucial before any scale-up. Reaction calorimetry is an essential technique for this purpose.[6][7] It measures the heat flow of a chemical reaction to determine key safety parameters.[6][8][9] This data allows you to understand the reaction's thermokinetics and model potential runaway scenarios.[6][10] Key parameters to measure include the heat of reaction, adiabatic temperature rise, and the Maximum Temperature of the Synthesis Reaction (MTSR).[7]

Q4: Are there safer alternatives to using molecular bromine (Br₂)?

A4: Yes, several reagents are considered safer alternatives to liquid bromine, reducing handling risks and potentially moderating reaction exothermicity. N-Bromosuccinimide (NBS) is a solid and is generally easier and safer to handle.[11] However, reactions with NBS are still exothermic and demand careful temperature control.[11] Other alternatives include generating bromine in situ from bromide salts and an oxidant, which avoids the storage and transport of large quantities of liquid bromine but still carries the risk of a runaway reaction.[12] Continuous flow processes offer a significantly safer approach by generating and consuming hazardous reagents like Br₂ in situ within a small reactor volume, minimizing the potential for a large-scale runaway.[12][13]

Troubleshooting Guide

Q5: My reaction temperature is rising uncontrollably. What are the immediate steps?

A5: This is a critical situation. Your immediate goal is to stop the exotherm and regain control.

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent.[11]

  • Enhance Cooling: Ensure your cooling bath is at its maximum capacity and the reactor is sufficiently submerged. If safe and possible, add more coolant (e.g., dry ice to an acetone bath).

  • Increase Stirring: If safe, increase the stirring speed to improve heat transfer to the cooling jacket and prevent hot spots.[11]

  • Dilute: If you have a pre-chilled, inert solvent available, adding it to the reaction can slow the reaction rate and help absorb heat.[1][11]

  • Prepare to Quench: If the temperature continues to rise, be prepared to quench the reaction by adding a neutralizing agent.

Q6: What are the best quenching agents for a runaway bromination, and how should they be added?

A6: Quenching is the process of rapidly stopping a reaction.[14] For bromination, aqueous solutions of reducing agents are typically used.

  • Recommended Quenchers: Sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are effective. A 10% aqueous solution of sodium thiosulfate is commonly recommended.[1]

  • Procedure: Add the quenching solution slowly and carefully.[15] Be aware that the quenching process itself can be exothermic and may cause gas evolution.[15] If quenching at low temperatures, the aqueous solution may freeze; allow the mixture to warm slightly to ensure proper mixing.[15] Always have a pre-prepared, appropriately sized quenching solution ready before starting any bromination.[16]

Q7: I've observed a sudden pressure increase in my reactor. What does this indicate?

A7: A sudden pressure increase is a serious warning sign of a runaway reaction. It is likely caused by the boiling of the solvent due to the uncontrolled temperature rise. This significantly increases the risk of vessel rupture or an explosion.[1][5] Follow the immediate steps for an uncontrolled temperature rise (Question 5) and prepare for an emergency shutdown of the system.

Q8: My reaction mixture has thickened and turned into a solid mass. What happened?

A8: This strongly suggests that polymerization has occurred.[17] This can be triggered by two main mechanisms:

  • Acid-Catalyzed Polymerization: Hydrogen bromide (HBr), a common byproduct of bromination, can act as an acid catalyst for polymerization.[17]

  • Radical Polymerization: This can be initiated by heat, light, or impurities.[17] To prevent this, maintain low reaction temperatures, protect the reaction from light by wrapping the vessel in foil, and consider adding an acid scavenger like sodium carbonate to neutralize HBr as it forms.[17][18]

Data Presentation: Thermal Hazards of Brominating Agents

The following table summarizes key thermal data for common brominating agents. Understanding these properties is essential for risk assessment.

Brominating AgentFormulaPhysical StateKey HazardsNotes on Exothermicity
Molecular Bromine Br₂Dark red-brown liquid[19]Highly corrosive, toxic, strong oxidizer[20][21]Reactions are often highly exothermic and can be difficult to control, posing a significant runaway risk.[1][12]
N-Bromosuccinimide C₄H₄BrNO₂White solidIrritant, easier to handle than Br₂Reactions are still exothermic and require careful temperature control to prevent runaway conditions.[11]
Pyridinium tribromide C₅H₅NHBr₃Red-orange solidCorrosive, irritantGenerally provides a slower, more controlled release of bromine, making reactions less violently exothermic than with liquid Br₂.
In-situ Generated Br₂ (e.g., HBr + H₂O₂)N/ADependent on reagents usedWhile avoiding storage of Br₂, the generation process itself can be exothermic and the subsequent bromination still poses a runaway risk.[12]

Experimental Protocols

Protocol 1: General Procedure for a Safe Lab-Scale Bromination

This protocol outlines key safety and control measures for a generic electrophilic bromination.

  • Risk Assessment: Conduct a thorough risk assessment, paying close attention to the exothermic nature of the reaction and the hazards of all reagents.[10][22]

  • Equipment Setup:

    • Use a correctly sized reaction vessel equipped with a magnetic or overhead stirrer, a thermometer to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel for the brominating agent.[1]

    • Ensure all glassware is free of cracks or defects.[23]

    • Set up an efficient cooling bath (e.g., ice-water or dry ice-acetone) capable of maintaining the target temperature.

    • Conduct the reaction in a certified chemical fume hood.[16][20]

  • Reagent Preparation:

    • Dissolve the substrate in an appropriate, dry solvent in the reaction flask.

    • Pre-cool the substrate solution to the target reaction temperature (e.g., 0 °C) before starting the addition.[1]

    • Prepare a solution of the brominating agent (e.g., Br₂ in the same solvent) in the dropping funnel.

  • Reaction Execution:

    • Begin vigorous stirring of the substrate solution.

    • Add the brominating agent solution dropwise and slowly.[1][17]

    • Continuously monitor the internal temperature. The rate of addition should be controlled to ensure the temperature does not deviate significantly from the set point.[1]

  • Quenching and Workup:

    • Once the reaction is complete (as determined by a monitoring technique like TLC), quench any excess bromine.

    • Slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the characteristic red-orange color of bromine disappears.[1]

    • Proceed with the appropriate workup procedure.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be performed if the initial control measures (stopping addition, enhancing cooling) have failed.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the emergency.

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a face shield, and heavy-duty, chemically resistant gloves.[16][24]

  • Containment: Lower the fume hood sash as much as possible to provide a physical barrier.

  • Execute Quench:

    • Remove the heating mantle (if present) and raise the cooling bath around the reactor.

    • If the temperature is still rising rapidly, begin the slow, controlled addition of a pre-prepared quenching agent (e.g., 10% aqueous sodium thiosulfate).

    • Add the quencher via a dropping funnel or pipette, directing the stream into the vortex of the stirred solution. Be prepared for vigorous gas evolution and a potential secondary exotherm.

  • Evacuation: If at any point you feel the situation is beyond control, evacuate the area immediately and activate emergency procedures.

Visualizations

Runaway_Reaction_Factors Runaway Runaway Reaction (Temp & Pressure Spike) Heat_Gen Heat_Gen Imbalance Imbalance Heat_Gen->Imbalance Imbalance->Runaway Heat_Rem Heat_Rem Heat_Rem->Imbalance Fast_Add Fast_Add Fast_Add->Heat_Gen High_Conc High_Conc High_Conc->Heat_Gen Bad_Cool Bad_Cool Bad_Cool->Heat_Rem Bad_Mix Bad_Mix Bad_Mix->Heat_Gen Sys_Fail Sys_Fail Sys_Fail->Imbalance

Troubleshooting_Workflow Start Uncontrolled Temperature Rise Detected Stop_Add 1. Immediately Stop Reagent Addition Start->Stop_Add Max_Cool 2. Maximize Cooling & Increase Stirring Stop_Add->Max_Cool Check_Temp Is Temperature Stabilizing? Max_Cool->Check_Temp Dilute 3. Consider Dilution with Cold Solvent Check_Temp->Dilute No Monitor Continue Monitoring Under Control Check_Temp->Monitor Yes Check_Again Is Temperature Decreasing? Dilute->Check_Again Quench 4. Prepare and Execute Emergency Quench Check_Again->Quench No Check_Again->Monitor Yes Evacuate 5. Evacuate & Alert Emergency Services Quench->Evacuate If Unsuccessful

Safe_Setup_Workflow A 1. Risk Assessment (Reaction Calorimetry) B 2. Equipment Setup (Adequate Cooling & Monitoring) A->B C 3. Prepare Reagents (Correct Concentration) B->C D 4. Pre-cool Substrate Solution C->D E 5. Slow, Dropwise Addition of Brominating Agent D->E F 6. Continuous Monitoring (Internal Temperature) E->F G 7. Reaction Completion Check (e.g., TLC) F->G H 8. Quench Excess Bromine (e.g., Na₂S₂O₃) G->H I 9. Safe Workup & Waste Disposal H->I

References

Bromoarene Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bromoarenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low reaction yields in bromoarene synthesis?

A common cause of low yields is related to the purity of reagents and the control of reaction conditions.[1][2] Impurities in the starting material or solvents can interfere with the reaction.[1] For instance, moisture can deactivate Lewis acid catalysts used in electrophilic bromination. Additionally, suboptimal reaction temperature or time can lead to incomplete reactions or the formation of side products.[1][3]

Q2: How can I improve the regioselectivity of my bromination reaction?

Improving regioselectivity (e.g., achieving a high para-to-ortho ratio) often involves careful selection of the brominating agent and reaction conditions.[4] For many electrophilic aromatic substitutions, conducting the reaction at the lowest effective temperature can significantly enhance para-selectivity.[4] The use of bulky brominating agents or specific catalysts can also direct the substitution to a particular position. For substrates where electrophilic substitution provides poor selectivity, alternative methods like the Sandmeyer reaction or palladium-catalyzed C-H activation should be considered.[5][6]

Q3: What are safer alternatives to using elemental bromine (Br₂)?

Due to its hazardous and corrosive nature, many prefer to avoid liquid bromine.[7] N-Bromosuccinimide (NBS) is a widely used solid crystalline alternative that is safer and easier to handle for electrophilic bromination.[7][8] Another approach is the in situ generation of bromine from less hazardous salts like potassium bromide (KBr) or hydrobromic acid (HBr) using an oxidant such as Oxone®, sodium hypochlorite, or hydrogen peroxide.[9] This method avoids the storage and handling of concentrated bromine.

Q4: My bromination reaction is not starting. What should I check first?

If a reaction fails to initiate, the first step is to verify the integrity of the starting materials and catalysts.

  • Catalyst Activity: In electrophilic bromination, ensure the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) has not been deactivated by moisture.

  • Reagent Purity: Use freshly purified or distilled starting materials, as impurities can inhibit the reaction.[1]

  • Activation: For less reactive aromatic rings, a stronger Lewis acid or harsher reaction conditions may be necessary. For highly deactivated rings, methods other than direct electrophilic bromination may be required.[9]

  • Temperature: Ensure the reaction temperature is appropriate for the specific substrate and method. Some reactions require heating to initiate.[1]

Troubleshooting Guide

This guide provides in-depth solutions to specific problems encountered during the synthesis of bromoarenes.

Problem: Low Yield or No Reaction

Low product yield is a frequent issue. The underlying cause can often be identified by systematically evaluating the reaction components and procedure.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all starting materials, solvents, and catalysts are pure and anhydrous, as required. Impurities can act as inhibitors.[1]

  • Check Reaction Conditions: Confirm that the temperature, stirring, and reaction time are optimal. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the reaction is incomplete or if side products are forming.[1]

  • Evaluate Workup Procedure: Product can be lost during extraction and purification steps. Check if your product is partially soluble in the aqueous layer or volatile.[3] Ensure the pH during workup is not causing product decomposition.[3]

  • Reconsider Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to side reactions, such as self-condensation of ketones or Michael addition in chalcone synthesis.[1]

G start Low Bromoarene Yield reagent_check 1. Check Reagent Quality start->reagent_check sub_reagent1 Are reagents pure/anhydrous? reagent_check->sub_reagent1 condition_check 2. Verify Reaction Conditions sub_condition1 Is T°/time optimal? condition_check->sub_condition1 workup_check 3. Analyze Workup & Purification sub_workup1 Product loss during extraction? workup_check->sub_workup1 sub_reagent2 Is catalyst active? sub_reagent1->sub_reagent2 Yes sol_reagent Solution: Purify/dry reagents. Use fresh catalyst. sub_reagent1->sol_reagent No sub_reagent2->condition_check Yes sub_reagent2->sol_reagent No sub_condition2 Monitor with TLC? sub_condition1->sub_condition2 Yes sol_condition Solution: Optimize T°/time. Run kinetics. sub_condition1->sol_condition No sub_condition2->workup_check Yes sub_condition2->sol_condition No sub_workup2 Product stable to workup pH? sub_workup1->sub_workup2 No sol_workup Solution: Check aqueous layer. Modify quench/extraction. sub_workup1->sol_workup Yes sub_workup2->sol_workup No

Caption: Troubleshooting workflow for low bromoarene yield.

Problem: Poor Regioselectivity

The formation of undesired isomers (e.g., ortho- or meta-bromoarenes when the para-isomer is desired) complicates purification and reduces the yield of the target molecule.

Causes and Solutions:

  • Steric Hindrance: Bulky activating groups can favor ortho-substitution less than smaller groups. Conversely, using a bulkier brominating agent can increase para-selectivity.

  • Reaction Temperature: Higher temperatures can sometimes reduce selectivity.[4] Running the reaction at a lower temperature, even if it requires a longer time, often improves the ratio of the desired isomer.[4]

  • Substituent Effects: The directing effect of the substituents on the aromatic ring is the primary determinant of regioselectivity in electrophilic aromatic substitution.

Substituent GroupTypeDirecting Effect
-NH₂, -NHR, -NR₂ActivatingOrtho, Para
-OH, -ORActivatingOrtho, Para
-AlkylActivatingOrtho, Para
-F, -Cl, -Br, -IDeactivatingOrtho, Para
-CHO, -CORDeactivatingMeta
-CO₂H, -CO₂RDeactivatingMeta
-CN, -SO₃HDeactivatingMeta
-NO₂DeactivatingMeta
-NR₃⁺DeactivatingMeta

Problem: Over-bromination / Multiple Products

The formation of di- or poly-brominated products is common when the aromatic ring is highly activated (e.g., phenols, anilines).[10]

Solutions:

  • Control Stoichiometry: Use only one equivalent of the brominating agent or even a slight sub-stoichiometric amount.

  • Slow Addition: Add the brominating agent slowly and at a low temperature to maintain a low concentration of it in the reaction mixture at any given time.

  • Deactivate the Ring: Temporarily convert highly activating groups into less activating ones. For example, an amino group (-NH₂) can be acylated to an amide group (-NHCOR), which is less activating.

Problem: Difficult Product Isolation and Purification

Sometimes the crude product is an oil that is difficult to crystallize, or it is inseparable from byproducts via standard methods.[1]

Solutions:

  • Induce Crystallization: If the product is an oil, try scratching the inside of the flask or adding a seed crystal. Ensure precipitation is complete by cooling the solution sufficiently in an ice bath.[1]

  • Alternative Purification: If recrystallization is ineffective, column chromatography is a more suitable method for separating isomers or removing persistent impurities.[1]

  • Washing: Ensure the crude product is washed thoroughly with a suitable solvent (e.g., cold water) to remove catalysts and water-soluble impurities that might inhibit crystallization.[1]

Key Experimental Protocols

Protocol 1: Electrophilic Bromination of Anisole using NBS [4]

This protocol describes the highly para-selective monobromination of an activated arene.

  • Preparation: To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The residue can be further purified by column chromatography if necessary. This procedure typically affords 4-bromoanisole in high yield (e.g., 96%).[4]

Protocol 2: Catalytic Sandmeyer Bromination [11]

This protocol describes the conversion of an aryl diazonium salt to an aryl bromide. The diazonium salt is typically prepared beforehand from the corresponding aniline.

  • Catalyst Preparation: To a stirred suspension of potassium bromide (6 mmol) in anhydrous acetonitrile (6 mL), add dibenzo-18-crown-6 (0.3 mmol), CuBr (0.3 mmol), and CuBr₂ (0.3 mmol). After 2 minutes, add 1,10-phenanthroline (0.3 mmol).

  • Reaction: Slowly add a solution of the aryl diazonium tetrafluoroborate salt (3 mmol) in anhydrous acetonitrile (6-12 mL) to the catalyst mixture.

  • Stirring: Stir the resulting mixture for 20 minutes at room temperature.

  • Workup: Dilute the mixture with diethyl ether (50 mL) and pass it through a layer of Celite to remove inorganic salts. The filtrate contains the desired aryl bromide.

Method Selection Guide

Choosing the correct synthetic strategy is critical for success. The optimal method depends on the starting material's functional groups, the desired regiochemistry, and tolerance for specific reagents.

G start Select Bromoarene Synthesis Method q1 Starting Material? start->q1 q2 Desired Regioselectivity? q1->q2 Arene with H to substitute method2 Sandmeyer Reaction q1->method2 Aryl Amine (-NH₂) q3 Need to avoid harsh Lewis acids? q2->q3 Specific isomer needed (e.g., meta) or EAS gives poor selectivity method1 Electrophilic Aromatic Substitution (EAS) q2->method1 Ortho/Para to existing activating group q3->method1 No method3 Pd-Catalyzed C-H Bromination q3->method3 Yes note1 Use Br₂/FeBr₃ or NBS. Regioselectivity guided by existing substituents. method1->note1 note2 Excellent for specific isomer synthesis from anilines. Avoids isomer mixtures. method2->note2 note3 Modern method for high regioselectivity, often directed by a functional group. method3->note3

Caption: Decision guide for selecting a bromoarene synthesis method.

References

Validation & Comparative

A Comparative Guide for the Advanced Researcher: 3-Bromo-5-isopropylbenzoic Acid vs. 3-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Substituted benzoic acids, with their versatile functional handles, are mainstays in the synthetic chemist's toolbox. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 3-Bromo-5-isopropylbenzoic acid and 3-Bromo-5-methylbenzoic acid. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data to inform strategic synthetic planning.

At a Glance: Key Physicochemical and Structural Differences

A foundational comparison of these two molecules reveals differences in their physical properties that can influence solubility, reaction kinetics, and downstream processing. The seemingly minor substitution of a methyl group with an isopropyl group imparts notable changes in molecular weight, lipophilicity, and steric bulk.

PropertyThis compound3-Bromo-5-methylbenzoic acid
Molecular Formula C₁₀H₁₁BrO₂C₈H₇BrO₂
Molecular Weight 243.10 g/mol [1]215.04 g/mol [2]
CAS Number 112930-39-9[3]58530-13-5[2]
Predicted pKa 3.67±0.103.88±0.10[4]
Melting Point Not available178-179.5 °C
Predicted Boiling Point 329.5±35.0 °C320.3±30.0 °C
Predicted Density 1.479±0.06 g/cm³1.599±0.06 g/cm³

The larger isopropyl group contributes to a higher molecular weight and is expected to increase the lipophilicity of the molecule, which can affect its solubility in various organic solvents.

Synthesis and Manufacturing Considerations

The primary route to 3-bromo-5-methylbenzoic acid involves the oxidation of a readily available precursor, 1-bromo-3,5-dimethylbenzene.[5][6] A common and scalable method employs potassium permanganate (KMnO₄) as the oxidant.

Diagram of the general synthetic approach:

Synthesis cluster_methyl 3-Bromo-5-methylbenzoic acid Synthesis cluster_isopropyl This compound Synthesis (Proposed) start_methyl 1-Bromo-3,5-dimethylbenzene product_methyl 3-Bromo-5-methylbenzoic acid start_methyl->product_methyl KMnO₄, Pyridine/H₂O, 80°C start_isopropyl 1-Bromo-3,5-diisopropylbenzene product_isopropyl This compound start_isopropyl->product_isopropyl Oxidizing Agent (e.g., KMnO₄) (Conditions may require optimization)

Caption: General synthetic routes to 3-bromo-5-alkylbenzoic acids.

Comparative Reactivity: Electronic and Steric Effects in Play

The difference in the alkyl substituent at the 5-position—methyl versus isopropyl—introduces subtle but significant electronic and steric effects that influence the reactivity of these molecules.

Acidity: Both the methyl and isopropyl groups are electron-donating through an inductive effect (+I). This effect tends to destabilize the resulting carboxylate anion, making the benzoic acid less acidic compared to unsubstituted benzoic acid. The slightly stronger electron-donating nature of the isopropyl group, coupled with its greater steric hindrance which can disrupt coplanarity of the carboxylic acid group with the benzene ring, is predicted to make this compound a slightly stronger acid (lower pKa) than its methyl counterpart. This is reflected in the predicted pKa values.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The bromine atom on both molecules serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product.

Diagram of the Suzuki-Miyaura coupling catalytic cycle:

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While both compounds are expected to undergo Suzuki coupling, the larger steric footprint of the isopropyl group in this compound could potentially influence the rate of the oxidative addition step or the overall efficiency of the coupling, depending on the specific palladium catalyst, ligands, and reaction partners employed. For sterically hindered substrates, the choice of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.

Applications in Drug Discovery and Materials Science

Both 3-bromo-5-methylbenzoic acid and its derivatives serve as important intermediates in the synthesis of a variety of complex molecules.

3-Bromo-5-methylbenzoic acid is a known building block in the synthesis of active pharmaceutical ingredients (APIs). For instance, its derivatives have been explored in the development of inhibitors for various protein kinases, which are key targets in oncology.[9]

The applications of This compound are less extensively documented in readily available literature. However, its structural motif suggests its utility in creating analogues of known bioactive compounds where the isopropyl group can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. The increased lipophilicity imparted by the isopropyl group can be a desirable feature in drug design to enhance membrane permeability and oral bioavailability.

Experimental Protocols

Synthesis of 3-Bromo-5-methylbenzoic Acid [5][6]

  • Materials: 1-bromo-3,5-dimethylbenzene, potassium permanganate (KMnO₄), pyridine, water, concentrated hydrochloric acid, ethyl acetate, sodium sulfate (Na₂SO₄).

  • Procedure:

    • A mixture of 1-bromo-3,5-dimethylbenzene (1.0 eq) in pyridine and water is heated to 80°C.

    • KMnO₄ (2.0 eq) is added portion-wise over a period of 45 minutes.

    • The reaction mixture is heated at 80°C for an additional 1.5 hours.

    • The hot solution is filtered to remove manganese dioxide.

    • The filtrate is acidified with concentrated hydrochloric acid.

    • The aqueous solution is extracted with ethyl acetate.

    • The combined organic extracts are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-alkylbenzoic Acids

  • Materials: 3-Bromo-5-alkylbenzoic acid (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), solvent system (e.g., toluene/water or dioxane/water).

  • Procedure:

    • To a reaction vessel, add the 3-bromo-5-alkylbenzoic acid, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-100°C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • The crude product is then purified, typically by column chromatography.

Conclusion: A Strategic Choice for Synthesis

The choice between this compound and 3-bromo-5-methylbenzoic acid is a strategic one that depends on the specific goals of the synthetic endeavor.

  • 3-Bromo-5-methylbenzoic acid is a well-characterized, commercially available building block with established synthetic protocols. Its smaller size and lower lipophilicity may be advantageous in certain contexts.

  • This compound , while less extensively documented, offers the potential to introduce greater lipophilicity and steric bulk. This can be a valuable tool for modulating the physicochemical and pharmacological properties of a target molecule. The larger size of the isopropyl group may, however, necessitate more careful optimization of reaction conditions, particularly in sterically demanding transformations.

Ultimately, the decision rests on a careful consideration of the desired properties of the final product and the synthetic challenges that may be encountered. This guide provides the foundational data and comparative insights to empower researchers to make an informed choice between these two valuable synthetic intermediates.

References

Reactivity Face-Off: A Comparative Guide to Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to inform substrate selection in pivotal palladium-catalyzed reactions.

The prevailing trend in the reactivity of haloarenes in common cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy, which follows the order: C-I < C-Br < C-Cl < C-F.[1][2][3][4] This suggests that the weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][6] Consequently, aryl iodides are generally more reactive than aryl bromides, often leading to milder reaction conditions, shorter reaction times, and higher yields.[1][7][8]

However, the reactivity landscape is nuanced, with factors such as the specific coupling reaction, ligand, and reaction conditions playing a significant role. In some instances, particularly in Buchwald-Hartwig amination, aryl bromides can exhibit superior performance.[9] Conversely, under specific low-temperature conditions in Suzuki-Miyaura coupling using traditional phosphine ligands, aryl iodides can be surprisingly less reactive.[10]

Performance Comparison in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the reactivity of bromo- and iodo-aromatic compounds in three of the most widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds, particularly for the synthesis of biaryls.[11][12] The general reactivity trend of I > Br is well-established in this reaction.[1][7][13]

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)Citation
Reaction Time Generally shorterTypically longer[13]
Reaction Temperature Often proceeds at lower temperaturesMay require higher temperatures[10]
Catalyst Loading Can often be performed with lower catalyst loadingMay require higher catalyst loading[13]
Yield Generally high to excellentGood to high, can be lower than iodides[11][13]
Selectivity in Dihaloarenes Greater propensity for bis-couplingHigher selectivity for mono-coupling can be achieved[14]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene vs. 4-Bromotoluene

A representative experimental procedure for the Suzuki-Miyaura coupling reaction is as follows:

To a reaction vessel is added the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.002 mol%), and a base, for example, Na₂CO₃ (2.0 mmol).[13] A solvent system, such as a mixture of water and acetone (e.g., 3.5:3 mL), is then added.[13] The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for a designated time.[13] Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography to yield the desired biaryl.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[15][16] Similar to the Suzuki-Miyaura coupling, aryl iodides are generally more reactive than aryl bromides in this transformation.[17]

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)Citation
Reaction Time Typically shorterGenerally longer[18]
Reaction Temperature Can often be performed at lower temperaturesOften requires elevated temperatures (e.g., >100 °C)[18][19]
Catalyst System Can be effective with ligandless palladium catalystsOften requires the use of phosphine or N-heterocyclic carbene (NHC) ligands[15][17]
Yield Generally highGood to high, can be influenced by substrate and ligand[18][19]

Experimental Protocol: Heck Reaction of Iodobenzene vs. Bromobenzene with Styrene

A typical experimental protocol for the Heck reaction is as follows:

In a reaction flask, the aryl halide (1.0 mmol), styrene (1.5 mmol), a palladium source such as Pd(OAc)₂ (5-10 mol%), and a base like K₃PO₄ are combined in a suitable solvent, for instance, ethanol.[18] The mixture is then heated to a specific temperature (e.g., 100 °C) and stirred for the required duration.[18] After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by chromatography, to isolate the substituted alkene product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, enabling the formation of arylamines from aryl halides.[20][21] Interestingly, while the general reactivity trend based on bond dissociation energy would suggest aryl iodides to be more reactive, this is not always the case in this particular reaction. Aryl iodides can sometimes be problematic substrates due to the inhibitory effects of the iodide formed during the catalytic cycle, which can lead to the precipitation of the palladium catalyst.[9]

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)Citation
Reactivity Can be challenging due to catalyst inhibitionOften more reliable and provide higher yields[9][22]
Ligand Choice May require specific ligands to overcome inhibitionA broader range of ligands are often effective[20][22]
Reaction Conditions May require optimization to mitigate catalyst deactivationGenerally robust under standard conditions[22]
Yield Can be low to moderateTypically good to excellent[22]

Experimental Protocol: Buchwald-Hartwig Amination of Iodobenzene vs. Bromobenzene

A general procedure for the Buchwald-Hartwig amination is as follows:

An oven-dried reaction tube is charged with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by a solvent such as toluene. The reaction tube is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring for a specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, filtered, and concentrated. The product is then purified by chromatography.

Mechanistic Considerations and Workflow

The enhanced reactivity of iodo-aromatic compounds in many cross-coupling reactions is primarily attributed to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst. This step is often the rate-determining step of the catalytic cycle.

Catalytic_Cycle cluster_main General Cross-Coupling Cycle pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X(L_n) pd0->ar_pd_x Oxidative Addition (Ar-X) ar_pd_nu Ar-Pd(II)-Nu(L_n) ar_pd_x->ar_pd_nu Transmetalation/Nucleophilic Attack (Nu-M or Nu-H) ar_pd_nu->pd0 product Ar-Nu ar_pd_nu->product Reductive Elimination catalyst_regen Pd(0)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The experimental workflow for these reactions generally follows a standard procedure, as depicted below.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base, Solvent) reaction Reaction Setup (Inert atmosphere, Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Pure Product analysis->end

References

A Comparative Analysis of the Acidity of Ortho-Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the acidity of ortho-halobenzoic acids, presenting key experimental data, underlying chemical principles, and the methodologies used for their characterization. The increased acidity of these compounds compared to benzoic acid, a phenomenon known as the "ortho effect," is explored through an analysis of their acid dissociation constants (pKa).

Quantitative Acidity Data

The acidity of an acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The pKa values for benzoic acid and its ortho-halogenated derivatives, measured in water at 25°C, are summarized below. All ortho-substituted benzoic acids are notably stronger than benzoic acid itself[1][2].

Compound NameStructureHalogenpKa Value
Benzoic AcidC₆H₅COOH-4.20[3][4]
o-Fluorobenzoic Acido-FC₆H₄COOHF3.27[5][6][7]
o-Chlorobenzoic Acido-ClC₆H₄COOHCl2.89[8][9]
o-Bromobenzoic Acido-BrC₆H₄COOHBr2.84[10][11]
o-Iodobenzoic Acido-IC₆H₄COOHI2.85[12][13][14]

The data reveals a significant increase in acidity (a decrease in pKa) upon the introduction of a halogen at the ortho position. The trend among the halogens shows that chloro, bromo, and iodo derivatives have comparable acidities, and all are stronger acids than the fluoro derivative.

The Ortho Effect: Understanding the Acidity Trend

The enhanced acidity of ortho-substituted benzoic acids is attributed to the "ortho effect," a combination of steric and electronic factors that are not observed in their meta and para isomers[1][2].

  • Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect pulls electron density from the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) and thus increasing the acidity of the parent molecule[1].

  • Steric Inhibition of Resonance (SIR): The primary component of the ortho effect is steric hindrance. The bulky halogen atom at the ortho position forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring. While this resonance stabilizes the undissociated acid, it is less significant for the carboxylate anion. By destabilizing the acid form more than the conjugate base, the equilibrium shifts towards dissociation, resulting in a stronger acid[1].

The interplay of these effects dictates the final acidity. While fluorine is the most electronegative halogen, its small size results in a less pronounced steric effect compared to the larger chlorine, bromine, and iodine atoms. For chlorine, bromine, and iodine, the larger steric effect is the dominant factor, leading to their stronger acidity compared to o-fluorobenzoic acid[1].

Acidity_Factors cluster_acids Ortho-Halobenzoic Acids cluster_effects Influencing Factors cluster_consequences Consequences BA Benzoic Acid (pKa = 4.20) oHBA o-Halobenzoic Acids (pKa = 2.84 - 3.27) BA->oHBA Ortho- Substitution IE Inductive Effect (-I) (Electron Withdrawing) SE Steric Effect (Ortho Effect) Anion Stabilization of Conjugate Base IE->Anion Stabilizes negative charge SIR Steric Inhibition of Resonance SE->SIR Causes twisting of -COOH group SIR->Anion Reduces resonance in acid form Acidity Increased Acidity (Lower pKa) Anion->Acidity Favors dissociation

Caption: Factors influencing the acidity of ortho-halobenzoic acids.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of weak acids. The procedure involves titrating a solution of the acid with a strong base and monitoring the change in pH.

1. Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beaker (100 mL)

  • Volumetric flasks

  • Analytical balance

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

  • Solution of the ortho-halobenzoic acid of known concentration (e.g., 0.01 M)

  • Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)

  • Solvent system (e.g., deionized water or a mixed solvent like acetonitrile-water for compounds with low water solubility)[7]

2. Procedure:

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa value[7].

  • Sample Preparation: Accurately weigh the ortho-halobenzoic acid and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration[7].

  • Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the acid solution into a beaker. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Data Acquisition: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[7]. Continue this process well past the equivalence point.

3. Data Analysis:

  • Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve[7].

  • Equivalence Point: Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

  • Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.

  • pKa Determination: According to the Henderson-Hasselbalch equation, the pKa of the acid is equal to the pH of the solution at the half-equivalence point[7]. This value can be read directly from the titration curve. For higher accuracy, computational methods and software can be used to analyze the titration data[7].

References

Acidity of Para-Halogenated Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen substituents onto a benzene ring can significantly influence the physicochemical properties of aromatic compounds. For drug development professionals and researchers, understanding the nuanced effects of such substitutions on acidity (pKa) is critical for predicting molecular behavior in physiological and chemical systems. This guide provides a comparative analysis of the acidity of para-halogenated benzoic acids, supported by experimental data and a detailed methodology for pKa determination.

Comparative Acidity: Quantitative Data

The acidity of benzoic acid and its para-halogenated derivatives is quantified by their pKa values. A lower pKa value indicates a stronger acid, signifying a greater degree of dissociation in an aqueous solution. The experimental pKa values for benzoic acid and its p-halogenated analogues are summarized below.

CompoundSubstituentpKa Value (at 25°C)
Benzoic Acid-H4.20
p-Fluorobenzoic Acid-F4.14
p-Chlorobenzoic Acid-Cl4.03
p-Bromobenzoic Acid-Br3.96 - 3.97
p-Iodobenzoic Acid-I4.00

Structure-Acidity Relationship

All para-halogenated benzoic acids are more acidic than benzoic acid itself.[1] This increase in acidity is governed by the interplay of two opposing electronic effects exerted by the halogen substituent: the inductive effect (-I) and the resonance effect (+R or +M).[1][2]

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the benzene ring through the sigma bond network. This electron-withdrawing effect stabilizes the resulting carboxylate anion (conjugate base) by dispersing its negative charge, thereby increasing the acidity of the parent molecule.[3][4] The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the benzene ring's pi-system. This electron-donating effect pushes electron density towards the carboxyl group, which destabilizes the carboxylate anion and decreases acidity.[2][5] The +R effect is most significant for fluorine due to effective overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring.[2][5] This orbital overlap is less effective for the larger halogens (Cl, Br, I), diminishing the resonance effect down the group.[2]

The observed order of acidity (p-Bromo > p-Iodo ≈ p-Chloro > p-Fluoro > Benzoic) demonstrates that for all halogens at the para position, the electron-withdrawing inductive effect dominates over the electron-donating resonance effect, leading to increased acidity compared to benzoic acid.[1]

The anomalous position of p-fluorobenzoic acid, being the least acidic among the halogenated derivatives despite fluorine's highest electronegativity, is a direct consequence of its strong +R effect.[2][5] For chlorine, bromine, and iodine, the inductive effect is the primary determinant of their influence on acidity, which generally correlates with their electronegativity.

Acidity_Factors subst Para-Halogen Substituent (X) inductive Inductive Effect (-I) (Electron Withdrawing) subst->inductive Electronegativity F > Cl > Br > I resonance Resonance Effect (+R) (Electron Donating) subst->resonance Orbital Overlap F >> Cl > Br > I stabilize Stabilizes Carboxylate Anion inductive->stabilize destabilize Destabilizes Carboxylate Anion resonance->destabilize acidity_inc Increases Acidity (Lower pKa) stabilize->acidity_inc acidity_dec Decreases Acidity (Higher pKa) destabilize->acidity_dec

Electronic effects influencing the acidity of para-halogenated benzoic acids.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa values of weak acids.[6] The procedure involves titrating a solution of the acid with a strong base while monitoring the pH.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel (100 mL)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Para-halogenated benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.[7]

  • Sample Preparation: Accurately weigh a precise amount of the para-halogenated benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).[8] Gentle heating may be required to dissolve the sample, after which it should be cooled to room temperature.

  • Titration Setup: Transfer a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration Process: Record the initial pH of the solution. Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL).[8] After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7] As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to obtain more data points around the equivalence point.

  • Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau.

Data Analysis:

  • Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • Equivalence Point: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV vs. V).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point.[6] Locate the volume of NaOH that is exactly half of the volume required to reach the equivalence point. The pH of the solution at this half-volume is the experimental pKa of the acid.

  • Replication: For robust data, the titration should be performed in triplicate, and the average pKa value should be reported.[7]

Titration_Workflow start Start prep Prepare Acid Solution (Known Concentration) start->prep calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standardized NaOH (Record pH vs. Volume) prep->titrate calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (Inflection Point) plot->find_ep find_half_ep Determine Half-Equivalence Volume find_ep->find_half_ep det_pka pKa = pH at Half-Equivalence Point find_half_ep->det_pka end End det_pka->end

Workflow for pKa determination via potentiometric titration.

References

A Comparative Guide to Purity Analysis of 3-Bromo-5-isopropylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-Bromo-5-isopropylbenzoic acid. The information presented herein is supported by established analytical principles and data for similar compounds, offering a framework for robust purity analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is particularly well-suited for this analysis, offering excellent resolution and sensitivity.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the routine quality control and purity assessment of this compound. This method is designed to separate the main component from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile) and filter through a 0.45 µm syringe filter.

Hypothetical HPLC Purity Data

The following table summarizes hypothetical results from the HPLC analysis of a this compound sample, illustrating how purity is calculated based on the peak area percentage.

PeakRetention Time (min)AreaArea %Identification
14.215000.05Unknown Impurity
28.530000.10Starting Material (e.g., 3-Bromobenzoic acid)
312.1298500099.50This compound
413.575000.25Positional Isomer
515.830000.10Unknown Impurity
Total 3000000 100.00

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary or, in some cases, superior information depending on the specific analytical need.

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, with UV detection.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like carboxylic acids.[2][3]A primary analytical method that can determine purity without a specific reference standard for the analyte.[4][5]
Sample Throughput High (with autosampler).High (with autosampler).Moderate.
Destructive Yes.Yes.No.
Key Advantages Widely available, versatile, and provides reliable quantification of impurities based on peak area percentage.High sensitivity and provides structural information for the identification of unknown volatile impurities.[2]Provides structural confirmation and absolute quantification without the need for a reference standard of the analyte itself.[6][7]
Limitations Requires a chromophore for UV detection. Reference standards are needed for impurity identification and accurate quantification.Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity.Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the general workflow for HPLC purity analysis and a logical comparison for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

General workflow for HPLC purity analysis.

Method_Selection Start Purity Analysis of This compound Volatile Are impurities volatile? Start->Volatile Primary Primary method for absolute quantification needed? Volatile->Primary No GCMS GC-MS Volatile->GCMS Yes HPLC HPLC-UV Primary->HPLC No (Routine QC) qNMR qNMR Primary->qNMR Yes

Logical comparison for analytical method selection.

Conclusion

For routine quality control and the detection of non-volatile impurities in this compound, the proposed HPLC method offers a robust and accessible solution. It provides reliable purity assessment based on peak area percentage. GC-MS is a superior alternative if volatile impurities are of primary concern, offering higher sensitivity and structural elucidation capabilities. qNMR stands out as the most comprehensive technique for absolute purity determination without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new chemical entities and reference materials. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of expected impurities, the desired level of accuracy, and the availability of instrumentation.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylbenzoic acid and its derivatives are crucial intermediates in the pharmaceutical and chemical industries, notably in the synthesis of drugs such as the anti-diabetic nateglinide and the NHE-1 inhibitor Cariporide.[1] Traditional synthetic routes often involve multi-step processes with challenges in selectivity and the use of harsh reagents. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of isopropylbenzoic acid, with a focus on reaction efficiency, substrate scope, and experimental considerations. We will delve into established methods like the oxidation of p-cymene and Friedel-Crafts acylation, alongside more contemporary approaches, providing detailed protocols and comparative data to inform your synthetic strategy.

Introduction: The Significance of Isopropylbenzoic Acid

4-Isopropylbenzoic acid, in particular, serves as a vital building block in the production of a range of fine chemicals.[1] Its applications extend from being a preservative in the wood industry to a component in wastewater treatment and a flux for soldering.[1] The growing demand for its derivatives in pharmaceuticals necessitates the development of efficient, scalable, and cost-effective synthetic methods. This guide aims to equip researchers with the knowledge to select the most appropriate reagents and reaction conditions for their specific needs, moving beyond conventional methods to explore more sustainable and efficient alternatives.

Established Synthetic Routes and Their Limitations

Traditionally, the synthesis of isopropylbenzoic acid has relied on starting materials like isopropylbenzene or p-isopropyltoluene (p-cymene).[1] These methods, while foundational, often present challenges that newer methodologies seek to address.

Oxidation of Alkylbenzenes

The oxidation of an alkyl group attached to a benzene ring is a classic method for preparing benzoic acids.[2][3]

Reaction: The side chain of an alkylbenzene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[3][4] This reaction is effective as long as the benzylic carbon (the carbon atom attached to the aromatic ring) has at least one hydrogen atom.[5]

Limitations:

  • Harsh Conditions: These reactions often require high temperatures and strong acidic or basic conditions.[6]

  • Stoichiometric Reagents: The use of stoichiometric amounts of heavy metal oxidants like permanganate and dichromate raises environmental and waste disposal concerns.[7][8]

  • Over-oxidation: The strong oxidizing power can sometimes lead to the degradation of the aromatic ring if not carefully controlled.[7]

  • Selectivity Issues: In substrates with multiple alkyl groups, achieving selective oxidation can be challenging.

Friedel-Crafts Acylation followed by Reduction and Oxidation

This multi-step approach offers a reliable, albeit longer, route to isopropylbenzoic acid.

Step 1: Friedel-Crafts Acylation: Benzene is acylated with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone.[9][10][11][12] For isopropylbenzoic acid, acylation with propanoyl chloride would yield propiophenone.

Step 2: Reduction of the Ketone: The resulting ketone is then reduced to an alkylbenzene. Two common methods for this are the Clemmensen and Wolff-Kishner reductions.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[13][14][15][16][17] It is suitable for substrates stable in strongly acidic conditions.[14]
  • Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (like KOH) in a high-boiling solvent such as ethylene glycol.[18][19][20][21][22] It is preferred for substrates that are sensitive to acid.[20]

Step 3: Oxidation of the Alkylbenzene: The resulting isopropylbenzene is then oxidized to isopropylbenzoic acid as described in the previous section.

Limitations:

  • Multi-step Process: The number of steps can lead to lower overall yields and increased resource consumption.

  • Harsh Reagents: Both the Friedel-Crafts acylation and the subsequent reductions involve corrosive and hazardous reagents.

  • Rearrangements: Friedel-Crafts alkylation (a potential alternative to the acylation-reduction sequence) is prone to carbocation rearrangements, which can lead to undesired isomers.[14] The acylation-reduction pathway circumvents this issue.[19]

Alternative Reagents and Modern Synthetic Strategies

To overcome the limitations of traditional methods, researchers have explored a variety of alternative reagents and catalytic systems.

Grignard Reagent Carbonation

This method provides a direct route to carboxylic acids from aryl halides.

Reaction: An aryl halide (e.g., 4-isopropylbromobenzene) is reacted with magnesium metal to form a Grignard reagent. This organometallic intermediate is then treated with carbon dioxide (often in the form of dry ice) followed by an acidic workup to yield the corresponding benzoic acid.[23]

Advantages:

  • Direct Carboxylation: This is a one-pot reaction from the aryl halide.

  • Good Yields: Generally provides good yields of the desired carboxylic acid.

Experimental Considerations:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and require strictly anhydrous reaction conditions.

  • Substrate Compatibility: The presence of other functional groups that can react with the Grignard reagent (e.g., alcohols, amines, carbonyls) can interfere with the reaction.

Catalytic Carboxylation of Aryl Halides

Recent advancements have focused on transition metal-catalyzed carboxylation reactions using carbon dioxide as a C1 source.[24]

Reaction: Aryl halides can be carboxylated using catalysts based on palladium or nickel in the presence of a reducing agent.[24][25][26][27] These reactions often proceed under milder conditions than traditional methods. For instance, nickel-catalyzed carboxylation of aryl chlorides can occur at room temperature under 1 atm of CO₂.[24][26]

Advantages:

  • Milder Conditions: Often operate at lower temperatures and pressures.

  • Use of CO₂: Utilizes a readily available and inexpensive C1 feedstock.

  • Improved Functional Group Tolerance: Some catalytic systems exhibit better tolerance for various functional groups compared to Grignard reagents.

Experimental Data Comparison:

MethodCatalyst/ReagentSubstrateConditionsYieldReference
Grignard CarbonationMg, CO₂4-isopropylbromobenzeneAnhydrous etherGood[23]
Pd-catalyzedPd(OAc)₂, tBu-Xphos, Et₂ZnAryl bromides10 atm CO₂, 100 °CHigh[24]
Ni-catalyzedNiCl₂(PPh₃)₂, Mn, Et₄NIAryl chlorides1 atm CO₂, 25 °CHigh[24]
Visible-light photoredoxPd(OAc)₂ / Ir photocatalystAryl bromides/chlorides1 atm CO₂, visible lightHigh[26][28]
Oxidation of Cuminic Aldehyde or 4-Isopropylbenzyl Alcohol

If the corresponding aldehyde or alcohol is readily available, its oxidation offers a straightforward route to the carboxylic acid.

Reaction: Cuminic aldehyde (4-isopropylbenzaldehyde) or 4-isopropylbenzyl alcohol can be oxidized to 4-isopropylbenzoic acid using various oxidizing agents.[29][30] A modern and efficient method involves ultrasonic irradiation of 4-isopropylbenzyl alcohol in diethylene glycol dimethyl ether, yielding the product in high yield.[29][30]

Advantages:

  • High Yields: The ultrasonic method has been reported to give a 98% yield.[30]

  • Milder Conditions: This method avoids the use of harsh heavy metal oxidants.

Gattermann-Koch and Gattermann Reactions

These reactions are primarily used for the synthesis of aromatic aldehydes, which can then be oxidized to the corresponding carboxylic acids.

  • Gattermann-Koch Reaction: This reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst like cuprous chloride.[31][32][33][34] It is generally applicable to benzene and its alkylated derivatives.[33]

  • Gattermann Reaction: A related reaction that uses hydrogen cyanide and hydrogen chloride.[35] A modification by Adams, which generates HCN in situ from zinc cyanide and HCl, is often preferred for safety reasons.[33]

Limitations:

  • Toxicity: The Gattermann reaction involves highly toxic hydrogen cyanide.

  • Substrate Scope: The Gattermann-Koch reaction is not applicable to phenols and phenolic ethers.[31][34]

  • Indirect Route: These are two-step processes to obtain the carboxylic acid.

Kolbe-Schmitt Reaction

While primarily known for the synthesis of hydroxybenzoic acids, the Kolbe-Schmitt reaction is a notable example of carboxylation.[36][37][38][39][40]

Reaction: This reaction involves the carboxylation of a phenoxide with carbon dioxide under high temperature and pressure.[37][38] While not directly applicable to the synthesis of isopropylbenzoic acid from a non-phenolic precursor, it highlights an important industrial method for introducing a carboxyl group onto an aromatic ring.

Experimental Protocols

Protocol for Grignard Carbonation of 4-Isopropylbromobenzene

Materials:

  • 4-Isopropylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

Procedure:

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and briefly heat under a nitrogen stream.

  • Add a solution of 4-isopropylbromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 4-isopropylbromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture with vigorous stirring.

  • After the addition of dry ice is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4-isopropylbenzoic acid.

Protocol for Oxidation of p-Cymene with Potassium Permanganate

Materials:

  • p-Cymene (4-isopropyltoluene)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (dilute)

  • Sodium bisulfite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add p-cymene and an aqueous solution of sodium carbonate.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.

  • Continue refluxing until the permanganate color persists, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the 4-isopropylbenzoic acid.

  • If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite to decolorize it.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Visualizing the Synthetic Pathways

Workflow for Synthesis via Friedel-Crafts Acylation and Reduction

G Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride + AlCl₃ PropanoylChloride->Propiophenone Isopropylbenzene Isopropylbenzene Propiophenone->Isopropylbenzene Reduction Reduction Clemmensen or Wolff-Kishner Reduction Reduction->Isopropylbenzene IsopropylbenzoicAcid Isopropylbenzoic Acid Isopropylbenzene->IsopropylbenzoicAcid Oxidation Oxidation KMnO₄ or H₂CrO₄ Oxidation->IsopropylbenzoicAcid

Caption: Multi-step synthesis of isopropylbenzoic acid.

Comparative Pathways to Isopropylbenzoic Acid

G cluster_0 Starting Materials cluster_1 Reaction Pathways pCymene p-Cymene Oxidation Direct Oxidation (e.g., KMnO₄) pCymene->Oxidation ArylHalide 4-Isopropylaryl Halide Grignard Grignard Formation + Carbonation ArylHalide->Grignard Catalytic Catalytic Carboxylation (Pd or Ni) ArylHalide->Catalytic Benzene Benzene FC_Acylation Friedel-Crafts Acylation -> Reduction -> Oxidation Benzene->FC_Acylation IsopropylbenzoicAcid Isopropylbenzoic Acid Oxidation->IsopropylbenzoicAcid Grignard->IsopropylbenzoicAcid Catalytic->IsopropylbenzoicAcid FC_Acylation->IsopropylbenzoicAcid

Caption: Overview of synthetic routes to isopropylbenzoic acid.

Conclusion

The synthesis of isopropylbenzoic acid can be approached through a variety of methods, each with its own set of advantages and disadvantages. While traditional methods like the oxidation of alkylbenzenes and multi-step Friedel-Crafts routes are well-established, they often involve harsh conditions and stoichiometric waste. Modern catalytic methods, particularly the carboxylation of aryl halides, offer promising alternatives with milder reaction conditions and the use of CO₂ as a sustainable C1 source. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, required scale, functional group tolerance, and environmental considerations. This guide provides a framework for researchers to make informed decisions in the design of efficient and effective syntheses of isopropylbenzoic acid and its derivatives.

References

Halogenated Benzoic Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids, a class of aromatic carboxylic acids, have garnered significant attention in various scientific fields due to their diverse biological activities. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the benzoic acid scaffold can profoundly influence its physicochemical properties and, consequently, its biological efficacy. This guide provides a comparative overview of the antimicrobial, antifungal, herbicidal, and enzyme-inhibiting properties of halogenated benzoic acids, supported by experimental data and detailed protocols.

Structure-Activity Relationship: The Role of the Halogen

The biological activity of halogenated benzoic acids is intrinsically linked to the nature and position of the halogen substituent on the aromatic ring. Generally, the lipophilicity of the compound increases with the size of the halogen atom (I > Br > Cl > F). This property can enhance the ability of the molecule to traverse biological membranes, a critical step for reaching its intracellular target. However, the electronegativity of the halogen (F > Cl > Br > I) also plays a crucial role in target binding and overall activity. The position of the halogen (ortho, meta, or para) further influences the molecule's conformation and interaction with biological targets.

Comparative Biological Activity of Halogenated Benzoic Acids

The following tables summarize the available quantitative data on the biological activities of various halogenated benzoic acids. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of halogenated benzoic acids has been demonstrated against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a common measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTest OrganismMIC (µg/mL)Reference
2-Fluorobenzoic acid amidesVarious BacteriaVaries[1]
2-Chlorobenzoic acid derivativesEscherichia coliPotent[2]
3-ChlorobenzoateRhodopseudomonas palustrisGrowth substrate[3]
3-BromobenzoateRhodopseudomonas palustrisGrowth substrate[3]
Iodobenzoic acid hydrazidesStaphylococcus aureus (MRSA)Active[4]

Structure-activity relationship studies on 2-chlorobenzoic acid derivatives indicated that Schiff's bases were more potent antimicrobial agents than their ester counterparts, with notable activity against Escherichia coli[2]. Recent research on iodobenzoic acid derivatives has also shown promising antibacterial effects, even against methicillin-resistant Staphylococcus aureus (MRSA)[4].

Antifungal Activity

Halogenated benzoic acids have also been investigated for their efficacy against various fungal species.

CompoundTest OrganismMIC (µg/mL)Reference
2-Fluorobenzoic acid amidesVarious FungiVaries[1]
2-Chlorobenzoic acid derivativesCandida albicans, Aspergillus nigerActive[2]
Iodobenzoic acid hydrazidesFungal strainsActive[4]

Similar to their antibacterial action, Schiff's bases of 2-chlorobenzoic acid demonstrated greater antifungal activity than the corresponding esters[2].

Herbicidal Activity
Enzyme Inhibition

Halogenated benzoic acids can act as inhibitors of various enzymes, a property that underpins many of their biological activities. For example, some benzoic acid derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis[5][6].

CompoundEnzymeInhibition DataReference
Benzoic acid derivativesTyrosinaseIC50 values in µM range[5]
(Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-onesTyrosinaseIC50 = 14.62 ± 1.38 µM (for compound 1m)[6]

One study found a benzoic acid derivative to be a more potent tyrosinase inhibitor (IC50 = 1.09 µM) than the standard inhibitor kojic acid (IC50 = 16.67 µM)[5].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard technique for assessing the antimicrobial susceptibility of a given compound.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the halogenated benzoic acids in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Use standardized inoculums of the target microorganisms.

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are commonly used.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.

2. Assay Procedure:

  • Serial Dilution: Serially dilute the stock solutions of the test compounds in the appropriate growth medium within the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Controls: Include positive controls (microorganisms in media without the test compound) and negative controls (media only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows

Bacterial Quorum Sensing Inhibition

Halogenated analogs of anthranilic acid, which is structurally similar to benzoic acid, have been shown to inhibit the MvfR-dependent quorum-sensing pathway in Pseudomonas aeruginosa. This pathway is crucial for regulating the expression of virulence factors. The diagram below illustrates a simplified representation of this signaling cascade and the potential point of inhibition.

Quorum_Sensing_Inhibition cluster_cell Bacterial Cell cluster_environment AA Anthranilic Acid PqsA PqsA AA->PqsA HAQs HAQs (HHQ, PQS) PqsA->HAQs MvfR MvfR (Inactive) HAQs->MvfR HAQs_out HAQs HAQs->HAQs_out MvfR_active MvfR (Active) MvfR->MvfR_active Activation Virulence_Genes Virulence Genes MvfR_active->Virulence_Genes Upregulation Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors Halogenated_AA Halogenated AA Analog Halogenated_AA->PqsA Inhibition

Caption: Inhibition of the MvfR-dependent quorum-sensing pathway.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow start Start prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results end_point End read_results->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Structural Validation of Synthesized 3-Bromo-5-isopropylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of synthesized 3-Bromo-5-isopropylbenzoic acid. It outlines detailed experimental protocols for key analytical techniques and presents a comparative analysis of expected data with that of structurally related isomers and analogs. This objective comparison, supported by predicted and experimental data, is crucial for unambiguous confirmation of the synthesized molecule's identity and purity.

Introduction

The precise structural elucidation of a newly synthesized compound is a cornerstone of chemical research and drug development. For this compound, a substituted aromatic carboxylic acid, a multi-technique analytical approach is essential to confirm the connectivity of the atoms and the substitution pattern on the benzene ring. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve unequivocal structural validation.

To provide a robust confirmation, the analytical data obtained for the synthesized compound should be compared against predicted values and the experimental data of known, structurally similar molecules. For this purpose, we will consider two key comparators:

  • 3-Bromo-4-isopropylbenzoic acid: An isomer of the target molecule. Differentiating between these two isomers is critical to confirm the correct substitution pattern.

  • 3-Bromo-5-ethylbenzoic acid: An analog where the isopropyl group is replaced by an ethyl group. This comparison helps in assigning signals related to the alkyl substituent.

Experimental Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

Structural_Validation_Workflow start Synthesized This compound ms_analysis Mass Spectrometry (MS) - Molecular Weight Confirmation - Isotopic Pattern Analysis start->ms_analysis ir_analysis Infrared (IR) Spectroscopy - Functional Group Identification (C=O, O-H, C-H, C-Br) start->ir_analysis nmr_analysis NMR Spectroscopy (¹H and ¹³C) - Connectivity and Environment - Isomer Differentiation start->nmr_analysis data_comparison Data Comparison - Predicted Spectra - Isomer/Analog Spectra ms_analysis->data_comparison ir_analysis->data_comparison nmr_analysis->data_comparison structure_confirmation Structural Confirmation data_comparison->structure_confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Bromo-5-isopropylbenzoic Acid and Structurally Related Analogs

This guide provides a comparative analysis of this compound and its related analogs for researchers, scientists, and drug development professionals. The comparison focuses on key physicochemical properties to understand the influence of different substituents on the benzoic acid scaffold.

Physicochemical Properties of Benzoic Acid Derivatives

The following table summarizes key quantitative data for this compound and selected analogs. These compounds were chosen to illustrate the effects of varying the halogen and alkyl substituents at the meta-position.

PropertyThis compound3-Bromo-5-methylbenzoic acid3-Isopropylbenzoic acid3-Chlorobenzoic acid3-Iodobenzoic acid
CAS Number 112930-39-9[1][2]58530-13-5[3][4][5]5651-47-8[6]535-80-8[7]618-51-9
Molecular Formula C₁₀H₁₁BrO₂[2][8]C₈H₇BrO₂[5][9]C₁₀H₁₂O₂[6]C₇H₅ClO₂[7]C₇H₅IO₂
Molecular Weight ( g/mol ) 243.10[8][10]215.04[5]164.2[6]156.57[7]248.02
Melting Point (°C) N/A178-179.5[4][9]N/A154[7]185-187
Predicted pKa N/A3.88 ± 0.10[3][4]N/AN/AN/A
Appearance N/APale yellow solid[3]Crystalline solid[6]White solid[7]N/A

N/A: Data not available in the provided search results.

Structural Relationships of Compared Analogs

The relationship between the core benzoic acid structure and the various substituents of the compared compounds is illustrated below. This highlights the specific structural modifications that influence the physicochemical properties detailed in the table.

G Structural Relationships of Benzoic Acid Analogs cluster_core Core & Scaffolds cluster_analogs Target Compound & Analogs BA Benzoic Acid (Core Structure) IPBA 3-Isopropylbenzoic Acid (Scaffold) BA->IPBA + Isopropyl group at C3 C2 3-Bromo-5-methylbenzoic acid BA->C2 + Br at C3 + Methyl at C5 C3 3-Chlorobenzoic acid BA->C3 + Cl at C3 C4 3-Iodobenzoic acid BA->C4 + I at C3 C1 This compound (Target) IPBA->C1 + Br at C5

Structural relationships of the compared benzoic acid analogs.

Experimental Protocols

While a specific protocol for this compound was not available, the following section details a representative synthesis for a closely related analog, 3-bromo-5-methylbenzoic acid, which can be adapted for similar compounds.

Synthesis of 3-bromo-5-methylbenzoic acid

This protocol is based on the oxidation of 1-bromo-3,5-dimethylbenzene.[3]

Materials:

  • 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol)

  • Pyridine (133 mL)

  • Water (H₂O, 83 mL)

  • Potassium permanganate (KMnO₄, 25.6 g, 162 mmol)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: A solution of 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water is heated to 80°C.[3]

  • Oxidation: Potassium permanganate is added in portions over a period of 45 minutes. The reaction is continued at 80°C for an additional 1.5 hours.[3]

  • Work-up: The hot solution is filtered. The filtrate is then acidified by the addition of concentrated hydrochloric acid.[3]

  • Extraction: The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over sodium sulfate.[3]

  • Purification: The solvent is evaporated in vacuo. The resulting residue is purified by column chromatography using a dichloromethane:methanol gradient to yield the final product, 3-bromo-5-methylbenzoic acid.[3]

The general workflow for the synthesis and purification of substituted benzoic acids is depicted in the diagram below.

G General Synthesis & Purification Workflow A 1. Reactants Mixing (e.g., Substituted Toluene, Pyridine, H₂O) B 2. Oxidation Reaction (Add KMnO₄, Heat at 80°C) A->B C 3. Hot Filtration (Remove solid byproducts) B->C D 4. Acidification (Add conc. HCl to precipitate product) C->D E 5. Liquid-Liquid Extraction (with Ethyl Acetate) D->E F 6. Drying & Evaporation (Dry with Na₂SO₄, remove solvent) E->F G 7. Column Chromatography (Purify final compound) F->G H 8. Pure Product (e.g., 3-Bromo-5-methylbenzoic acid) G->H

General workflow for synthesis and purification of benzoic acids.

Biological Activity Context

Benzoic acid and its derivatives are recognized for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[11] The specific activity is highly dependent on the substituents on the aromatic ring.[11] For instance, the introduction of halogen atoms, such as bromine, can significantly enhance the biological properties of aromatic compounds.[11] While direct biological data for this compound is limited in the available literature, the presence of the bromine atom suggests potential for antimicrobial activity.[11] Further empirical testing is necessary to determine its specific biological profile.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-isopropylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and drug development sectors, the proper handling and disposal of chemical reagents like 3-Bromo-5-isopropylbenzoic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural framework for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life, making it imperative to prevent its release into the environment.[3]

Personal Protective Equipment (PPE) is mandatory. When handling this compound for disposal, always wear:

  • Impervious gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

  • Solid Waste: Place unadulterated this compound, or any solid materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas), into a designated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the chemical should be placed in a separate, sealed bag or container labeled as hazardous waste.

  • Solutions: If the acid is in a solvent, the entire solution should be treated as hazardous waste. Do not attempt to neutralize or treat the waste in the lab unless it is a specifically approved and documented procedure within your institution's safety protocol.

Step 2: Labeling of Waste Containers

Proper labeling is critical for the safety of all laboratory personnel and waste handlers. The label on the hazardous waste container must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • The date the waste was first added to the container.

Step 3: Storage of Waste

Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1] This storage area should be cool, dry, and well-ventilated.[1] Ensure that the storage location is in compliance with your institution's and local regulations for hazardous waste accumulation.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with all national and local regulations.[1][3][4]

III. Spill Management

In the event of a spill, the primary goal is to contain the material and prevent it from spreading or entering drains.[3]

  • Evacuate and Secure: Alert others in the vicinity and, if the spill is large, evacuate the immediate area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1] Avoid generating dust.[1][3] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent as recommended by your institution's safety protocols.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Disposal of This compound is_pure Is the material pure chemical or heavily contaminated solid? start->is_pure is_solution Is the material a solution containing the chemical? is_pure->is_solution No solid_waste Place in labeled Hazardous Solid Waste Container is_pure->solid_waste Yes is_lightly_contaminated Is it lightly contaminated labware (e.g., gloves, wipes)? is_solution->is_lightly_contaminated No liquid_waste Place in labeled Hazardous Liquid Waste Container (specify solvent) is_solution->liquid_waste Yes contaminated_waste Place in separate, sealed and labeled Hazardous Waste Bag is_lightly_contaminated->contaminated_waste Yes store Store in designated secure waste accumulation area is_lightly_contaminated->store No (Consult EHS) solid_waste->store liquid_waste->store contaminated_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling 3-Bromo-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-5-isopropylbenzoic Acid

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed operational and disposal plans.

Chemical Profile and Hazards

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles.[3][4] A face shield may be required for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166[4]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[5] Always inspect gloves prior to use and use proper glove removal technique.Follow manufacturer's resistance information.
Body Protection A standard laboratory coat is mandatory.[3][5] For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is advised.N/A
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.N/A
Footwear Closed-toe shoes must be worn in the laboratory at all times.[5]N/A
Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[2]

    • Use non-sparking tools to prevent ignition.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

    • Store apart from foodstuff containers.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Accidental Release:

    • Evacuate personnel to a safe area.[1]

    • Ensure adequate ventilation.[1]

    • Avoid dust formation.[1]

    • Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Do not let the chemical enter drains.[1]

  • First Aid:

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

    • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]

    • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Operational and Disposal Plan

A clear, step-by-step plan for the use and disposal of this compound is essential for operational efficiency and safety.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe handling_weigh Weigh Solid in Fume Hood prep_ppe->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_quench Quench Reaction handling_reaction->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decontaminate cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.